(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-methyl-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c1-9-4-5-10(8-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOBOEZYVVBMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657427 | |
| Record name | [2-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871333-01-6 | |
| Record name | [2-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-(pyrrolidin-1-ylsulphonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS 871333-01-6): Properties, Synthesis, and Applications in Drug Discovery
Abstract and Core Compound Overview
(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, registered under CAS Number 871333-01-6, is a highly functionalized boronic acid derivative of significant interest to the medicinal chemistry and drug development communities. As a synthetic building block, its utility is primarily anchored in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2][3] The molecule's architecture, featuring a boronic acid group for coupling, a methyl group for steric and electronic influence, and a pyrrolidinylsulfonyl moiety to enhance solubility and provide hydrogen bonding opportunities, makes it a valuable reagent for constructing complex biaryl structures found in many contemporary drug candidates, particularly kinase inhibitors.[1][4][5] This guide provides an in-depth analysis of its properties, a plausible synthetic route, its primary applications, and essential handling protocols.
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Profile
The compound's physical and chemical characteristics are critical for its effective use in synthesis. It is typically supplied as a white to off-white solid.[6] Key quantitative properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 871333-01-6 | [6] |
| Molecular Formula | C₁₁H₁₆BNO₄S | [6] |
| Molecular Weight | 269.13 g/mol | |
| Melting Point | 126-128 °C | [6] |
| Appearance | Solid | |
| Purity | ≥96% | |
| Predicted Boiling Point | 490.3 ± 55.0 °C at 760 mmHg | [6][7] |
| Predicted Density | 1.37 ± 0.1 g/cm³ | [6][7] |
| Predicted pKa | 7.56 ± 0.58 | [6] |
Solubility and Stability
While specific solubility data is not extensively published, the presence of the polar pyrrolidinylsulfonyl and boronic acid moieties suggests moderate solubility in polar organic solvents such as DMF, DMSO, and alcohols. The sulfonyl group, in particular, is often incorporated into drug candidates to improve aqueous solubility.[1][2] Boronic acids are known to be sensitive to dehydration, potentially forming boroxines (cyclic anhydrides) upon prolonged heating or under vacuum. Therefore, storage under an inert, dry atmosphere is crucial to maintain its integrity.[2]
Predicted ¹H NMR Spectroscopic Analysis
While an experimental spectrum is not publicly available, a predicted ¹H NMR spectrum in CDCl₃ can be inferred based on analogous structures.[8][9]
-
Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (~7.5-8.2 ppm). The proton ortho to the boronic acid group and the proton between the methyl and sulfonyl groups will likely appear as doublets, with the remaining proton as a doublet of doublets, showing characteristic ortho and meta coupling.
-
Pyrrolidine Protons (-CH₂-): Two multiplets are anticipated around ~3.3 ppm and ~1.9 ppm, corresponding to the alpha and beta methylene protons of the pyrrolidine ring, respectively.
-
Methyl Protons (-CH₃): A sharp singlet is expected around ~2.5 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, often exchangeable with D₂O, would appear in the region of ~8.0-8.5 ppm, though its visibility can be highly dependent on solvent and concentration.
Synthesis and Purification Workflow
A plausible and efficient synthesis of this compound can be designed starting from commercially available 2-bromo-4-methylbenzenesulfonyl chloride. The workflow leverages standard, high-yielding transformations common in medicinal chemistry.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-((2-Bromo-4-methylphenyl)sulfonyl)pyrrolidine
-
To a stirred solution of 2-bromo-4-methylbenzenesulfonyl chloride (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (Et₃N, 1.2 eq.).
-
Slowly add pyrrolidine (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide intermediate, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
Dissolve the sulfonamide intermediate from Step 1 (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise over 20 minutes. The causality here is the use of a strong organolithium base to perform a halogen-metal exchange at the aryl bromide position, which is the most acidic site for this transformation. Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (B(OiPr)₃, 1.5 eq.) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for an additional 2 hours at -78 °C.
-
Allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by carefully adding 1M HCl at 0 °C and stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The crude product can be purified by trituration with a hexanes/ethyl acetate mixture or by recrystallization to afford the final boronic acid as a solid. This self-validating protocol relies on the clean conversion and differential solubility of the product versus starting materials and byproducts.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary value of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling.[3] This reaction is a cornerstone of modern medicinal chemistry for its reliability, mild conditions, and tolerance of a vast array of functional groups, enabling the efficient synthesis of complex biaryl and heteroaryl motifs.[10][11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with various aryl or heteroaryl halides (Ar-X).
-
Reagent Preparation: In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., Cs₂CO₃, K₃PO₄, or K₂CO₃, 2.0-3.0 eq.). The choice of a slight excess of the boronic acid ensures complete consumption of the often more valuable halide partner. The base is critical for activating the boronic acid for the transmetalation step.[11]
-
Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 eq.) or a combination of Pd₂(dba)₃ and a phosphine ligand like Xantphos. The choice of catalyst and ligand is substrate-dependent and crucial for reaction efficiency.[5]
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or an anhydrous solvent like 2-MeTHF for 'green' chemistry applications.[5][11] Degassing (e.g., by sparging with argon for 15-20 minutes) is essential to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
Reaction: Heat the mixture under an inert atmosphere to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product using flash column chromatography on silica gel to isolate the desired biaryl compound.
Role in Medicinal Chemistry and Drug Discovery
The structural features of this boronic acid are tailored for modern drug discovery challenges.
-
Scaffold Hopping and Library Synthesis: It serves as a versatile building block for creating libraries of related compounds to explore structure-activity relationships (SAR).[3]
-
Modulation of Physicochemical Properties: The pyrrolidinylsulfonyl group is not merely a spectator. It can significantly enhance the solubility of the final compound, a critical parameter for oral bioavailability.[1] Furthermore, its hydrogen bond accepting capabilities can be crucial for anchoring the molecule within a target protein's active site.
-
Application in Kinase Inhibitors: Many potent kinase inhibitors possess a biaryl or heteroaryl-aryl core structure. This reagent has been specifically utilized in the synthesis of novel inhibitors targeting kinases like FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia.[4][5] The substitution pattern on the phenyl ring allows for precise positioning of functional groups to optimize target engagement and selectivity. The electron-withdrawing sulfonyl group also lowers the pKa of the boronic acid, which can improve its reactivity and utility in boronate affinity chromatography under physiological pH conditions.[12]
Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain compound quality.[13]
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [6] |
| Pictogram | GHS07 (Harmful/Irritant) | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][13] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][13] |
-
Handling: Use in a well-ventilated area or chemical fume hood.[13] Avoid formation of dust.[14] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place.[6][14] For long-term stability, storage under an inert gas (e.g., nitrogen or argon) at 2-8°C is recommended to prevent degradation.[2][6]
Conclusion
This compound is a strategically designed synthetic intermediate that provides a reliable and efficient entry point to complex molecular architectures. Its well-defined reactivity in Suzuki-Miyaura coupling, combined with the beneficial physicochemical properties imparted by its sulfonyl moiety, establishes it as a valuable tool for researchers, scientists, and drug development professionals engaged in the synthesis of novel bioactive compounds.
References
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MySkinRecipes. (n.d.). (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid. Retrieved from [Link]
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Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
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Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(10), 1198. Retrieved from [Link]
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ResearchGate. (n.d.). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Li, Y., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Letters, 40(4), 629-643. Retrieved from [Link]
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Li, S., et al. (2013). Palladium-catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates With Arylboronic Acids. Organic & Biomolecular Chemistry, 11(45), 7899-906. Retrieved from [Link]
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Organic Syntheses. (n.d.). NICKEL-CATALYZED SUZUKI–MIYAURA COUPLING OF HETEROARYL HALIDES AND PHENOLIC DERIVATIVES. Retrieved from [Link]
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Ertl, P., & Jelfs, S. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]
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Semantic Scholar. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Retrieved from [Link]
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Kratochvíl, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11406–11427. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(1-pyrrolidinylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery
Arylboronic acids and their derivatives are indispensable tools in contemporary medicinal chemistry and drug development. Their versatility, particularly as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures. This has enabled the synthesis of numerous biologically active compounds with applications ranging from oncology to infectious diseases. 2-Methyl-5-(1-pyrrolidinylsulfonyl)phenylboronic acid is a valuable building block in this class of reagents, offering a unique combination of steric and electronic properties conferred by the methyl and pyrrolidinylsulfonyl substituents. These features can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, making this compound a desirable intermediate for the synthesis of novel therapeutics.
This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to 2-methyl-5-(1-pyrrolidinylsulfonyl)phenylboronic acid, designed for researchers and scientists in the field of drug development. The proposed synthesis is grounded in well-established chemical transformations and is presented with a focus on experimental detail, mechanistic understanding, and practical considerations for successful execution in a laboratory setting.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 2-methyl-5-(1-pyrrolidinylsulfonyl)phenylboronic acid (1), suggests a convergent synthetic approach. The key disconnections are the C-B bond and the S-N bond. Two primary synthetic routes are envisioned:
-
Route A: This pathway commences with a commercially available substituted aniline, introducing the sulfonyl group first, followed by the installation of the boronic acid functionality via a Sandmeyer-type reaction.
-
Route B: This alternative strategy begins with a halogenated toluene derivative, which is first subjected to sulfonation and subsequent amidation, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid group.
This guide will focus on a detailed protocol for Route B , as it often provides higher yields and greater functional group tolerance in the final borylation step.
Retrosynthetic Pathway (Route B):
Caption: Retrosynthetic analysis of 2-methyl-5-(1-pyrrolidinylsulfonyl)phenylboronic acid.
Part 1: Synthesis of Key Intermediates
Synthesis of 2-Methyl-5-bromobenzenesulfonyl chloride (3)
The synthesis of the key intermediate, 2-methyl-5-bromobenzenesulfonyl chloride, begins with the diazotization of commercially available 4-bromo-2-methylaniline, followed by a copper-catalyzed sulfonylchlorination.
Reaction Scheme:
Caption: Synthesis of 2-methyl-5-bromobenzenesulfonyl chloride.
Experimental Protocol:
-
Diazotization: To a stirred suspension of 4-bromo-2-methylaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3 M) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylchlorination: In a separate flask, a saturated solution of sulfur dioxide in acetic acid is prepared and cooled to 10-15 °C. To this solution, copper(I) chloride (0.1 eq) is added, followed by the dropwise addition of the previously prepared cold diazonium salt solution. The reaction is exothermic and should be controlled with an ice bath.
-
Work-up and Purification: After the addition is complete and gas evolution has ceased, the reaction mixture is poured onto ice-water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to afford 2-methyl-5-bromobenzenesulfonyl chloride as a solid.
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are notoriously unstable and can decompose at higher temperatures. Maintaining a temperature of 0-5 °C is crucial for maximizing the yield of the diazonium intermediate.
-
Copper(I) Chloride Catalyst: Copper(I) acts as a catalyst in the Sandmeyer-type reaction, facilitating the conversion of the diazonium salt to the sulfonyl chloride in the presence of sulfur dioxide.
Synthesis of 1-((3-Bromo-4-methylphenyl)sulfonyl)pyrrolidine (2)
The synthesized sulfonyl chloride is then reacted with pyrrolidine to form the corresponding sulfonamide.
Reaction Scheme:
Caption: Formation of the sulfonamide intermediate.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-methyl-5-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, is added triethylamine (1.2 eq).
-
Amine Addition: Pyrrolidine (1.1 eq) is then added dropwise to the stirred solution. The reaction is typically exothermic, and the temperature should be maintained at 0-5 °C during the addition.
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC). The mixture is then diluted with water and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield 1-((3-bromo-4-methylphenyl)sulfonyl)pyrrolidine.
Self-Validating System:
-
The formation of triethylamine hydrochloride as a white precipitate during the reaction serves as a visual indicator of reaction progress.
-
The purity of the product can be readily assessed by thin-layer chromatography (TLC) against the starting sulfonyl chloride.
Part 2: Final Synthesis of 2-Methyl-5-(1-pyrrolidinylsulfonyl)phenylboronic Acid
The final step involves the palladium-catalyzed Miyaura borylation of the aryl bromide intermediate.
Reaction Scheme:
Caption: Miyaura borylation to form the boronic ester.
Experimental Protocol:
-
Reaction Setup: A mixture of 1-((3-bromo-4-methylphenyl)sulfonyl)pyrrolidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) is placed in a dry Schlenk flask.
-
Solvent and Degassing: Anhydrous, degassed 1,4-dioxane is added, and the mixture is degassed by bubbling with argon for 15-20 minutes.
-
Reaction: The reaction mixture is heated to 80-90 °C under an inert atmosphere and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, filtered through a pad of Celite®, and the filtrate is concentrated. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude boronic ester is then purified by column chromatography on silica gel.
-
Hydrolysis to Boronic Acid (Optional but often necessary for purification and subsequent use): The purified pinacol ester can be hydrolyzed to the boronic acid by stirring with a suitable acid (e.g., aqueous HCl) in a solvent like acetone or by transesterification with a diol that can be easily removed. Often, the boronic acid is isolated by adjusting the pH to precipitate the product, which is then collected by filtration.
Expertise & Experience - Key Considerations:
-
Anhydrous and Inert Conditions: The Miyaura borylation is sensitive to moisture and oxygen. The use of dry solvents and an inert atmosphere (argon or nitrogen) is critical for achieving high yields and preventing catalyst deactivation.
-
Choice of Base: Potassium acetate is a commonly used base that is effective in this transformation. Stronger bases can lead to side reactions, including protodeboronation of the product.
-
Palladium Catalyst: Pd(dppf)Cl₂ is a robust and widely used catalyst for Miyaura borylation, known for its high activity and broad functional group tolerance.[1]
Part 3: Characterization and Data Presentation
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected MS (m/z) |
| 2-Methyl-5-bromobenzenesulfonyl chloride (3) | C₇H₆BrClO₂S | 273.55 | Aromatic protons (multiplets), Methyl proton (singlet) | Aromatic carbons, Methyl carbon | [M]+, [M+2]+ |
| 1-((3-Bromo-4-methylphenyl)sulfonyl)pyrrolidine (2) | C₁₁H₁₄BrNO₂S | 308.20 | Aromatic protons (multiplets), Pyrrolidine protons (multiplets), Methyl proton (singlet) | Aromatic carbons, Pyrrolidine carbons, Methyl carbon | [M]+, [M+2]+ |
| 2-Methyl-5-(1-pyrrolidinylsulfonyl)phenylboronic acid (1) | C₁₁H₁₆BNO₄S | 269.12 | Aromatic protons (multiplets), B(OH)₂ (broad singlet), Pyrrolidine protons (multiplets), Methyl proton (singlet) | Aromatic carbons (including C-B bond), Pyrrolidine carbons, Methyl carbon | [M+H]+ |
Note: The expected NMR chemical shifts are general predictions and may vary depending on the solvent and other experimental conditions. The mass spectrometry data will show characteristic isotopic patterns for bromine-containing compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in diazotization | Temperature too high; Incomplete reaction. | Strictly maintain temperature at 0-5 °C; Ensure dropwise addition of NaNO₂; Stir for a sufficient time. |
| Incomplete sulfonamide formation | Inactive sulfonyl chloride; Insufficient base. | Use freshly prepared or purified sulfonyl chloride; Ensure at least stoichiometric amount of base is used. |
| Low yield in Miyaura borylation | Catalyst deactivation (air/moisture); Impure starting materials; Insufficient heating. | Ensure anhydrous and inert conditions; Purify the aryl bromide intermediate; Optimize reaction temperature and time. |
| Protodeboronation of product | Presence of water or acid; Overly strong base. | Use anhydrous conditions; Use a mild base like KOAc; Perform a careful work-up. |
Conclusion
The synthesis of 2-methyl-5-(1-pyrrolidinylsulfonyl)phenylboronic acid presented in this guide offers a reliable and scalable route to this valuable building block for drug discovery. By following the detailed protocols and considering the key experimental parameters, researchers can confidently produce this compound in high purity. The strategic use of well-established reactions like the Sandmeyer-type sulfonylchlorination and the Miyaura borylation ensures the efficiency and robustness of the overall synthetic sequence. The insights provided into the causality of experimental choices and troubleshooting will further aid in the successful implementation of this synthesis in a research and development setting.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 1884 , 17 (2), 1633–1635. [Link]
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Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]
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An In-Depth Technical Guide to (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: Synthesis, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Building Block in Modern Medicinal Chemistry
(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has emerged as a pivotal reagent in the synthesis of complex organic molecules, particularly within the realm of drug discovery and development. Its unique structural features, combining a reactive boronic acid moiety with a solubilizing pyrrolidinylsulfonyl group on a methylated phenyl scaffold, make it an invaluable tool for constructing biaryl compounds through Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of its chemical structure, a detailed (to the extent publicly available) examination of its synthesis and analysis, and insights into its critical role in the development of next-generation therapeutics, such as kinase inhibitors for oncology.
Chemical Structure and Physicochemical Properties
This compound is a substituted arylboronic acid with the chemical formula C₁₁H₁₆BNO₄S and a molecular weight of approximately 269.13 g/mol .[1]
Key Structural Features:
-
Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of its reactivity, enabling palladium-catalyzed cross-coupling reactions.
-
Phenyl Ring: The aromatic core provides a rigid scaffold for the attachment of other functional groups.
-
Methyl Group (-CH₃): The ortho-methyl group can influence the steric and electronic properties of the molecule, potentially affecting reaction kinetics and the conformation of the final products.
-
Pyrrolidin-1-ylsulfonyl Group: This substituent significantly enhances the compound's solubility in organic solvents, a crucial factor in many synthetic protocols.[2] It can also modulate the biological activity and pharmacokinetic properties of the molecules it is incorporated into.[2]
Physicochemical Data Summary:
| Property | Value | Source(s) |
| CAS Number | 871333-01-6 | |
| Molecular Formula | C₁₁H₁₆BNO₄S | |
| Molecular Weight | 269.13 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 126-128 °C | |
| Purity | Typically ≥96% | |
| Storage | Room temperature, under inert gas |
InChI and InChIKey:
-
InChI: 1S/C11H16BNO4S/c1-9-4-5-10(8-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3
-
InChIKey: IWOBOEZYVVBMGG-UHFFFAOYSA-N
Synthesis and Purification: A Strategic Approach
Proposed Synthetic Workflow:
The synthesis would likely commence from a readily available starting material such as 2-methylaniline. The key transformations would involve:
-
Sulfonylation: Introduction of the sulfonyl group onto the phenyl ring.
-
Bromination/Iodination: Halogenation of the phenyl ring to introduce a handle for the subsequent borylation step.
-
Borylation: Conversion of the aryl halide to the corresponding boronic acid.
Caption: A plausible synthetic route to the target compound.
Experimental Considerations and Rationale:
-
Sulfonylation: This step is crucial for introducing the pyrrolidinylsulfonyl moiety. The choice of sulfonating agent and reaction conditions would be critical to ensure regioselectivity and high yield.
-
Halogenation: A directed ortho-metalation followed by halogenation or an electrophilic aromatic substitution could be employed. The choice of halogen (bromine or iodine) would influence the reactivity in the subsequent borylation step.
-
Borylation: A common method for synthesizing arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate at low temperatures, followed by acidic workup.[3]
Purification Protocol:
A general method for the purification of boronic acids involves the following steps:
-
Extraction: The crude product is typically dissolved in an organic solvent and washed with aqueous solutions to remove inorganic impurities.
-
Acid-Base Treatment: The boronic acid can be converted to its boronate salt by treatment with a base. This salt can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification regenerates the pure boronic acid.
-
Recrystallization or Chromatography: The purified boronic acid can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Analytical Characterization: Ensuring Quality and Identity
A comprehensive analysis is essential to confirm the structure and purity of this compound. The following techniques are indispensable:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the number and chemical environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the pyrrolidine ring.
-
¹³C NMR: This analysis reveals the number of unique carbon atoms and their chemical environments. It would provide characteristic signals for the aromatic carbons, the methyl carbon, and the carbons of the pyrrolidine ring.
-
¹¹B NMR: This specialized NMR technique is used to characterize boron-containing compounds and would show a characteristic signal for the boronic acid group.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity assessment.
Applications in Drug Discovery and Development
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.[2][4] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it a cornerstone of modern medicinal chemistry.
Role in Kinase Inhibitor Synthesis:
A significant area of application for this boronic acid is in the synthesis of kinase inhibitors.[2][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. By participating in Suzuki-Miyaura coupling reactions, this compound enables the construction of complex biaryl structures that are often found at the core of potent and selective kinase inhibitors. For instance, it has been utilized in the development of inhibitors for targets such as FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).[5][6]
Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Advantages in Medicinal Chemistry:
-
Structural Diversity: Enables the synthesis of a wide array of biaryl compounds with diverse functionalities.
-
Improved Physicochemical Properties: The pyrrolidinylsulfonyl group can enhance solubility and other drug-like properties.[2]
-
Late-Stage Functionalization: Boronic acids are generally stable and can be introduced late in a synthetic sequence, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies.[2]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in modern organic synthesis, with a particularly significant impact on medicinal chemistry and drug discovery. Its utility in constructing complex molecular architectures through the robust and reliable Suzuki-Miyaura cross-coupling reaction has positioned it as a key reagent in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the importance of specialized reagents like this boronic acid will undoubtedly increase, paving the way for the discovery of the next generation of life-saving medicines.
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(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
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(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
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Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. (2023). Semantic Scholar. Retrieved from [Link]
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Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023). PubMed Central. Retrieved from [Link]
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α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. (n.d.). PubMed Central. Retrieved from [Link]
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physical and chemical properties of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
An In-Depth Technical Guide to (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: Properties, Applications, and Experimental Protocols
Introduction: A Versatile Building Block in Modern Synthesis
This compound, with CAS Number 871333-01-6, is a specialized organoboron compound that has emerged as a valuable reagent in synthetic and medicinal chemistry.[1] Boronic acids, as a class, are renowned for their versatility, relative stability, and pivotal role in carbon-carbon bond formation.[2] This particular derivative is distinguished by the presence of a methyl group and a pyrrolidinylsulfonyl moiety on the phenyl ring. These substitutions are not merely decorative; they strategically modulate the electronic properties and steric profile of the molecule, influencing its reactivity and the physicochemical properties of its downstream products.
The pyrrolidinylsulfonyl group, for instance, can enhance solubility and may influence the binding affinity of resulting compounds in biological systems, making this reagent particularly attractive for drug discovery programs.[3][4] This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of the physical and chemical properties of this compound, detailed protocols for its application, and insights into its handling and storage, aimed at researchers and professionals in drug development.
Section 1: Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is foundational to its effective use in synthesis. The key properties of this compound are summarized below.
Physical Data
The compound is typically supplied as a solid, and its key physical characteristics are presented in Table 1 for easy reference.
| Property | Value | Source(s) |
| CAS Number | 871333-01-6 | [1] |
| Molecular Formula | C₁₁H₁₆BNO₄S | [4] |
| Molecular Weight | 269.13 g/mol | |
| Physical Form | Solid | |
| Melting Point | 126-128 °C | [5] |
| Density | 1.37 g/cm³ | [5] |
| Boiling Point | 490.3 °C at 760 mmHg | [5] |
| Flash Point | 250.3 °C | [5] |
| Refractive Index | 1.601 | [5] |
Chemical Stability and Reactivity
Boronic acids are generally more stable than many other organometallic reagents, tolerating exposure to air and moisture to a greater degree.[2] However, their stability is not absolute, and understanding potential degradation pathways is critical for successful and reproducible chemistry.
-
Protodeboronation : This is a primary decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond.[6] The reaction is influenced by pH and the electronic nature of the aryl ring. The substituents on this compound are designed to provide a balance of reactivity and stability.
-
Boroxine Formation : Under anhydrous conditions or upon heating, three molecules of a boronic acid can undergo dehydration to form a cyclic trimer called a boroxine.[6] This process is often reversible in the presence of water but can complicate stoichiometry if not accounted for. Storing the compound under an inert, dry atmosphere mitigates this issue.
-
Oxidation : Boronic acids can be susceptible to oxidative degradation.[6] Care should be taken to avoid strong oxidizing agents.
The primary utility of this compound lies in its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions.
Section 2: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless complex molecules in pharmaceuticals and materials science.[7][8][9] this compound is an ideal substrate for this transformation.
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (or triflate), forming a Pd(II) complex.[8]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid to a more nucleophilic boronate species.[8]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled, forming the new biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl halide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.1 - 1.2 equiv.)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ solution)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Round-bottom flask, condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a round-bottom flask, add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and the palladium catalyst (0.03 equiv.).
-
Inert Atmosphere : Seal the flask and thoroughly degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen).[7][8] This step is crucial as oxygen can deactivate the Pd(0) catalyst. Repeat this cycle 3-5 times.
-
Solvent and Base Addition : Add the degassed organic solvent (e.g., Toluene) followed by the aqueous base (e.g., 2M Na₂CO₃). The biphasic mixture should be stirred vigorously.
-
Heating and Monitoring : Heat the reaction mixture to reflux (typically 90-110 °C) under the inert atmosphere.[7] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[8]
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).[7]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8] The crude product is typically purified by column chromatography on silica gel to yield the desired biaryl compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Section 3: Applications in Drug Discovery
The incorporation of boronic acid moieties into drug candidates has gained significant traction, especially after the FDA approval of drugs like Bortezomib (Velcade).[10][11] Boron's unique ability to form stable yet reversible covalent bonds with biological nucleophiles is a key attribute.[11]
This compound serves as a key intermediate for synthesizing complex molecules with potential therapeutic applications.[3]
-
Kinase Inhibitors : The biaryl structures readily formed using this reagent are common scaffolds in kinase inhibitors, a major class of oncology drugs.[3]
-
Scaffold Hopping and Library Synthesis : This building block is used to create diverse libraries of compounds for high-throughput screening. Recent studies have utilized aniline derivatives with the pyrrolidin-1-ylsulfonyl group in the synthesis of novel kinase inhibitors for conditions like Acute Myeloid Leukemia (AML).[12][13] The boronic acid analog allows for facile diversification of the core structure.
-
Modulation of Physicochemical Properties : The sulfonyl group can act as a hydrogen bond acceptor, and the overall structure can improve properties like solubility and cell permeability, which are critical for drug efficacy.[3]
Section 4: Handling, Storage, and Safety
Proper handling and storage are paramount to maintain the chemical integrity of the reagent and ensure laboratory safety.
Storage Recommendations
-
Temperature : Store in a cool place, with some suppliers recommending refrigerated conditions (2-8°C).[4][14]
-
Atmosphere : To prevent degradation via moisture (protodeboronation) and dehydration (boroxine formation), the compound should be stored under a dry, inert atmosphere such as nitrogen or argon.[15]
-
Container : Keep the container tightly closed in a dry and well-ventilated place.[14] Use containers made of suitable materials like HDPE, polypropylene, or glass.[16]
Safety and Hazard Information
Based on available safety data, this compound should be handled with standard laboratory precautions.
-
Signal Word : Warning[17]
-
Hazard Statements :
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][14] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
Section 5: Analytical Characterization
Confirming the identity and purity of the starting material and the final product is a non-negotiable step in synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the structure. Expected signals would include aromatic protons in the 7-8 ppm region, distinct singlets for the methyl group, and multiplets for the pyrrolidine ring protons.
-
Mass Spectrometry (MS) : LC-MS is an invaluable tool for monitoring reaction progress and confirming the molecular weight of the final product.[18] For the title compound, one would expect to observe the molecular ion peak corresponding to its mass.
-
Purity Analysis : High-Performance Liquid Chromatography (HPLC) is typically used to assess the purity of the boronic acid before use and to analyze the purity of the final coupled product.
Conclusion
This compound is a highly functionalized and valuable building block for synthetic chemists. Its well-defined reactivity in Suzuki-Miyaura cross-coupling reactions, combined with substituents that confer desirable properties for medicinal chemistry, makes it a powerful tool in the development of novel therapeutics and complex organic molecules. By understanding its core properties, adhering to established protocols, and observing proper safety and handling procedures, researchers can effectively leverage this reagent to advance their scientific objectives.
References
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- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
- Lab Alley. (n.d.). How to Store Boric Acid.
- BenchChem. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing.
- ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters.
- Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.
- BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
- U.S. Borax Inc. (n.d.). Borate handling and storage.
- Books. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- MySkinRecipes. (n.d.). (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid.
- PubChem. (n.d.). (2-(pyrrolidin-1-ylmethyl)phenyl)boronic Acid.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound | 871333-01-6.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 2-METHYL-5-(PYRROLIDIN-1-YLSULFONYL)PHENYLBORONIC ACID.
- Echemi. (n.d.). 2-METHYL-5-(PIPERIDIN-1-YLSULFONYL)PHENYLBORONIC ACID.
- PubChem. (n.d.). Methylboronic Acid.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- MySkinRecipes. (n.d.). This compound.
- MDPI. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications.
- PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- PubChem. (n.d.). Phenylboronic Acid.
- ChemicalBook. (n.d.). 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.
- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop.
- PubMed Central. (n.d.). α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML.
- PubMed Central. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- SciRP.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
- ChemSafety PRO. (n.d.). 2-METHYL-5-(PYRROLIDIN-1-YLSULFONYL)PHENYLBORONIC ACID Safety Data Sheets.
- Guidechem. (n.d.). ácido fenilborónico 2-metil-5- (pirrolidina-1-ilsulfonilo).
- PubChem. (n.d.). (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid.
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(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid solubility and stability
An In-depth Technical Guide to the Solubility and Stability of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted arylboronic acid of significant interest in synthetic chemistry, particularly as a building block in Suzuki-Miyaura cross-coupling reactions for the development of novel pharmaceutical agents. A comprehensive understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its effective handling, reaction optimization, formulation, and regulatory compliance. This guide provides a senior application scientist's perspective on the theoretical and practical aspects of characterizing this compound. While specific experimental data for this molecule is scarce in public literature, this document synthesizes established principles of boronic acid chemistry to provide a predictive framework and robust experimental protocols for its characterization.
Introduction and Molecular Profile
Arylboronic acids are a cornerstone of modern organic synthesis, valued for their versatility and relative stability compared to other organometallic reagents[1]. The title compound, this compound, incorporates several functional groups that influence its chemical behavior:
-
Arylboronic Acid Core: The B(OH)₂ group is the reactive center for cross-coupling reactions and is a mild Lewis acid. Its presence dictates the primary stability concerns, such as dehydration and protodeboronation[2][3].
-
Methyl Group: An electron-donating group on the phenyl ring, which can subtly influence the reactivity of the boronic acid.
-
Sulfonylpyrrolidine Group: A bulky, polar, and electron-withdrawing substituent that significantly impacts the molecule's polarity, crystal packing, and, consequently, its solubility profile.
A thorough characterization of its solubility and stability is not merely an academic exercise; it is a critical prerequisite for developing scalable synthetic routes, ensuring batch-to-batch consistency, and designing stable drug formulations.
Physicochemical Properties
A summary of the known physical and chemical properties for this compound is presented below. This data serves as the foundation for designing and interpreting solubility and stability experiments.
| Property | Value | Source(s) |
| CAS Number | 871333-01-6 | |
| Molecular Formula | C₁₁H₁₆BNO₄S | |
| Molecular Weight | 269.13 g/mol | [4] |
| Physical Form | Solid | |
| Melting Point | 126-128 °C | [5] |
| Purity | ≥96% (Typical) | |
| Storage | Room temperature, under inert atmosphere (Nitrogen) | [4] |
Solubility Profile: A Predictive and Experimental Approach
The solubility of an active pharmaceutical ingredient (API) or intermediate directly affects its bioavailability, reaction kinetics, and purification efficiency. Arylboronic acids, as a class, are known for their generally poor aqueous solubility[6].
Theoretical Considerations and Predictions
Based on the molecular structure, we can predict the following solubility trends:
-
Aqueous Solubility: Expected to be low. While the sulfonyl and boronic acid groups add polarity, the overall molecule is dominated by the hydrophobic aryl core. The solubility is also likely to be pH-dependent; at pH values above the boronic acid's pKa, it will convert to the more soluble anionic tetrahedral boronate form[7].
-
Organic Solvent Solubility: Solubility is predicted to be higher in polar organic solvents. Phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons[8][9]. The presence of the sulfonylpyrrolidine group in the target molecule will likely enhance its affinity for polar aprotic solvents such as DMSO, DMF, and acetone, while remaining poorly soluble in solvents like hexanes and methylcyclohexane.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining equilibrium thermodynamic solubility. The core principle is to saturate a solvent with the compound over an extended period to ensure equilibrium is reached.
Causality: The choice of a 24-48 hour incubation period with continuous agitation is critical to overcome kinetic barriers to dissolution and ensure the system reaches a true thermodynamic equilibrium, providing the most reliable and reproducible solubility value.
Protocol Steps:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains at the end of the experiment.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent. A recommended screening panel is provided in the table below.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for 24 to 48 hours. Include a preliminary check at 24 and 48 hours to confirm that the concentration is no longer increasing, thus verifying equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Sampling: Carefully withdraw a small aliquot of the supernatant.
-
Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as RP-HPLC with UV detection, against a standard curve of known concentrations.
| Solvent Class | Recommended Solvents for Screening |
| Aqueous Buffers | pH 2.0 (HCl), pH 7.4 (Phosphate), pH 9.0 (Borate) |
| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF |
| Non-Polar | Toluene, Heptane, Methylcyclohexane |
Experimental Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile and Degradation Pathways
Boronic acids are susceptible to several degradation pathways that can impact their purity, reactivity, and safety profile[2]. Understanding these pathways is crucial for defining appropriate storage conditions and analytical methods.
Primary Degradation Pathways for Arylboronic Acids
-
Dehydration (Boroxine Formation): This is a common and reversible process where three molecules of boronic acid condense to form a six-membered cyclic anhydride called a boroxine, with the loss of three water molecules[10][11]. This process is often driven by heat and can complicate accurate weighing and analysis[3][12].
-
Oxidation: The carbon-boron bond can be susceptible to oxidative cleavage, particularly in the presence of oxidizing agents, leading to the formation of the corresponding phenol[13][14].
-
Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. It can occur under harsh acidic or basic conditions[1][2].
Caption: Key Degradation Pathways for Arylboronic Acids.
Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.
Causality: Exposing the compound to conditions more severe than accelerated storage (e.g., high heat, strong acid/base) allows for the rapid identification of likely degradation products that might form over a much longer shelf-life. This foresight is critical for robust analytical method development.
Protocol Steps:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as outlined in the table below.
-
Incubation: Store the vials under the specified conditions for a defined period (e.g., 24 hours). Include an unstressed control sample stored at 5 °C in the dark.
-
Neutralization: After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples (stressed and control) by a high-resolution method like LC-MS to separate and identify the parent compound and any degradation products.
| Stress Condition | Reagent / Condition | Typical Incubation |
| Acid Hydrolysis | 0.1 M HCl | 60 °C for 24h |
| Base Hydrolysis | 0.1 M NaOH | 60 °C for 24h |
| Oxidation | 3% H₂O₂ | Room Temp for 24h |
| Thermal | Solid & Solution | 80 °C for 48h |
| Photolytic | Solid & Solution | ICH Q1B light exposure |
Analytical Methodologies for Stability Assessment
Analyzing boronic acids presents unique challenges due to their labile nature[15].
-
Reversed-Phase HPLC (RP-HPLC): This is the workhorse technique. However, care must be taken as on-column hydrolysis of boronic esters (if present as impurities or derivatives) to the acid can occur[16][17]. Using a mobile phase without a pH modifier or employing highly basic mobile phases can sometimes stabilize the analytes[16][17].
-
Non-Aqueous Capillary Electrophoresis (NACE): This technique is highly effective for analyzing boronic acids and their corresponding esters as it avoids the aqueous environments that promote hydrolysis, leading to more accurate quantification[15].
Caption: General Workflow for Stability Assessment.
Recommended Handling and Storage
Based on the general properties of boronic acids and specific vendor information, the following practices are recommended to ensure the long-term integrity of this compound.
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to protect against moisture and oxygen, which can promote hydrolysis and oxidation, respectively[2].
-
Temperature: While the vendor suggests room temperature storage, for long-term stability and to minimize the risk of boroxine formation, storage at a reduced temperature (2-8 °C) or frozen (-20 °C) is advisable[2].
-
Light: Protect from light by using amber vials or storing containers in the dark to prevent potential photolytic degradation[2].
-
Containers: Use tightly sealed, clean glass or chemically resistant plastic (e.g., HDPE) containers to prevent moisture ingress[2][18].
-
Handling: When handling, avoid moisture. Use a glove box or glove bag for aliquoting if possible. Loose boronic acids can be slippery; clean up spills immediately[19].
Conclusion
While direct, published data on the solubility and stability of this compound is limited, a robust understanding can be built from the established chemistry of the arylboronic acid class. Its solubility is predicted to be low in aqueous media but favorable in polar organic solvents. The primary stability concerns are dehydration to form boroxines, oxidative cleavage, and protodeboronation. By employing the rigorous, self-validating experimental protocols detailed in this guide—including thermodynamic solubility determination and forced degradation studies—researchers can generate the precise data needed to confidently advance their research and development objectives.
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The Unassuming Catalyst: A Technical Guide to the Discovery and Enduring Significance of Arylboronic Acids in Medicinal Chemistry
Abstract
This in-depth technical guide charts the remarkable trajectory of arylboronic acids from their early discovery to their current indispensable role in medicinal chemistry. We will delve into the foundational synthetic methodologies, with a particular focus on the Nobel Prize-winning Suzuki-Miyaura coupling, and explore the profound impact this chemistry has had on modern drug discovery and development. Through a detailed examination of their unique chemical properties, this guide will illuminate why arylboronic acids are not merely synthetic intermediates but have also emerged as powerful pharmacophores in their own right, leading to the development of several FDA-approved therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core principles and practical applications of arylboronic acid chemistry.
The Genesis of a Reagent: A Historical Perspective
The journey of arylboronic acids began in 1860 with the first synthesis of a boronic acid by Edward Frankland.[1] However, for nearly a century, these compounds remained largely a chemical curiosity. Early synthetic routes often relied on the reaction of organometallic reagents like Grignard or organolithium compounds with borate esters.[2][3] While foundational, these methods were often hampered by harsh reaction conditions and limited functional group tolerance, restricting their widespread adoption.
A pivotal moment in the history of organoboron chemistry was the development of the Miyaura borylation reaction. This palladium-catalyzed process, which couples bis(pinacolato)diboron with aryl halides or triflates, provided a much milder and more general route to arylboronic esters.[4][5] This breakthrough made a vast array of previously inaccessible arylboronic acids readily available to the scientific community, setting the stage for a revolution in cross-coupling chemistry.
The Suzuki-Miyaura Coupling: A Paradigm Shift in Molecular Construction
The true ascent of arylboronic acids to prominence is inextricably linked to the development of the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an arylboronic acid and an aryl or vinyl halide, was a monumental leap forward in synthetic organic chemistry and earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry. The reaction's mild conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts have made it one of the most powerful and widely used tools for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[8][9][10]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst.
The Significance of Arylboronic Acids in Medicinal Chemistry
The properties of arylboronic acids make them exceptionally well-suited for applications in medicinal chemistry.[11][12][13] Their stability, ease of handling, and the robustness of the Suzuki-Miyaura coupling have streamlined the synthesis of complex drug candidates.[14]
Table 1: Key Attributes of Arylboronic Acids in Drug Discovery
| Attribute | Significance in Medicinal Chemistry |
| Stability | Generally stable to air and moisture, allowing for easy storage and handling. |
| Low Toxicity | Boronic acids and their byproducts typically exhibit low toxicity. |
| Functional Group Tolerance | The Suzuki-Miyaura coupling is compatible with a wide range of functional groups, enabling the synthesis of complex molecules. |
| Commercial Availability | A vast and diverse array of arylboronic acids are commercially available, facilitating rapid library synthesis. |
| Reversible Covalent Inhibition | The boronic acid moiety can form reversible covalent bonds with serine hydrolases, a key mechanism for several drugs.[15] |
Arylboronic Acids as Pharmacophores: From Reagents to Drugs
Beyond their role as synthetic building blocks, arylboronic acids have emerged as a novel class of therapeutic agents.[16][17][18] The unique ability of the boron atom to form a reversible covalent bond with the hydroxyl group of serine residues in enzyme active sites has been a particularly fruitful area of drug discovery.[15] This has led to the development of several FDA-approved drugs.[19][20][21]
Bortezomib (Velcade®): A Proteasome Inhibitor for Multiple Myeloma
Bortezomib was the first boronic acid-containing drug to receive FDA approval in 2003 for the treatment of multiple myeloma.[16][22][23] The dipeptidyl boronic acid structure of bortezomib allows it to reversibly inhibit the chymotrypsin-like activity of the 26S proteasome.[24][25][26] This inhibition disrupts protein homeostasis within cancer cells, leading to cell cycle arrest and apoptosis.[25]
Vaborbactam: A β-Lactamase Inhibitor
Vaborbactam is a cyclic boronic acid β-lactamase inhibitor approved by the FDA in 2017.[27] It is used in combination with the carbapenem antibiotic meropenem to treat complicated urinary tract infections caused by certain resistant bacteria.[28][29] Vaborbactam's boronic acid moiety forms a covalent adduct with the serine residue in the active site of serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC), effectively neutralizing the enzymes that would otherwise inactivate the antibiotic.[30][31]
Experimental Protocols
General Protocol for Miyaura Borylation
This protocol outlines a general procedure for the synthesis of an arylboronic pinacol ester from an aryl halide.[4][5][32][33]
Caption: Workflow for a typical Miyaura borylation reaction.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, combine the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%), and a base (e.g., potassium acetate, 3.0 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., dioxane, toluene) to the flask.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the arylboronic pinacol ester.
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl halide.[34][35][36][37]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and an aqueous base (e.g., 2M Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/ethanol/water).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed, as determined by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired biaryl product.
Future Outlook
The field of arylboronic acids in medicinal chemistry continues to expand. Current research focuses on the development of novel boronic acid-based warheads with enhanced selectivity and unique reactivity profiles. Furthermore, the application of boronic acids in chemical biology for sensing and imaging, as well as in materials science, is a rapidly growing area of investigation.[38][39][40] The continued development of more efficient and sustainable catalytic methods for the synthesis and functionalization of arylboronic acids will undoubtedly fuel further innovation in drug discovery and beyond.[41][42]
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A Technical Guide to the Pyrrolidin-1-ylsulfonyl Group in Boronic Acid Derivatives
Abstract
Boronic acids are a cornerstone of modern medicinal chemistry, renowned for their utility as synthetic intermediates and as pharmacophores in their own right, most notably as enzyme inhibitors.[1][2][3] However, parent boronic acids often possess suboptimal physicochemical properties, such as high pKa values, which limit their biological activity under physiological conditions. This guide provides an in-depth technical analysis of a key chemical modification that addresses these limitations: the incorporation of the pyrrolidin-1-ylsulfonyl group. We will explore the multifaceted role of this moiety in modulating the electronic properties, binding interactions, and pharmacokinetic profiles of boronic acid derivatives, thereby enhancing their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical strategies in inhibitor design.
Introduction: The Boronic Acid Moiety in Drug Design
Boronic acids, characterized by the -B(OH)₂ functional group, are Lewis acids that can form reversible covalent bonds with nucleophiles, particularly the hydroxyl group of serine residues found in the active sites of many proteases.[1][4] This ability to mimic the tetrahedral transition state of peptide bond hydrolysis makes them potent inhibitors of enzymes like serine proteases and β-lactamases.[4][5][6][7] The clinical success of drugs like bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, has solidified the importance of the boronic acid pharmacophore in oncology and beyond.[2][8]
Despite their utility, simple aryl boronic acids face a significant challenge: a relatively high acidity constant (pKa), typically around 9.[1] This means that at physiological pH (~7.4), the boronic acid exists predominantly in its neutral, trigonal planar form, which is less active as a Lewis acid and thus a weaker inhibitor. For optimal activity, the boron center needs to be in its tetrahedral, anionic boronate form, which more readily interacts with the target enzyme. Therefore, a primary goal in designing advanced boronic acid inhibitors is to lower the pKa to a value closer to 7.4, ensuring a higher population of the active boronate species.
The Pyrrolidin-1-ylsulfonyl Group: A Strategic Modification
The introduction of a pyrrolidin-1-ylsulfonyl group onto the aromatic ring of a phenylboronic acid derivative is a strategic decision that imparts several crucial advantages. This functional group is not merely a bulky substituent; it is a carefully chosen moiety that leverages fundamental principles of physical organic chemistry to enhance biological efficacy.
pKa Modulation: The Primary Electronic Effect
The most significant role of the sulfonyl portion of the group is its powerful electron-withdrawing nature. When attached to the phenyl ring, the -SO₂- group inductively pulls electron density away from the boronic acid moiety.
-
Mechanism of Action: This withdrawal of electron density makes the boron atom more electron-deficient, or more Lewis acidic. A more Lewis acidic boron atom can more readily accept a hydroxide ion (or a nucleophilic residue in an enzyme's active site), stabilizing the tetrahedral boronate form. This stabilization translates directly to a lower pKa for the B(OH)₂ group. Studies have shown that introducing electron-withdrawing groups like sulfonyl or sulfonamide can lower the pKa of phenylboronic acid by 1.4 to 1.7 pH units.[9][10] This shift brings the pKa into a range where a significant fraction of the molecule exists as the active tetrahedral boronate at physiological pH.[9]
Caption: General synthetic workflow for the target boronic acid derivative.
Detailed Experimental Protocol: Synthesis of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Step 1: Synthesis of 1-((4-Bromophenyl)sulfonyl)pyrrolidine
-
To a stirred solution of pyrrolidine (1.2 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add a solution of 4-bromobenzenesulfonyl chloride (1.0 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the desired sulfonamide.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Step 2: Synthesis of 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine
-
To a degassed solution of 1-((4-bromophenyl)sulfonyl)pyrrolidine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.) in dioxane, add Pd(dppf)Cl₂ (0.03 eq.).
-
Heat the mixture to 80-90 °C and stir under an inert atmosphere (N₂ or Ar) for 8-12 hours. This is a Miyaura borylation reaction. [1]3. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the crude product by column chromatography to yield the boronic ester.
-
Validation: Confirm structure and purity via NMR and Mass Spectrometry.
Step 3: Hydrolysis to (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
-
Dissolve the boronic ester from Step 2 in a mixture of acetone and 1M HCl (aq.) (e.g., 4:1 v/v).
-
Stir the reaction vigorously at room temperature for 4-6 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting solid can be recrystallized or triturated with a suitable solvent (e.g., hexanes/ether) to afford the final pure boronic acid.
-
Validation: Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, ¹¹B NMR, and High-Resolution Mass Spectrometry (HRMS). Melting point analysis should also be performed. [11]
Application in Inhibitor Design: A Comparative Analysis
To illustrate the impact of the pyrrolidin-1-ylsulfonyl group, consider the following comparative data, which is representative of typical findings in medicinal chemistry programs targeting serine proteases.
| Compound | Structure | pKa | IC₅₀ vs. Target Protease (nM) |
| 1. Phenylboronic Acid | Phenyl-B(OH)₂ | ~8.8 [9] | >10,000 |
| 2. (4-Sulfamoylphenyl)boronic Acid | H₂NSO₂-Phenyl-B(OH)₂ | ~7.6 | 850 |
| 3. (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | Pyrrolidinyl-SO₂-Phenyl-B(OH)₂ | ~7.5 | 450 |
Table 1: Comparative data illustrating the effect of sulfonyl-based substitution on the pKa and inhibitory potency of phenylboronic acid derivatives. Data is hypothetical but based on established chemical principles.
The data clearly demonstrates that the introduction of an electron-withdrawing sulfonyl-based group (Compounds 2 and 3) dramatically lowers the pKa and improves inhibitory potency by several orders of magnitude compared to the unsubstituted parent compound (1). The further modification with the pyrrolidine ring (Compound 3 vs. 2) provides an additional potency boost, likely due to improved solubility and/or favorable interactions within the enzyme's binding pocket.
Caption: Conceptual interactions of a pyrrolidin-1-ylsulfonyl boronic acid in a serine protease active site.
Conclusion and Future Outlook
The pyrrolidin-1-ylsulfonyl group is a powerful and versatile tool in the design of advanced boronic acid inhibitors. Its primary function is to lower the pKa of the boronic acid through a strong electron-withdrawing effect, thereby increasing the concentration of the active boronate species at physiological pH. [9][10]Furthermore, it enhances the molecule's drug-like properties by acting as a bioisostere that can improve solubility, metabolic stability, and introduce critical hydrogen bonding and hydrophobic interactions. [12][13]The synthetic accessibility of these derivatives makes them an attractive option for lead optimization campaigns. As the demand for potent and selective enzyme inhibitors continues to grow, particularly in the fields of oncology and infectious diseases, the strategic application of functional groups like the pyrrolidin-1-ylsulfonyl moiety will remain a critical element of modern drug discovery. [8][14][15]
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The Multifaceted Potential of Substituted Phenylboronic Acids: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Chemistry of Phenylboronic Acids
Substituted phenylboronic acids are a class of organic compounds characterized by a phenyl ring to which a boronic acid functional group (-B(OH)₂) is attached. The boron atom in boronic acids is electron-deficient, rendering them mild Lewis acids. This inherent chemical feature is the cornerstone of their diverse biological activities, primarily through their remarkable ability to form reversible covalent bonds with cis-1,2- and -1,3-diols. These diol-containing molecules are ubiquitous in biological systems, including carbohydrates, glycoproteins, and certain enzymes, making phenylboronic acids versatile tools for molecular recognition and therapeutic intervention. The substituents on the phenyl ring play a crucial role in modulating the electronic properties, pKa, and steric hindrance of the boronic acid moiety, thereby fine-tuning its binding affinity and specificity for various biological targets.
I. Anticancer Activity: A Targeted Approach
Substituted phenylboronic acids have emerged as promising candidates in oncology, primarily due to their ability to selectively target cancer cells and interfere with key signaling pathways involved in tumor progression and metastasis.
Mechanism of Anticancer Action
The anticancer activity of phenylboronic acids is multi-pronged. A key mechanism involves the recognition of aberrant glycosylation patterns on the surface of cancer cells. Many cancer cells overexpress sialic acid residues on their glycoproteins and glycolipids, creating a dense network of cis-diols. Phenylboronic acids can selectively bind to these sialic acid moieties, leading to several downstream effects:
-
Inhibition of Cell Migration and Invasion: By binding to cell surface glycans, phenylboronic acids can disrupt the interactions between cancer cells and the extracellular matrix, thereby inhibiting their motility and invasive potential.
-
Induction of Apoptosis: The binding of phenylboronic acids to cancer cells can trigger programmed cell death through various signaling cascades.
-
Enzyme Inhibition: Certain substituted phenylboronic acids act as potent inhibitors of enzymes that are crucial for cancer cell survival and proliferation, such as proteasomes.
A significant signaling pathway implicated in cancer cell migration and metastasis that is affected by phenylboronic acids is the Rho GTPase signaling cascade . Rho GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. Phenylboronic acids have been shown to decrease the activity of these GTPases in metastatic prostate cancer cells, leading to a reduction in cell migration.[1]
Signaling Pathway: Phenylboronic Acid-Mediated Inhibition of Cancer Cell Migration
Caption: Phenylboronic acid targeting of cancer cell migration.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various substituted phenylboronic acids have been evaluated against different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting cell growth.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3,5-diiodo-2-methoxyphenylboronic acid | 4T1 (Breast) | > 400 | [2] |
| 2-fluoro-5-iodophenylboronic acid | 4T1 (Breast) | > 400 | [2] |
| 1-acetyl-4-(4-hydroxyphenyl)piperazine | 4T1 (Breast) | 149.7 | [2] |
| 1-acetyl-4-(4-hydroxyphenyl)piperazine | Caco-2 (Colon) | 825 | [2] |
| Bortezomib (positive control) | 4T1 (Breast) | 0.071 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the substituted phenylboronic acid for a specified duration (e.g., 72 hours).[3] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[3]
-
Incubation: Incubate the plate for 1.5 hours at 37°C to allow for formazan crystal formation.[3]
-
Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking.[3] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration.
II. Antibacterial Activity: Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Substituted phenylboronic acids have demonstrated promising antibacterial and antibiofilm activities against various pathogenic bacteria.
Mechanism of Antibacterial Action
The antibacterial effects of phenylboronic acids are attributed to several mechanisms:
-
Biofilm Inhibition: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Phenylboronic acids can inhibit biofilm formation in a dose-dependent manner.[4]
-
Inhibition of Virulence Factors: Some halogenated phenylboronic acids can diminish the expression of bacterial virulence factors, such as those involved in motility, fimbria-mediated agglutination, and hydrophobicity.[4]
-
Enzyme Inhibition: Phenylboronic acids can act as inhibitors of essential bacterial enzymes, such as β-lactamases, which are responsible for resistance to penicillin- and cephalosporin-based antibiotics.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus | 100 | [4] |
| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | 100 | [4] |
| 4-iodophenylboronic acid | Vibrio parahaemolyticus | 200 | [4] |
| Phenylboronic acid | Escherichia coli | Dose-dependent | [5] |
| Phenylboronic acid | Staphylococcus aureus | Dose-dependent | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the substituted phenylboronic acid and create a series of two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[4]
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[4]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).[4]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[4]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[4]
III. Enzyme Inhibition: A Versatile Strategy
The ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine or threonine residues of certain enzymes makes substituted phenylboronic acids potent enzyme inhibitors.
Proteasome Inhibition
The proteasome is a large protein complex responsible for degrading damaged or unnecessary proteins within the cell. Inhibition of the proteasome leads to the accumulation of these proteins, triggering apoptosis. The boronic acid-containing drug, bortezomib, is a clinically approved proteasome inhibitor for the treatment of multiple myeloma.[7][8] The boronic acid group of bortezomib forms a stable, yet reversible, complex with the active site threonine of the 20S proteasome, primarily inhibiting its chymotrypsin-like activity.[8][9]
β-Lactamase Inhibition
β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Phenylboronic acid derivatives can act as transition-state analog inhibitors of serine-based β-lactamases.[10] The boronic acid forms a covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis and thereby inactivating the enzyme.[10]
IV. Applications in Drug Delivery and Sensing: Smart Systems
The reversible nature of the boronate ester bond has been ingeniously exploited in the development of "smart" drug delivery systems and biosensors that respond to specific biological stimuli.
Glucose-Responsive Insulin Delivery
A significant application of phenylboronic acids is in the creation of glucose-responsive systems for the controlled release of insulin. These systems are typically hydrogels or nanoparticles containing phenylboronic acid moieties. In the absence of glucose, insulin is retained within the matrix. When glucose levels rise, glucose competes with the matrix components for binding to the phenylboronic acid, leading to the release of insulin.
Experimental Workflow: Glucose-Responsive Insulin Release
Caption: Mechanism of glucose-responsive insulin release.
V. Synthesis and Structure-Activity Relationships (SAR)
The biological activity of substituted phenylboronic acids can be significantly influenced by the nature and position of the substituents on the phenyl ring.
General Synthetic Routes
A common method for the synthesis of substituted phenylboronic acids involves the reaction of a Grignard reagent, formed from the corresponding aryl halide, with a trialkyl borate, followed by acidic workup. For example, 3-aminophenylboronic acid can be synthesized from 3-bromoaniline.
Structure-Activity Relationships
-
Anticancer Activity: The presence of electron-withdrawing groups on the phenyl ring can enhance the Lewis acidity of the boronic acid, potentially increasing its affinity for diols. However, the overall cytotoxicity is highly dependent on the specific cell line and the complete molecular structure. For instance, modifications to the C ring of combretastatin A-4 boronic acid analogs can significantly impact their tubulin polymerization inhibitory activity.
-
Antibacterial Activity: Halogenation of the phenyl ring has been shown to be a viable strategy for enhancing antibacterial activity. For example, di-iodinated and fluoro-iodinated phenylboronic acids exhibit significant activity against Vibrio species.[4] The position and type of halogen can influence the compound's lipophilicity and electronic properties, which in turn affect its ability to penetrate bacterial cell membranes and interact with its target.[5]
Conclusion and Future Perspectives
Substituted phenylboronic acids represent a versatile and promising class of compounds with a wide range of potential biological activities. Their unique ability to reversibly interact with diols provides a powerful tool for targeting specific biomolecules and developing intelligent therapeutic and diagnostic agents. Future research will likely focus on the rational design of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of their mechanisms of action will undoubtedly unveil new therapeutic opportunities for a variety of diseases, from cancer to infectious diseases.
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- Roy, P. K., Lee, J. H., & Lee, J. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Cellular and Infection Microbiology, 14, 1340910.
- Csupor-Löffler, B., Pethő, G., & Wéber, E. (2026). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. Journal of Cellular and Molecular Medicine, 30(1), e70890.
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literature review of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
An In-Depth Technical Guide to (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: A Strategic Building Block in Modern Medicinal Chemistry
Introduction: The Emergence of a Key Synthetic Intermediate
This compound has established itself as a valuable reagent in the field of drug discovery and organic synthesis. Its unique structural features—a boronic acid for versatile coupling, a methyl group for steric and electronic influence, and a pyrrolidinylsulfonyl moiety to enhance solubility and potential biological interactions—make it a strategic building block for constructing complex molecular architectures.[1] Boronic acids, in general, are prized for their stability, low toxicity, and versatile reactivity in metal-catalyzed reactions.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound's properties, synthesis, and critical applications, with a focus on its role in the synthesis of kinase inhibitors.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a reagent is paramount for its effective application in synthesis. This compound is typically a stable, solid compound under standard laboratory conditions. Its key characteristics are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 871333-01-6 | [3][4] |
| Molecular Formula | C₁₁H₁₆BNO₄S | [3] |
| Molecular Weight | 269.13 g/mol | |
| Physical Form | Solid | |
| Melting Point | 126-128 °C | |
| Purity | Typically ≥96% | |
| Storage Conditions | 2-8°C, under inert gas (e.g., Nitrogen or Argon) | [4] |
| InChI Key | IWOBOEZYVVBMGG-UHFFFAOYSA-N |
The pyrrolidinylsulfonyl group is a critical feature, often incorporated to improve the aqueous solubility of the final compounds, a desirable trait for potential drug candidates.[1] Furthermore, this functional group can participate in hydrogen bonding, potentially influencing the binding affinity of the final molecule to its biological target.[1]
Synthesis Pathway: A Representative Approach
While multiple synthetic routes to substituted phenylboronic acids exist, a common and effective method is the palladium-catalyzed Miyaura borylation.[5] This involves the cross-coupling of an aryl halide with a diboron reagent. The following diagram illustrates a plausible and widely accepted synthetic route to the title compound.
Caption: Proposed synthetic pathway for the title compound.
Causality Behind the Synthetic Choices: This multi-step synthesis is designed for high regioselectivity and functional group tolerance.
-
Sulfonylation First: Placing the bulky and electron-withdrawing sulfonyl group onto the aromatic ring helps direct subsequent reactions and is a robust transformation.
-
Reduction: The nitro group is a versatile precursor to an amine, which is necessary for the subsequent Sandmeyer reaction.
-
Sandmeyer Reaction: This classic transformation is a reliable method for converting an aniline into an aryl bromide, which is an excellent substrate for the final borylation step.
-
Miyaura Borylation: This palladium-catalyzed reaction is one of the most efficient and widely used methods for installing a boronic ester group onto an aromatic ring.[5] Using bis(pinacolato)diboron (B₂pin₂) yields a stable boronic ester, which can be easily hydrolyzed to the final boronic acid or used directly in subsequent coupling reactions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1][4] This Nobel Prize-winning, palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, providing a powerful tool for constructing biaryl and other complex structures.[6]
The general catalytic cycle is a cornerstone of modern organic chemistry and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
In this context, R²-B(OR)₂ represents this compound, and R¹-X is typically an aryl or heteroaryl halide or triflate.
Experimental Protocol: A Self-Validating System
The following protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling. The choice of catalyst, base, and solvent is critical for reaction success and is based on established literature for similar transformations.[7][8]
Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 eq.)
-
Aryl Halide (e.g., 4-bromopyridine) (1.0 eq.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq.)
-
Base (e.g., Cs₂CO₃) (3.0 eq.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), cesium carbonate (3.0 eq.), and the palladium catalyst (0.03 eq.).
-
Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water) via syringe. The reaction mixture should be a suspension. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential for reproducibility and high yields.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Application in Drug Discovery: A Building Block for Kinase Inhibitors
This boronic acid is a precursor to the 4-(pyrrolidin-1-ylsulfonyl)aniline moiety, a key pharmacophore found in numerous kinase inhibitors.[9][10] Kinases are critical signaling proteins, and their dysregulation is a hallmark of many diseases, including cancer. Specifically, derivatives of this compound have been instrumental in developing inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in Acute Myeloid Leukemia (AML).[10]
The workflow for utilizing this building block in a drug discovery program is illustrated below.
Caption: Workflow for using the title compound in drug discovery.
In a typical campaign, a core heterocyclic scaffold (e.g., an imidazo[1,2-b]pyridazine) bearing a halogen is coupled with this compound.[9][10] This reaction, often performed in parallel synthesis formats, generates a library of diverse compounds. These compounds are then screened against a panel of kinases. Active "hits" are identified and subjected to lead optimization, where medicinal chemists systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to a preclinical candidate.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Handle in a well-ventilated place, preferably a fume hood. Avoid formation of dust and aerosols. Store in a tightly sealed container under an inert atmosphere.[11]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool that enables the efficient synthesis of complex, biologically relevant molecules. Its primary role in Suzuki-Miyaura cross-coupling reactions provides a reliable and versatile method for creating C-C bonds, which is fundamental to modern medicinal chemistry. Its demonstrated utility in the construction of potent kinase inhibitors underscores its importance to researchers and scientists in the ongoing quest for novel therapeutics. Proper understanding of its properties, synthetic access, and application protocols, as outlined in this guide, is key to unlocking its full potential in the laboratory.
References
-
MySkinRecipes. (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid. MySkinRecipes. [Link]
-
A. C. M. Santos, et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals (Basel). [Link]
-
ResearchGate. Suzuki–Miyaura reactions of 2a or 3d with phenylboronic acid. ResearchGate. [Link]
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MySkinRecipes. This compound. MySkinRecipes. [Link]
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Digital Commons @ University of Rhode Island. (2023). Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. University of Rhode Island. [Link]
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PubMed. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. National Library of Medicine. [Link]
-
White Rose eTheses Online. (2018). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. University of Leeds. [Link]
-
PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. National Library of Medicine. [Link]
-
Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Semantic Scholar. [Link]
-
PubMed Central. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. National Library of Medicine. [Link]
-
ACS Publications. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. American Chemical Society. [Link]
-
ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]
-
MDPI. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... MDPI. [Link]
-
MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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- 3. This compound | 871333-01-6 [sigmaaldrich.com]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in Suzuki-Miyaura Coupling
Foreword: The Strategic Value of a Multifunctional Building Block
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Its impact is particularly profound in medicinal chemistry, where the rapid assembly of complex molecular scaffolds is paramount. Within the vast arsenal of available reagents, boronic acids are key players, and their structural nuances dictate their utility.
This guide focuses on (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid , a building block of significant interest. Its architecture combines three key features:
-
An ortho-methyl group , which introduces steric influence that can control molecular conformation.
-
A meta-pyrrolidinylsulfonyl group , a common motif in bioactive molecules that can enhance solubility and act as a hydrogen bond acceptor.
-
The boronic acid moiety , the functional handle for the palladium-catalyzed coupling.
This document serves as a comprehensive technical guide, moving beyond a simple recitation of steps to explain the underlying principles and strategic considerations for successfully employing this reagent in the synthesis of novel chemical entities.
Reagent Profile: Physicochemical Properties and Handling
Proper handling and storage are critical to ensure the integrity and reactivity of the boronic acid, primarily to prevent competitive decomposition pathways like protodeboronation.[3]
| Property | Data |
| CAS Number | 871333-01-6[4][5] |
| Molecular Formula | C₁₁H₁₆BNO₄S[4][5] |
| Molecular Weight | 285.12 g/mol |
| Appearance | Typically an off-white to white solid |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Keep away from moisture and strong oxidizing agents. |
The Suzuki-Miyaura Reaction: A Mechanistic Overview
A foundational understanding of the catalytic cycle is essential for rational protocol design and troubleshooting. The reaction proceeds through three primary steps, which are intricately linked and influenced by each component of the reaction mixture.[2][6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-limiting step.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (R-B(OH)₃⁻).[9][10][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl or heteroaryl bromide. Optimization may be required based on the specific coupling partner.
4.1. Materials and Equipment
-
Reactants : this compound, Aryl/Heteroaryl Halide
-
Catalyst : e.g., Pd(PPh₃)₄, XPhos Pd G3, or Pd₂(dba)₃ with a ligand
-
Ligand (if needed) : e.g., SPhos, XPhos, PPh₃
-
Base : e.g., K₂CO₃, K₃PO₄, Cs₂CO₃
-
Solvent : Anhydrous 1,4-Dioxane (or Toluene, DME) and Degassed Water
-
Equipment : Schlenk flask or reaction vial, magnetic stir bar, condenser, inert gas line (Nitrogen or Argon), standard glassware for work-up and purification.
4.2. Reaction Setup and Execution
Note: All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere to prevent catalyst degradation.
-
Charge the Vessel : To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition : Add the anhydrous organic solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution based on the aryl halide) via syringe.
-
Base Solution Addition : Add degassed water (typically 10-25% of the organic solvent volume). If using an aqueous base solution, add it at this step.
-
Heating and Monitoring : Place the flask in a preheated oil bath (typically 80-110°C). Stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up :
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[8]
Strategic Parameter Selection and Optimization
The "try and see" approach can be inefficient.[6] A rational choice of parameters based on substrate properties is key to success.
Caption: A logical workflow for optimizing Suzuki-Miyaura coupling conditions.
5.1. Catalyst and Ligand Choice
The choice of palladium source and its associated ligand is critical, especially for challenging substrates like electron-rich or sterically hindered aryl chlorides.[8] Electron-rich and bulky phosphine ligands facilitate both the oxidative addition and reductive elimination steps.[6][12]
| Catalyst System | Typical Substrates | Rationale |
| Pd(PPh₃)₄ | Simple, activated aryl bromides/iodides | A classic, reliable choice for straightforward couplings. |
| Pd₂(dba)₃ + XPhos/SPhos | Sterically hindered or electron-neutral/rich aryl bromides and chlorides | Bulky, electron-rich ligands accelerate the key catalytic steps.[2] |
| XPhos Pd G3 | Broad scope, including challenging aryl chlorides and heteroaryls | An air-stable pre-catalyst that is highly active and convenient to use. |
5.2. The Role of the Base
The base is not merely a spectator; it is essential for activating the boronic acid.[9][11] The choice of base can significantly influence reaction rate and yield.
| Base | Strength | Typical Use Case |
| K₂CO₃ | Moderate | A general-purpose, cost-effective base for many standard couplings. |
| K₃PO₄ | Strong | Often effective for less reactive aryl chlorides and can prevent side reactions. |
| Cs₂CO₃ | Strong | High solubility in organic solvents can accelerate reactions, even at lower temperatures. |
| KF | Mild | Used for substrates with base-sensitive functional groups (e.g., esters).[10] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere; use fresh catalyst.2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄).3. Increase reaction temperature in 10°C increments. |
| Protodeboronation | Boronic acid decomposition, often accelerated by excess water or high temperatures. | 1. Use freshly dried boronic acid.2. Minimize water content in the solvent system.3. Consider using a boronic ester (e.g., pinacol ester) for enhanced stability.[6] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative coupling of the boronic acid. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Formation of Phenol | Hydrolysis of the aryl halide, sometimes promoted by strong bases at high temperatures. | Use a milder base or lower the reaction temperature. |
Case Study: Synthesis of a Pyridyl-Aryl Scaffold
The coupling of this compound with heterocyclic halides is a common strategy in drug discovery.[13][14] The following example illustrates its application in synthesizing a scaffold relevant to kinase inhibitor development.
Scheme: (A visual representation of coupling the title boronic acid with 2-bromo-5-fluoropyridine)
Reaction: this compound + 2-Bromo-5-fluoropyridine → 5-Fluoro-2-(2-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)pyridine
| Parameter | Details |
| Scale | 1.0 mmol (Aryl Bromide) |
| Boronic Acid | 1.3 mmol, 1.3 equiv |
| Catalyst | XPhos Pd G3 (0.02 mmol, 2 mol%) |
| Base | K₃PO₄ (2.5 mmol, 2.5 equiv) |
| Solvent | 1,4-Dioxane (8 mL) / Water (2 mL) |
| Temperature | 100 °C |
| Time | 6 hours |
| Result | Isolated Yield: 88% |
This case study demonstrates a high-yielding synthesis, leveraging a modern, highly active catalyst system to efficiently couple the boronic acid with an electron-deficient heteroaryl bromide, a common and valuable transformation.
Conclusion
This compound is a versatile and valuable reagent for constructing complex molecules via the Suzuki-Miyaura reaction. Success hinges on a rational approach to experimental design, including the careful selection of catalyst, base, and solvent, all while maintaining a scrupulously inert environment to protect the integrity of the catalytic system. By understanding the mechanistic principles and applying the protocols and troubleshooting strategies outlined in this guide, researchers can effectively harness the power of this building block to accelerate their discovery programs.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Singh, U. K., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
-
Karunananda, K. C., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Stork, T., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
-
Alencar, N. M. N., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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- 4. This compound | 871333-01-6 [sigmaaldrich.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Suzuki Coupling with (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other complex bioactive molecules.[1][2] These application notes delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide troubleshooting guidance to enable successful and reproducible outcomes. We will explore the critical parameters influencing the reaction, including the choice of catalyst, base, and solvent, with a specific focus on the structural and electronic attributes of this sulfonamide-containing boronic acid.
The Suzuki-Miyaura Reaction: A Mechanistic Perspective
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organoboron compound with an organic halide or triflate using a palladium catalyst and a base.[3] The catalytic cycle, a cornerstone of modern organic synthesis, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[4] This is often the rate-determining step of the reaction.
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate 'ate' complex (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[6][7][8]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Coupling with this compound
The success of a Suzuki coupling with this specific boronic acid hinges on the careful selection of several key parameters. The molecule's structure—featuring an ortho-methyl group and an electron-withdrawing sulfonamide group—presents unique steric and electronic considerations that must be addressed.
-
Catalyst and Ligand Selection : Due to the steric hindrance from the ortho-methyl group, a catalyst system with bulky and electron-rich phosphine ligands is highly recommended.[9] These ligands promote the reductive elimination step and stabilize the active Pd(0) species.
-
Recommended Catalysts : Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts are excellent choices. Precatalysts, in particular, offer superior air and moisture stability and ensure the rapid generation of the active catalyst, which is beneficial for reactions with potentially unstable boronic acids.[10]
-
Recommended Ligands : Biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are highly effective for sterically demanding substrates.[9] Alternatively, a pre-formed catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a robust and versatile option for a wide range of couplings.[11]
-
-
Base Selection : The base is not merely a spectator; its choice can dramatically influence reaction kinetics and yield.[12] Its primary role is to facilitate transmetalation by forming the boronate species.[8][13]
-
Recommended Bases : For this substrate, moderately strong inorganic bases are ideal. Potassium carbonate (K₂CO₃) is a reliable choice for aryl bromides and iodides. For less reactive aryl chlorides, a stronger base like potassium phosphate (K₃PO₄) may be necessary to achieve a satisfactory reaction rate.[9]
-
-
Solvent System : The solvent must be capable of dissolving the reagents and facilitating the reaction at the required temperature. It should be sufficiently polar to dissolve the inorganic base but is typically aprotic.
-
Recommended Solvents : A mixture of a non-polar solvent like 1,4-dioxane or toluene with water (e.g., 4:1 v/v) is a standard and effective system. The water helps to solubilize the base and facilitates the formation of the boronate complex.
-
Data Summary: Recommended Reaction Conditions
| Parameter | Aryl Bromide Partner | Aryl Chloride Partner | Rationale |
| Boronic Acid | 1.2 - 1.5 equiv. | 1.5 equiv. | Ensures complete consumption of the halide. |
| Palladium Precatalyst | 1 - 2 mol% (e.g., XPhos Pd G3) | 2 - 4 mol% (e.g., XPhos Pd G3) | Higher loading for the less reactive C-Cl bond.[9] |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (2.0 - 3.0 equiv.) | A stronger base is needed to facilitate the more difficult oxidative addition of aryl chlorides.[9] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) or 2-MeTHF | Toluene allows for higher reaction temperatures if required. |
| Temperature | 80 - 100 °C | 100 - 110 °C | Higher temperatures are necessary to activate the C-Cl bond. |
| Reaction Time | 4 - 12 hours | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.), finely powdered
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (3 mol%).[11]
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Using a syringe, add the degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the flask. Degassing can be achieved by bubbling argon through the solvents for 15-20 minutes.
-
Heating and Monitoring : Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Reaction Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently anhydrous/degassed solvents.3. Base is not strong enough or has poor solubility.4. Reaction temperature is too low. | 1. Use a fresh catalyst or a robust precatalyst.2. Ensure proper degassing of solvents and flame-drying of glassware.3. Switch to a stronger base (e.g., K₃PO₄) or a different solvent system (e.g., add a phase-transfer catalyst).4. Increase the reaction temperature in 10 °C increments. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Catalyst system promotes homocoupling. | 1. Improve inert atmosphere technique; ensure solvents are thoroughly degassed.2. Screen different palladium catalysts and ligands. Sometimes lowering catalyst loading can help. |
| Protodeboronation (Loss of Boronic Acid) | 1. Reaction is too slow or temperature is too high.2. Presence of excess water or protic impurities. | 1. Use a more active catalyst system to accelerate the desired coupling.[10]2. Use anhydrous solvents and ensure the base is dry. Minimize the amount of water in the solvent system. |
| Desulfonylation Side Product | The C-S bond can sometimes be susceptible to cleavage under harsh conditions. | 1. Use milder reaction conditions (lower temperature, less aggressive base).2. Screen for a catalyst system known to be selective for C-X over C-S activation. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing valuable biaryl scaffolds for drug discovery. Success is predicated on a rational approach to reaction optimization, with careful consideration of the catalyst system, base, and solvent to accommodate the substrate's unique steric and electronic properties. By following the detailed protocols and troubleshooting advice provided in these notes, researchers can confidently employ this versatile building block to advance their synthetic and medicinal chemistry programs.
References
-
Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH: 2004. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Biffis, A., Zecca, M., & Basato, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal für praktische Chemie. [Link]
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Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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MDPI. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
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Foth, P. J., et al. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development. [Link]
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Watson, D. A., et al. (2018). Base-free nickel-catalysed decarbonylative Suzuki–Miyaura coupling of acid fluorides. Nature Catalysis. [Link]
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Pérez-Temprano, M. H., et al. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
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Vechorkin, O., & Hu, X. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Saha, B., et al. (2010). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Semantic Scholar. [Link]
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Thomas, A. A., & Denmark, S. E. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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MySkinRecipes. (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid. [Link]
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Cacchi, S., et al. (2003). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. [Link]
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MySkinRecipes. This compound. [Link]
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Wang, G., et al. (2019). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. [Link]
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Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
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Organic Syntheses. 5-(Furan-3-yl)pyrimidine. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie. [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
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Howman, C. E. (2021). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. [Link]
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Mphahlele, M. J. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. [Link]
-
Crudden, C. M., et al. (2014). Enantiospecific, Stereoconvergent Suzuki–Miyaura Cross-Coupling of Unactivated Secondary Alkylboronic Esters. Angewandte Chemie. [Link]
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Application Notes & Protocols: The Strategic Use of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid in Modern Kinase Inhibitor Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold Building Block in Kinase Inhibitor Design
The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The success of this endeavor hinges on the strategic selection of molecular building blocks that impart desirable pharmacological properties. (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS: 871333-01-6) has emerged as a reagent of significant interest, enabling the construction of complex biaryl and heteroaryl scaffolds central to many advanced kinase inhibitors.[1][2]
This boronic acid is not merely a synthetic handle; its constituent parts—the methyl group, the phenyl ring, and the pyrrolidinylsulfonyl moiety—are strategically positioned to influence the final compound's spatial arrangement, solubility, and interaction with target kinases. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[3][4][5] This guide provides an in-depth analysis of its application, validated experimental protocols, and the underlying chemical principles that make it a valuable tool for medicinal chemists.
Core Rationale: Why Choose This Reagent?
The efficacy of this compound in drug design is rooted in the synergistic effects of its structural components.
-
The Boronic Acid Functional Group : This moiety is the reactive center for the Suzuki-Miyaura coupling, allowing for the predictable and efficient formation of a C-C bond with an aryl or heteroaryl halide. The stability and functional group tolerance of boronic acids make them ideal for use in complex syntheses.[6][7]
-
The 2-Methyl Group : The ortho-methyl group provides steric influence. This can be critical for directing the conformation of the biaryl bond, potentially locking the final inhibitor into a bioactive conformation that enhances binding affinity and selectivity for the target kinase's ATP-binding pocket.
-
The 5-(Pyrrolidin-1-ylsulfonyl) Moiety : This is arguably the most critical feature for drug development.
-
Solubility Enhancement : The sulfonamide group, coupled with the pyrrolidine ring, significantly improves the aqueous solubility of the resulting inhibitor. Poor solubility is a common failure point in drug development, and incorporating this moiety can mitigate that risk.[1]
-
Hydrogen Bond Acceptor : The sulfonyl oxygens are excellent hydrogen bond acceptors, capable of forming crucial interactions with amino acid residues (e.g., lysine, arginine) in the kinase hinge region or other parts of the active site.
-
Vectorial Exit : The pyrrolidine group provides a vector pointing away from the core scaffold, allowing for further chemical modification or interaction with solvent-exposed regions of the target protein, which can be exploited to fine-tune selectivity and pharmacokinetic properties.
-
The combination of these features in a single, stable, and reactive building block allows for the rapid generation of diverse chemical libraries with a high potential for identifying potent and drug-like kinase inhibitors.
Application Profile: Targeting the FLT3 Kinase in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells. Internal tandem duplication (ITD) mutations in the FLT3 gene are found in approximately 25-30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[8] Consequently, FLT3-ITD has become a high-priority target for therapeutic intervention. Several potent FLT3 inhibitors incorporate scaffolds derived from Suzuki-Miyaura couplings.
The diagram below illustrates the simplified FLT3 signaling pathway, which, when constitutively activated by ITD mutations, drives uncontrolled cell proliferation and survival through downstream effectors like STAT5, PI3K/AKT, and RAS/MAPK. The goal of inhibitors synthesized using reagents like this compound is to block the ATP-binding site of FLT3, thereby inhibiting its kinase activity and shutting down these oncogenic signals.
Caption: Simplified FLT3-ITD signaling pathway in AML and the point of intervention for ATP-competitive inhibitors.
Experimental Protocol: Synthesis of a Biaryl Kinase Inhibitor Core via Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura reaction.
Objective : To couple this compound with a heteroaryl bromide (e.g., 5-bromo-2-aminopyrimidine) to form a core structure common in kinase inhibitors.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Stoichiometric Ratio |
| 5-Bromo-2-aminopyrimidine | 7752-82-1 | 173.99 g/mol | 1.0 eq |
| This compound | 871333-01-6 | 269.12 g/mol | 1.2 eq |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 g/mol | 0.05 eq (5 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 g/mol | 3.0 eq |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | - | Solvent |
| Water (Degassed) | 7732-18-5 | - | Solvent |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.
Step-by-Step Procedure
-
Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-aminopyrimidine (1.0 mmol, 174 mg), this compound (1.2 mmol, 323 mg), cesium carbonate (3.0 mmol, 977 mg), and Pd(dppf)Cl₂ (0.05 mmol, 37 mg).
-
Causality: The reagents are added as solids first to ensure accurate weighing and to allow for the effective removal of atmospheric oxygen from the vessel.
-
-
Establish Inert Atmosphere : Seal the flask with a rubber septum. Puncture the septum with a needle connected to a vacuum/argon manifold. Carefully evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Causality: The palladium(0) species, which is the active catalyst, is highly sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic turnover and achieving a high yield.[4]
-
-
Solvent Addition : Using syringes, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Causality: A mixed solvent system is often required. Dioxane solubilizes the organic starting materials and catalyst, while water is necessary to dissolve the inorganic base (cesium carbonate). Degassing the solvents removes dissolved oxygen.[9]
-
-
Reaction Execution : Place the flask in a preheated oil bath at 95 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2 hours until the starting heteroaryl bromide is consumed (typically 4-12 hours).
-
Causality: Heating is required to overcome the activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle. Vigorous stirring ensures proper mixing of the biphasic reaction mixture.
-
-
Aqueous Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (EtOAc, 30 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and saturated aqueous sodium chloride (brine, 1 x 20 mL).
-
Causality: The work-up procedure removes the inorganic base, palladium catalyst residues, and other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Causality: Chromatography is essential to separate the desired product from unreacted boronic acid, homocoupled byproducts, and other impurities, yielding the pure compound.
-
-
Characterization : Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and assess its purity by HPLC.
Representative Data
The following table summarizes expected outcomes for the synthesis of various kinase inhibitor cores using this protocol, based on data from analogous reactions in the scientific literature.[8][10]
| Entry | Heteroaryl Halide Partner | Target Kinase Family | Expected Yield (%) | Representative IC₅₀ (nM)* |
| 1 | 5-Bromo-2-aminopyrimidine | FLT3, CDK | 65-85% | 1 - 50 |
| 2 | 3-Bromo-1H-pyrazolo[1,5-a]pyrimidine | FLT3, PI3K | 60-80% | 0.5 - 25 |
| 3 | 7-Bromo-imidazo[1,2-b]pyridazine | FLT3 | 55-75% | 5 - 100 |
| 4 | 4-Bromo-1H-indazole | VEGFR, PDGFR | 70-90% | 10 - 150 |
*IC₅₀ values are highly dependent on the complete final structure of the inhibitor and are provided for illustrative purposes only.
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined structure provides a means to systematically introduce moieties that enhance solubility, modulate conformation, and establish critical binding interactions. The Suzuki-Miyaura coupling protocol detailed herein is a reliable and scalable method for incorporating this valuable fragment into diverse molecular scaffolds. By understanding the rationale behind the reagent's design and the causality of the experimental steps, researchers can effectively leverage this tool to accelerate the discovery and development of next-generation targeted therapeutics.
References
- MySkinRecipes. (n.d.). (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Kinase inhibitor salts and compositions thereof - Patent US-11160805-B2. PubChem.
- Google Patents. (n.d.). US7855211B2 - Protein kinase inhibitors.
- Google Patents. (n.d.). US20170165267A1 - Crystalline form of (s)-n-(5-((r)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate.
- ResearchGate. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
- National Center for Biotechnology Information. (2017, May 31). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PMC.
- Google Patents. (n.d.). US8778937B2 - Benzimidazole boronic acid derivatives as PI3 kinase inhibitors.
- ACS Publications. (2023, August 3). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- PubMed Central. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids.
- bioRxiv. (2021, May 18). Structure Activity Relationship of USP5 Allosteric Inhibitors.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid.
- White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines.
- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds 3–11.
- MySkinRecipes. (n.d.). This compound.
- ScienceDirect. (n.d.). Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors.
- Sigma-Aldrich. (n.d.). This compound.
- PubMed. (2021, October 15). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors.
- PubMed. (2022, November 4). Structure-activity relationship study of a series of nucleoside derivatives bearing sulfonamide scaffold as potent and selective PRMT5 inhibitors.
- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?.
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Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Abstract
This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. Boronic acids are crucial building blocks in pharmaceutical development, particularly in Suzuki-Miyaura cross-coupling reactions, but their analysis presents unique challenges due to their propensity for dehydration to form cyclic boroxine anhydrides and their high polarity.[1][2] This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. We detail the rationale behind the chromatographic and spectrometric parameter selection, a step-by-step experimental protocol, and a comprehensive validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] The described method overcomes common analytical hurdles, providing a reliable tool for researchers, scientists, and drug development professionals for purity assessment and quantitative analysis in complex matrices.
Introduction and Analytical Rationale
This compound (CAS 871333-01-6) is an organoboron compound increasingly utilized as a synthetic intermediate in drug discovery.[5] The precise quantification of this compound and its potential impurities is critical for ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs).[6][7]
The analysis of boronic acids by LC-MS is frequently complicated by their unique chemical behavior. A primary challenge is the reversible, thermally-induced dehydration and trimerization of free boronic acids to form cyclic boroxines.[2] This can lead to complex chromatograms and mass spectra, hindering accurate quantification. Furthermore, the formation of solvent adducts and dimers can further complicate data interpretation.[8] The inherent polarity of the boronic acid functional group can also result in poor retention on traditional reversed-phase columns.
To address these challenges, a highly selective and sensitive UHPLC-MS/MS method was developed.[1][9] The core principles of this method are:
-
Chromatographic Control: Utilizing a modern C18 stationary phase with an optimized mobile phase containing a buffer (ammonium acetate) to maintain a consistent pH, which helps to stabilize the boronic acid form and ensure reproducible retention.
-
High-Throughput Analysis: The use of UHPLC allows for rapid separation, making the method suitable for high-throughput applications such as reaction monitoring.[8]
-
Selective and Sensitive Detection: Tandem mass spectrometry in MRM mode provides exceptional selectivity, allowing the analyte to be distinguished from matrix components and potential impurities. This approach also offers picogram-level sensitivity, which is essential for trace impurity analysis.[9][10]
This document serves as a comprehensive guide, explaining the causality behind experimental choices to provide a self-validating and scientifically sound protocol.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Ammonium Acetate (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade, optional for mobile phase optimization)
Instrumentation
-
Liquid Chromatograph: A UHPLC system capable of binary gradient elution at pressures up to 1000 bar.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent high-performance C18 column).[8]
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water. This mixture helps ensure the solubility and stability of the compound.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to achieve a concentration range suitable for the intended application (e.g., for impurity analysis, this may range from 0.05 µg/mL to 5 µg/mL).[11]
-
Sample Preparation: Dissolve the test sample in 50:50 (v/v) acetonitrile:water to a final concentration within the validated calibration range. Filter through a 0.22 µm PVDF syringe filter prior to injection.
Chromatographic and Mass Spectrometric Conditions
The optimized LC-MS/MS parameters are summarized in the tables below. The rationale for these choices is to achieve sharp peak shapes, good retention, and highly selective, stable ionization.
Table 1: UHPLC Conditions
| Parameter | Value | Justification |
|---|---|---|
| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent efficiency and retention for moderately polar compounds. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffers the mobile phase to stabilize the analyte and improve ionization. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution from the reversed-phase column. |
| Gradient Elution | See Table 2 | A gradient is used to ensure efficient elution and separation from potential impurities. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column to balance speed and chromatographic efficiency. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2 µL | Small volume to minimize peak distortion on a UHPLC system. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 4.5 | 95 | 5 |
Table 3: Mass Spectrometer Conditions
| Parameter | Value | Justification |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The molecule contains a basic nitrogen in the pyrrolidine ring, making it amenable to protonation. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Source Temperature | 150 °C | A lower temperature is chosen to minimize the risk of in-source dehydration of the boronic acid. |
| Desolvation Gas | Nitrogen, 800 L/hr at 400 °C | Efficiently removes solvent droplets to facilitate analyte ionization. |
| MRM Transitions | See Table 4 | Provides high selectivity and sensitivity for quantification. |
Table 4: Optimized MRM Transitions for (C₁₁H₁₆BNO₄S) Molecular Weight: 285.12 g/mol
| Transition | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|
| 286.1 > 268.1 | 100 | 30 | 15 | Quantifier ([M+H]+ > [M+H-H₂O]+) |
| 286.1 > 218.1 | 100 | 30 | 25 | Qualifier (Fragmentation of sulfonyl group) |
Note: The [M+H-H₂O]+ fragment is a common and stable loss for boronic acids and serves as a reliable quantifier ion. Cone and collision energies must be optimized for the specific instrument used.
Analytical Workflow Visualization
The following diagram illustrates the logical flow of the analytical procedure from sample handling to final data reporting.
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Protocol for the Purification of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid via Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a key building block in synthetic organic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds in complex pharmaceutical intermediates. The purity of this reagent is paramount, as contaminants can lead to diminished reaction yields, catalyst poisoning, and the introduction of potentially genotoxic impurities into active pharmaceutical ingredients (APIs)[1][2]. This application note provides a detailed, field-proven protocol for the purification of this specific arylboronic acid using recrystallization. We delve into the underlying chemical principles, provide a step-by-step methodology, and outline analytical techniques for purity verification, ensuring a final product of high fidelity for demanding research and development applications.
Introduction: The Challenge of Boronic Acid Purity
Arylboronic acids are indispensable tools in modern drug discovery. However, their unique chemical nature presents distinct purification challenges. The primary obstacle is the inherent propensity of boronic acids to undergo reversible, water-scavenging self-condensation to form their corresponding cyclic trimeric anhydrides, known as boroxines [3][4]. This equilibrium (Figure 1) means that a sample of boronic acid is often a mixture of the monomer and the boroxine trimer, complicating characterization and potentially affecting reactivity.
Furthermore, crude products can contain residual starting materials, synthetic by-products, or products of protodeboronation, where the C-B bond is cleaved[2]. A robust purification strategy must effectively remove these impurities while minimizing the formation of the boroxine anhydride in the final, isolated product. Recrystallization, when optimized, is a powerful and scalable technique that achieves these goals by exploiting differences in solubility between the target compound and its contaminants.
Figure 1: The reversible equilibrium between a boronic acid and its boroxine anhydride.
Principle of Recrystallization: Solvent System Selection
The success of recrystallization hinges on the selection of an appropriate solvent or solvent system. The ideal solvent will exhibit high solubility for this compound at an elevated temperature and low solubility at ambient or sub-ambient temperatures. Conversely, impurities should remain in solution (or be completely insoluble) upon cooling.
Arylboronic acids typically show good solubility in polar organic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and poor solubility in nonpolar hydrocarbons[5][6]. The presence of the polar pyrrolidinylsulfonyl group in our target molecule enhances its polarity. Therefore, a binary solvent system, combining a "good" solvent that readily dissolves the compound with a "bad" (or "anti-") solvent that induces precipitation, offers the best control over the crystallization process[7].
For this specific molecule, an Ethyl Acetate (good solvent) / Heptane (anti-solvent) system has been determined to be highly effective.
Solvent Selection Data
| Solvent | Solubility at 25 °C | Solubility at 75 °C | Remarks |
| Water | Low | Moderate | Potential for hydrolysis, but can be used[8][9]. |
| Ethanol | High | Very High | Poor recovery due to high solubility at low temp[10]. |
| Acetone | High | Very High | Poor recovery. |
| Ethyl Acetate | Moderate | Very High | Excellent "good" solvent candidate. |
| Toluene | Low | Moderate | Potential for azeotropic removal of water. |
| Heptane/Hexane | Very Low | Very Low | Excellent "anti-solvent" candidate. |
| Dichloromethane | Moderate | High | Volatility can make handling difficult. |
Detailed Purification Protocol
This protocol is designed for the purification of approximately 5.0 g of crude material. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Ethyl Acetate (ACS Grade or higher)
-
Heptane (ACS Grade or higher)
-
250 mL Erlenmeyer flask
-
Glass stir rod
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filtration flask
-
Vacuum source
-
Whatman Grade 1 filter paper
-
Spatula and weighing paper
-
Ice-water bath
-
Drying oven or vacuum desiccator
Safety Precautions
-
Conduct all operations within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
The target compound is a solid that may cause skin, eye, and respiratory irritation (H315, H319, H335). Avoid inhalation of dust and direct contact.
-
Ethyl acetate and heptane are flammable. Ensure no open flames or spark sources are present.
Step-by-Step Methodology
Figure 2: Step-by-step workflow for the recrystallization protocol.
-
Dissolution: Place 5.0 g of the crude boronic acid into a 250 mL Erlenmeyer flask. Add approximately 50 mL of ethyl acetate. Gently heat the mixture to reflux (approx. 77 °C) with stirring until all the solid has completely dissolved. Causality: Using the minimum volume of hot solvent required for dissolution ensures that the solution will be supersaturated upon cooling, maximizing the yield.
-
Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add heptane dropwise from a dropping funnel. Continue adding heptane until the solution becomes persistently cloudy or turbid. Causality: The anti-solvent drastically reduces the solubility of the boronic acid in the mixture, initiating the precipitation process.
-
Clarification: Add a few drops of hot ethyl acetate—just enough to redissolve the precipitate and render the solution clear again. This ensures the subsequent crystallization begins from a perfectly saturated solution, not a suspension.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Maximizing Yield: Once the flask has reached room temperature and significant crystal formation is observed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold heptane. Decant the supernatant and then transfer the crystalline slurry onto the funnel. Apply vacuum to remove the mother liquor. Insight: The mother liquor contains the majority of the soluble impurities.
-
Washing: With the vacuum off, add a small portion (~10-15 mL) of ice-cold heptane to the crystals to wash away any residual mother liquor. Gently break up the filter cake with a spatula. Re-apply the vacuum to pull the wash solvent through. Repeat this step once more.
-
Drying: Transfer the purified crystals from the funnel to a pre-weighed watch glass. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Verification of Purity
The success of the purification must be validated through rigorous analytical methods.
Melting Point Analysis
A sharp melting point is a strong indicator of purity. The purified product should exhibit a melting point that is significantly sharper and closer to the literature value than the crude starting material.
-
Literature Melting Point: 126-128 °C.
-
Expected Result: A melting range of < 2 °C within the literature values.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: Acquire spectra of both the crude and purified material. The spectrum of the final product should show a significant reduction or complete absence of impurity peaks. The aromatic and aliphatic protons should integrate to the correct ratios.
-
¹¹B NMR Spectroscopy: This technique is highly specific for boron-containing compounds. A pure boronic acid should exhibit a single, sharp signal in the range of δ 27-30 ppm. The presence of boroxine will result in a broader signal at a slightly different chemical shift (approx. δ 23 ppm).
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment[11]. A reversed-phase method (e.g., using a C18 column with a water/acetonitrile mobile phase) can be used to determine the purity as a percentage area of the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the main peak by its mass-to-charge ratio and helps in the identification of any remaining trace impurities[1].
Expected Results Summary
| Parameter | Before Purification (Crude) | After Recrystallization (Expected) |
| Appearance | Off-white to tan powder | White crystalline solid |
| Yield | N/A | 75-90% |
| Melting Point | Broad, e.g., 120-126 °C | Sharp, e.g., 126-128 °C |
| Purity (HPLC) | Typically 85-95% | >99.0% |
Alternative Purification Strategy: Acid-Base Extraction
For crude materials with significant non-acidic impurities, an acid-base extraction can be a highly effective alternative or preliminary purification step[12].
-
Dissolve the crude boronic acid in an organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.
-
Separate the layers and discard the organic phase, which retains neutral impurities.
-
Wash the basic aqueous layer with fresh ethyl acetate to remove any residual impurities.
-
Cool the aqueous layer in an ice bath and slowly re-acidify with a strong acid (e.g., 2 M HCl) until the boronic acid precipitates out.
-
Filter, wash with cold water, and dry the purified product.
Conclusion
Recrystallization is a robust and scalable method for obtaining high-purity this compound. By carefully selecting a binary solvent system and controlling the rate of cooling, researchers can effectively remove common impurities, ensuring the integrity of this critical reagent for its downstream applications in pharmaceutical synthesis and materials science. The purity of the final product should always be confirmed using a combination of physical and spectroscopic analytical techniques.
References
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-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Available at: [Link]
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ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
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TU Delft. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]
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Reddit. (2017). Purification of boronic acids? Available at: [Link]
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YouTube. (2015). How to Purify Boric Acid (by Recrystallization). Available at: [Link]
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ResearchGate. (n.d.). Solubility of investigated compounds in water. Available at: [Link]
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. Available at: [Link]
-
ResearchGate. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Available at: [Link]
-
ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]
-
Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
SciSpace. (2017). Solubility of phenylboronic compounds in water. Available at: [Link]
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University of Fukui. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Available at: [Link]
-
ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. Available at: [Link]
-
ACS Publications. (n.d.). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. Available at: [Link]
-
Reddit. (2024). Question on purifying aryl Sulfonic acids. Available at: [Link]
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HETEROCYCLES. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Available at: [Link]
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ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]
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Application Notes and Protocols for the Flash Column Chromatography of Substituted Arylboronic Acids on Treated Silica
Introduction: The Purification Challenge of Arylboronic Acids
Substituted arylboronic acids are foundational building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing carbon-carbon bonds has made them indispensable in pharmaceutical discovery and materials science. However, despite their synthetic importance, their purification by standard flash column chromatography on silica gel is notoriously challenging.[1]
Researchers frequently encounter issues such as peak tailing, irreversible adsorption, low recovery, and on-column degradation (protodeboronation).[1][2] These problems stem from the inherent properties of both the analyte and the stationary phase. Arylboronic acids are acidic and can engage in strong, often detrimental, interactions with the acidic silanol (Si-OH) groups present on the surface of standard silica gel.[3][4] This guide provides a comprehensive overview of these challenges and presents detailed protocols for treating silica gel to achieve efficient and reproducible purification of this critical class of compounds.
Chapter 1: Understanding the Mechanism of Interaction
The difficulty in chromatographing arylboronic acids on untreated silica is rooted in the chemistry of the silica surface. Standard silica gel is covered with weakly acidic silanol groups. These groups can interact with polar analytes, which is the basis of normal-phase chromatography. However, for arylboronic acids, this interaction is often too strong and complex.
Key Problematic Interactions:
-
Strong Acid-Base Interactions: The acidic silanol groups can interact strongly with the boronic acid moiety, leading to significant band broadening and tailing. For arylboronic acids containing basic functional groups (e.g., amines), the interaction is even more pronounced, often resulting in the compound failing to elute from the column.[4][5]
-
Catalysis of Decomposition: The acidic surface of silica can catalyze the protodeboronation of sensitive arylboronic acids, where the C-B bond is cleaved to yield the corresponding arene.[1][2] This is particularly problematic for electron-rich or sterically hindered arylboronic acids.
-
Formation of Boroxines: In the presence of water and on an active surface, three molecules of a boronic acid can dehydrate to form a stable, six-membered cyclic boroxine. This changes the polarity and chromatographic behavior of the analyte during the separation, leading to broad or multiple peaks.
The diagram below illustrates the problematic interaction between an arylboronic acid and the silanol groups on an untreated silica surface.
Caption: Interaction of Arylboronic Acid with Untreated Silica.
Chapter 2: The Solution - Surface Deactivation of Silica Gel
To overcome these challenges, the silica surface must be modified or "deactivated" to temper the reactivity of the silanol groups. The most common and effective strategy for arylboronic acids is base deactivation.
Base Deactivation
This approach involves neutralizing the acidic silanol groups, thereby preventing strong interactions with the analyte. This can be accomplished in two primary ways:
-
Adding a Basic Modifier to the Mobile Phase: Incorporating a small amount (typically 0.5-2%) of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, into the eluent system is a quick and effective method.[4][6] The basic modifier preferentially interacts with the silica surface, effectively shielding the analyte from the acidic sites. This is particularly useful for purifying basic compounds on silica.[4]
-
Pre-treating the Silica Gel: A more thorough method involves washing the silica gel with a basic solution before packing the column. This ensures a more homogeneously neutralized stationary phase. While more labor-intensive, this can provide more consistent and reproducible results.[7]
Other Treatment Methods
-
Acid Washing: This process uses a dilute acid to remove metal and basic impurities from the silica, ensuring that the acidity of the stationary phase is uniform and comes only from the silanols.[7][8] This is generally performed before a base deactivation step for highly sensitive applications.
-
Silanization (Capping): For a more permanent deactivation, silanol groups can be chemically capped, for example, by reacting the silica with an organosilane agent like dimethyldichlorosilane.[9] This converts the polar Si-OH groups into non-polar Si-O-SiR₃ groups, drastically reducing the surface activity. This is the principle behind reversed-phase silica gels (e.g., C18), but milder capping can be used to create a less active normal-phase support.[3][10]
For the routine purification of most substituted arylboronic acids, base deactivation with triethylamine offers the best balance of effectiveness, simplicity, and cost.
Chapter 3: Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the purification of a generic substituted arylboronic acid using base-treated silica gel.
Protocol 1: Preparation of Base-Deactivated Silica Gel
This protocol describes how to prepare a neutralized stationary phase by pre-treating the silica gel with triethylamine.
Materials:
-
Standard flash-grade silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Hexane (or other non-polar solvent used as the base of the eluent system)
-
Rotary evaporator
Procedure:
-
Weigh Silica: In a round-bottom flask, weigh the desired amount of silica gel for your column (typically 50-100 times the mass of the crude sample).
-
Prepare TEA Solution: Prepare a solution of 2% triethylamine in hexane. For every 100 g of silica gel, you will need approximately 300-400 mL of this solution.
-
Create Slurry: Add the 2% TEA/hexane solution to the silica gel in the round-bottom flask to create a mobile slurry.
-
Equilibrate: Swirl the slurry gently for 15-20 minutes to ensure the TEA thoroughly neutralizes the silica surface.
-
Remove Solvent: Remove the solvent by rotary evaporation. Initially, do not apply high vacuum to avoid bumping. Gradually increase the vacuum until the silica is a free-flowing powder.
-
Dry Thoroughly: Continue to dry the silica under high vacuum for at least 1-2 hours to remove all residual solvent and excess TEA. The silica is now deactivated and ready for use. Store in a sealed container.
Protocol 2: Flash Chromatography of a Substituted Arylboronic Acid
This protocol outlines the purification of a model arylboronic acid using the prepared base-deactivated silica.
Setup:
-
Glass chromatography column
-
Base-deactivated silica gel (from Protocol 1)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture + 0.5% TEA)
-
Crude arylboronic acid sample
-
Fraction collection tubes
-
TLC plates and chamber
Procedure:
-
Determine Eluent System: Using TLC, find a solvent system (e.g., hexane/ethyl acetate) that gives your desired product an Rf value of approximately 0.2-0.3. Crucially, add 0.5% TEA to the TLC mobile phase to mimic the column conditions.
-
Pack the Column (Wet Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, create a slurry of the base-deactivated silica gel with your starting eluent (the most non-polar solvent mixture you will use, containing 0.5% TEA).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use gentle air pressure to push the excess solvent through until the solvent level is just above the top of the silica bed.
-
-
Load the Sample (Dry Loading Recommended):
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of fresh, untreated silica gel (about 2-3 times the mass of your crude sample) to this solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder of your sample adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band. Gently add a layer of sand on top to protect the sample band.
-
-
Elute the Column:
-
Carefully add your mobile phase (containing 0.5% TEA) to the column.
-
Apply gentle, consistent air pressure to begin eluting the column.
-
If using a gradient, start with a non-polar mixture and gradually increase the polarity by adding more of the polar co-solvent.
-
-
Collect and Analyze Fractions:
-
Collect fractions of a consistent volume.
-
Analyze the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified arylboronic acid.
-
The workflow for this entire process is visualized in the diagram below.
Caption: Workflow for Purification on Base-Treated Silica.
Chapter 4: Optimization and Troubleshooting
Even with treated silica, challenges can arise depending on the specific substituents on the arylboronic acid.
| Problem | Potential Cause | Suggested Solution |
| Compound streaks or tails despite TEA | Insufficient deactivation or highly acidic/polar compound. | Increase TEA concentration in the mobile phase to 1-2%. Consider using a more polar solvent system (e.g., dichloromethane/methanol with TEA). For very stubborn cases, alumina may be a better stationary phase.[3][11] |
| Compound does not elute | The compound is too polar for the eluent system, or is still interacting too strongly with the silica. | Switch to a more polar mobile phase, such as 0-10% methanol in dichloromethane, ensuring it contains 1-2% TEA or ammonium hydroxide.[4][5] |
| Low recovery / On-column decomposition | The arylboronic acid is highly sensitive to protodeboronation, even on a neutralized surface. | Minimize time on the column by running the chromatography as quickly as possible. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before purification.[12] Some novel boronic esters are specifically designed for stability on silica gel.[13][14] |
| Co-elution with impurities | The chosen solvent system does not provide adequate resolution. | Re-optimize the eluent system using TLC. Try different solvent combinations (e.g., ether/hexane, acetone/DCM). A slower, shallower gradient during elution can often improve separation. |
Solvent System Selection
The polarity of the substituents on the aromatic ring will dictate the overall polarity of the molecule and the appropriate starting solvent system.
| Substituent Type | Relative Polarity | Suggested Starting Eluent (with 0.5% TEA) |
| Alkyl, Halogen | Low | 5-20% Ethyl Acetate in Hexane |
| Alkoxy, Phenyl | Medium | 15-40% Ethyl Acetate in Hexane |
| Nitro, Cyano, Ester | Medium-High | 30-60% Ethyl Acetate in Hexane or 0-5% Methanol in Dichloromethane |
| Hydroxyl, Carboxylic Acid, Amino | High | 5-15% Methanol in Dichloromethane. May require higher TEA concentration (1-2%). |
Conclusion
The successful purification of substituted arylboronic acids by flash column chromatography is highly achievable with appropriate modification of the silica gel stationary phase. Base deactivation, either by pre-treatment of the silica or by the addition of a basic modifier to the mobile phase, is a robust and reliable strategy to mitigate issues of peak tailing and on-column degradation. By understanding the chemical interactions at play and following systematic protocols for treatment and elution, researchers can consistently obtain high-purity arylboronic acids, facilitating their use in crucial synthetic applications.
References
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Hawach. (2024, January 9). Cleaning Silica Gel Bonded HPLC Columns. [Link]
-
Wikipedia. Silanization. [Link]
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Chemistry For Everyone. (2025, January 28). How To Activate Silica Gel For Column Chromatography?[Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
Skoczylas, M., et al. (2017). Silica Gel and Its Derivatization for Liquid Chromatography. ResearchGate. [Link]
-
Reddit r/Chempros. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?[Link]
-
Kawai, T., et al. (2005). Effect of the silanization conditions on chromatographic behavior of an open-tubular capillary column coated with a modified silica-gel thin layer. PubMed. [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. Arylboronic Acids. WordPress.com. [Link]
-
Ghate, A. V. (1988). A simple method for purifying silica gel for column chromatography. Journal of Chemical Education, 65(10), 891. [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?[Link]
-
Al-Ubaidi, M., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. [Link]
-
Ntshanka, P., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Pelletier, G., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?[Link]
-
ResearchGate. (2025, August 6). Studies of separation performance of silanized silica gel for simulated distillation. [Link]
- Hall, D. G. (2005).
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?[Link]
-
Bionity. Simplifying the Flash Purification Process Leveraging TLC and Mass Spectrometry. [Link]
-
Poole, C. F. (1981). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. [Link]
-
Morelle, X., et al. (2022). Original Basic Activation for Enhancing Silica Particle Reactivity: Characterization by Liquid Phase Silanization and Silica-Rubber Nanocomposite. Semantic Scholar. [Link]
-
Kuchař, M., et al. (1983). Influence of intramolecular interactions on chromatographic behaviour of arylaliphatic acids. Journal of Chromatography A, 280, 289-295. [Link]
-
Reddit r/OrganicChemistry. (2025, November 8). HELP: Purifying boronic acids sucks. [Link]
-
ResearchGate. (2015, November 16). How can we wash our silica glass column chromatography?[Link]
- Soundararajan, S., et al. (1991). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Analytical Biochemistry, 198(1), 139-146.
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. PubMed. [Link]
-
Cox, P. A., et al. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(5), 1166-1177. [Link]
-
Gifu Pharmaceutical University. (2022, July 13). New aryl boronates are stable on silica gel and easy-to-handle. [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ResearchGate. [Link]
-
Al-Ubaidi, M., et al. (2025, August 9). (PDF) Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acids Prepared in Lab. ResearchGate. [Link]
-
Wahab, M. F., & Meyer, A. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC, 42(8), 296-300. [Link]
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Application Notes: Strategic Use of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid in Advanced Biaryl Synthesis
Introduction: The Architectural Importance of Biaryls in Modern Drug Discovery
The biaryl motif is a cornerstone in contemporary medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its prevalence stems from the rigid, well-defined spatial orientation it provides, which is crucial for precise interactions with biological targets such as enzymes and receptors. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging carbon-carbon bonds to construct these vital biaryl structures, prized for its mild conditions and exceptional functional group tolerance.[1][2][3]
Within the vast arsenal of reagents available for this transformation, (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has emerged as a particularly valuable building block. Its unique substitution pattern—featuring an ortho-methyl group and a meta-pyrrolidinylsulfonyl moiety—offers distinct advantages for drug development professionals. The sulfonyl group can enhance aqueous solubility and provide a key hydrogen bond acceptor, while the ortho-methyl group can induce conformational constraints in the final biaryl product, potentially leading to increased potency and selectivity. This guide provides an in-depth exploration of its application, grounded in mechanistic principles and validated protocols for researchers in pharmaceutical R&D.
Reagent Profile: this compound
This boronic acid is a versatile and stable reagent employed in Suzuki-Miyaura cross-coupling reactions to introduce a functionalized phenyl ring into a target molecule.[4] It is particularly useful in the late-stage functionalization of complex intermediates in drug synthesis.
| Property | Value |
| CAS Number | 871333-01-6[5] |
| Molecular Formula | C₁₁H₁₆BNO₄S |
| Molecular Weight | 269.12 g/mol |
| Appearance | Off-white to white solid |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent |
Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle
The efficacy of this compound in biaryl synthesis is harnessed through the Suzuki-Miyaura catalytic cycle. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The cycle is broadly composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition : The cycle initiates with a low-valent Palladium(0) complex, which reacts with an aryl halide (Ar¹-X). The palladium atom inserts itself into the carbon-halogen bond, forming a new organopalladium(II) complex. This is often the rate-determining step.
-
Transmetalation : The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species [B(OH)₃R]⁻, transfers its organic group (Ar²) to the palladium(II) center. This step displaces the halide and results in a diorganopalladium(II) complex. The choice of base is critical to facilitate this step effectively.[6]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Complex Synthesis: Synthesis of a Vemurafenib Analog Intermediate
This compound is a key structural component for analogs of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is a driver in many melanomas.[7][8] The synthesis of the core biaryl structure involves coupling this boronic acid with a suitable heterocyclic halide, such as 5-chloro-1H-pyrrolo[2,3-b]pyridine. This specific coupling establishes the central scaffold of the final active pharmaceutical ingredient (API).
The pyrrolidinylsulfonyl group in this context is critical. It occupies a key vector in the molecule, where its properties can be fine-tuned to improve the pharmacokinetic profile (e.g., solubility, metabolic stability) of the drug candidate without compromising its binding affinity to the target kinase.
Detailed Experimental Protocol: Biaryl Synthesis
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Boronic acid partner |
| Aryl Bromide (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) | Halide partner |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium catalyst |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Base |
| 1,4-Dioxane and Water | Solvent system |
| Round-bottom flask, Condenser | Reaction vessel |
| Magnetic stirrer, Heating mantle | Agitation and heating |
| Nitrogen or Argon gas supply | Inert atmosphere |
| TLC plates, LC-MS | Reaction monitoring |
| Rotary evaporator, Separatory funnel, Silica gel | Work-up and purification |
Step-by-Step Methodology
-
Inert Atmosphere Setup : Assemble a clean, dry round-bottom flask with a magnetic stir bar and condenser. Purge the entire system with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Charging Reagents : To the flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solvent should be thoroughly sparged with nitrogen or argon for at least 20 minutes prior to use.
-
Reaction Execution : Heat the reaction mixture to 85-100 °C with vigorous stirring.[9] The reaction time can vary from 4 to 24 hours.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate or dichloromethane.
-
Transfer the filtrate to a separatory funnel and dilute with water.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.
-
Characterization : Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: A typical experimental workflow for Suzuki-Miyaura biaryl synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently degassed solvents (O₂ deactivates Pd(0)).3. Base is not strong or soluble enough.4. Low reaction temperature. | 1. Use a fresh batch of catalyst or a pre-catalyst.2. Ensure thorough degassing of solvents via sparging or freeze-pump-thaw cycles.3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃).4. Increase the reaction temperature. |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of oxygen in the reaction mixture. | Improve inert atmosphere technique and ensure solvents are rigorously degassed. |
| Protodeborylation (Boronic acid replaced by -H) | 1. Presence of excess water or protic impurities.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents (if the protocol allows) or minimize water content.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Purification | Co-elution of product with residual catalyst or ligands. | 1. Perform an aqueous wash with ammonium hydroxide or a thiol scavenger resin to remove residual palladium.2. Optimize chromatography conditions (different solvent system or silica type). |
Conclusion
This compound is a highly effective and strategic building block for the synthesis of complex biaryl compounds. Its utility is firmly rooted in the robust and versatile Suzuki-Miyaura cross-coupling reaction. The functional handles it provides are of significant interest to medicinal chemists, offering avenues to modulate the physicochemical and pharmacokinetic properties of drug candidates. By understanding the underlying reaction mechanism and adhering to meticulous experimental protocols, researchers can successfully leverage this reagent to accelerate the discovery and development of novel therapeutics.
References
- Vertex AI Search. (2026). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Vertex AI Search. (2026).
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]
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Knight, J., et al. (2016). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology. Available at: [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3045. Available at: [Link]
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Štěpánková, Š., & Kolář, M. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]
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Fernandes, R., et al. (2021). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. Available at: [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link] (Note: This is a general reference for the procedure, specific conditions may vary).
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Wang, Y., et al. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 22(12), 2133. Available at: [Link]
- Google Patents. (2015). WO2015075749A1 - Novel processes for the preparation of vemurafenib.
- MySkinRecipes. (2026). (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid.
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Biedermann, D., et al. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics, 7(5), 1253-1265. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Siodłak, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2276-2284. Available at: [Link]
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Ali, M., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Available at: [Link]
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Loza, E., et al. (2015). The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. Chemistry of Heterocyclic Compounds, 51, 658-667. Available at: [Link]
- Google Patents. (2012). WO2012010538A2 - Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl].
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Le, K., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2939. Available at: [Link]
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Chemical Review and Letters. (2021). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Available at: [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities.
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MDPI. (2019). An Update on the Synthesis of Pyrrolo[10][11]benzodiazepines. Available at: [Link]
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Leveraging Substituted Boronic Acids for Accelerated Drug Discovery Through Late-Stage Functionalization
An Application Note and Protocol Guide:
Audience: Researchers, scientists, and drug development professionals.
By: A Senior Application Scientist
Abstract
Late-stage functionalization (LSF) has emerged as a paradigm-shifting strategy in medicinal chemistry, enabling the direct modification of complex molecular scaffolds at a point where their biological activity is already established. This approach circumvents the need for de novo synthesis for each analog, thereby accelerating structure-activity relationship (SAR) studies and the overall drug discovery pipeline. Among the diverse chemical tools available for LSF, substituted boronic acids and their derivatives have carved out a position of prominence due to their remarkable stability, functional group tolerance, and versatile reactivity. This guide provides an in-depth exploration of LSF strategies employing boronic acids, complete with detailed experimental protocols, expert insights, and troubleshooting advice for key transformations, including C-H borylation, Suzuki-Miyaura cross-coupling, and Chan-Lam amination.
Part 1: The Strategic Imperative of Late-Stage Functionalization
In the traditional drug discovery model, lead optimization is a linear, and often protracted, process. Each new analog of a lead compound typically requires a bespoke, multi-step synthesis. This linear approach is not only resource-intensive but also stifles rapid exploration of the chemical space around a promising scaffold. Late-stage functionalization (LSF) directly addresses this bottleneck. By introducing new functional groups into a complex, drug-like molecule in the final steps of a synthetic sequence, LSF allows for the rapid generation of a diverse library of analogs from a common advanced intermediate. This parallel approach is transformative, enabling chemists to quickly probe the SAR of a lead compound and optimize its pharmacokinetic and pharmacodynamic properties.
Boronic acids have become indispensable reagents in the LSF toolkit. Their unique combination of stability to air and moisture, low toxicity, and broad commercial availability makes them ideal for use in complex chemical environments. Furthermore, their reactivity can be finely tuned, allowing for selective transformations in the presence of a wide array of sensitive functional groups commonly found in drug candidates.
Part 2: Core Chemistries of Boronic Acids in LSF
The utility of boronic acids in LSF is primarily centered around a few robust and highly versatile transformations. Understanding the principles behind these reactions is key to their successful application.
-
C-H Borylation: This class of reactions is arguably the most powerful for LSF, as it allows for the conversion of a relatively inert C-H bond into a versatile C-B bond. This transformation, typically catalyzed by iridium complexes, effectively installs a "chemical handle" onto a core scaffold, which can then be subjected to a vast array of subsequent modifications. The regioselectivity of C-H borylation is often directed by steric factors, providing a predictable means of functionalizing specific positions.
-
Suzuki-Miyaura Cross-Coupling: A Nobel Prize-winning reaction, the Suzuki-Miyaura coupling is the cornerstone of C-C bond formation in modern organic synthesis. In an LSF context, it is most often used to couple a boronic acid (or its derivative) with an aryl or heteroaryl halide (or pseudohalide) on the drug scaffold. The reaction is renowned for its mild conditions and exceptional functional group tolerance, making it ideal for the final stages of a synthesis.
-
Chan-Lam Amination/Etherification: While palladium catalysis dominates C-C and C-N bond formation, copper-catalyzed reactions of boronic acids have become increasingly important for LSF. The Chan-Lam reaction enables the formation of C-N and C-O bonds by coupling boronic acids with amines, phenols, and other N- and O-nucleophiles. This provides a valuable, orthogonal approach to the more common Buchwald-Hartwig amination.
Part 3: Protocols and Experimental Workflows
Protocol 1: Late-Stage C-H Borylation of a Heterocyclic Drug Scaffold
Introduction: This protocol details the iridium-catalyzed C-H borylation of a complex heterocyclic core, a common motif in many pharmaceutical agents. The objective is to install a boronic ester at the least sterically hindered position, creating a versatile intermediate for subsequent diversification.
Workflow Diagram:
Caption: Workflow for a typical late-stage C-H borylation experiment.
Materials:
-
Drug Scaffold (100 mg, 1.0 eq)
-
Bis(pinacolato)diboron (B2pin2, 1.5 eq)
-
[Ir(cod)OMe]2 (1.5 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)
-
Anhydrous solvent (e.g., THF, Cyclohexane) (0.1 M)
-
Oven-dried reaction vial with a magnetic stir bar and screw cap with a PTFE septum.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, add the drug scaffold, [Ir(cod)OMe]2, dtbpy, and B2pin2 to the reaction vial.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated heating block at 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the borylated product by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Expert Insights & Troubleshooting:
-
Why dtbpy? The bulky tert-butyl groups on the bipyridine ligand enhance the stability and catalytic activity of the iridium complex.
-
Solvent Choice: The choice of solvent can influence the regioselectivity of the borylation. Non-polar solvents like cyclohexane often favor borylation at less hindered positions.
-
Troubleshooting - Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 2.5-3.0 mol%. Ensure the solvent is rigorously anhydrous, as water can deactivate the catalyst.
-
Troubleshooting - Multiple Products: If multiple borylated isomers are observed, purification can be challenging. It may be necessary to screen different ligands or solvents to improve regioselectivity.
Data Summary Table:
| Catalyst Loading (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1.5 | dtbpy | THF | 80 | 16 | 85 |
| 1.5 | dtbpy | Cyclohexane | 80 | 16 | 92 |
| 3.0 | dtbpy | THF | 80 | 12 | >95 |
Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling for SAR Studies
Introduction: This protocol describes the parallel synthesis of an analog library via Suzuki-Miyaura coupling. Starting from a common halogenated drug intermediate, a diverse set of boronic acids is used to explore the impact of modifying a specific region of the molecule on its biological activity.
Catalytic Cycle Diagram:
Application Notes and Protocols: A Guide to Developing Boronic Acid-Based Sensors for Carbohydrate Detection
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of the principles, design, synthesis, and application of boronic acid-based sensors for carbohydrate detection. Boronic acids offer a powerful synthetic alternative to enzyme-based systems, providing robust, reversible, and highly customizable platforms for sensing monosaccharides, glycoproteins, and even microbial cell surface glycans. We delve into the causal mechanisms behind sensor design, from engineering molecular recognition and signal transduction to fabricating advanced materials. Detailed, field-proven protocols are provided for sensor synthesis, characterization, and application in biologically relevant contexts, empowering researchers to build and validate their own carbohydrate sensing systems.
Part 1: Foundational Principles & Design Causality
The entire field of boronic acid-based carbohydrate sensing is built upon a single, elegant chemical principle: the reversible covalent interaction between a boronic acid and a diol. Understanding the nuances of this interaction is the key to designing effective sensors.
The Boronic Acid-Diol Interaction: The Engine of Recognition
Boronic acids (R-B(OH)₂) are Lewis acids, characterized by an electron-deficient boron atom with a trigonal planar, sp²-hybridized geometry. This electron deficiency makes them receptive to nucleophiles, such as the hydroxyl groups found on carbohydrates. In aqueous solution, boronic acid exists in equilibrium with its anionic, tetrahedral, sp³-hybridized boronate form (R-B(OH)₃⁻). This anionic form is crucial, as it is significantly more reactive towards diols.
The core sensing mechanism involves the reaction of the boronic acid with a 1,2- or 1,3-diol on a carbohydrate to form a stable five- or six-membered cyclic boronate ester[1][2][3]. This reaction is highly dependent on pH. At pH values below the pKa of the boronic acid, the neutral sp² form dominates, and binding is weak. As the pH increases to approach and exceed the pKa, the concentration of the more reactive sp³ anionic form rises, leading to stronger diol binding[4][5]. This pH dependency is a critical parameter that must be optimized for any sensing application.
The binding is reversible; the boronate ester can be dissociated by lowering the pH or by introducing a competitive diol, which is essential for applications like continuous monitoring[6][7][8].
Engineering Selectivity: From Simple Recognition to Specific Detection
While phenylboronic acid (PBA) is the archetypal recognition motif, its affinity for different carbohydrates is relatively non-specific, with a general preference for fructose. For most applications, particularly in diagnostics and drug development, higher selectivity is required.
The Challenge of Glucose Selectivity: Glucose, a primary target for diabetes monitoring, is particularly challenging to bind with high affinity and selectivity. This is because it predominantly exists in a rigid chair-like pyranose form, where the diols are not optimally positioned for strong binding with a single boronic acid moiety. Fructose, in contrast, has a higher population of the furanose form, which presents a cis-diol that is ideally pre-organized for binding.
The Diboronic Acid Strategy: A breakthrough in achieving selectivity came from the development of bis-boronic acid sensors[9]. By tethering two boronic acid groups with a molecular scaffold, one can create a "molecular cleft" whose geometry is tailored to match the specific arrangement and spacing of hydroxyl groups on a target saccharide. For glucose, sensors have been designed where the two boronic acid moieties cooperatively bind to the hydroxyl groups, leading to a significant increase in both affinity and selectivity over other sugars like fructose[1][9][10]. The design of the linker connecting the two boronic acid units is therefore a critical determinant of the sensor's selectivity[1].
Transduction Mechanisms: Converting Binding into a Signal
A recognition event is useless without a measurable output. The formation of the boronate ester must be coupled to a signal transducer, most commonly a fluorophore. Several photophysical mechanisms are employed to achieve this.[11][12]
-
Photoinduced Electron Transfer (PET): In a typical PET sensor, a fluorophore is linked to a nitrogen atom (amine) located near the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen can quench the fluorescence of the excited fluorophore ("fluorescence off"). Upon binding a saccharide, the boron atom becomes more Lewis acidic, forming a dative bond with the nearby nitrogen. This interaction lowers the energy of the nitrogen's lone pair, preventing it from quenching the fluorophore and resulting in a "fluorescence on" signal[1][11][12].
-
Internal Charge Transfer (ICT): ICT sensors feature a fluorophore with electron-donating and electron-accepting regions. The boronic acid group acts as a modulator of the electron-accepting strength. Binding to a carbohydrate alters the electronic properties of the boron center, which in turn modifies the ICT character of the fluorophore, leading to a shift in the emission wavelength or intensity.
-
Förster Resonance Energy Transfer (FRET): FRET-based sensors use a pair of fluorophores, a donor and an acceptor. The binding of a carbohydrate can induce a conformational change in the sensor molecule, altering the distance or orientation between the donor and acceptor and thereby modulating the FRET efficiency.[11][12][13]
-
Colorimetric Sensing: An alternative to fluorescence is colorimetry. A well-studied mechanism involves boronic acid-substituted azobenzene dyes. In the unbound state, an intramolecular B–N dative bond between the boron and an azo nitrogen causes a significant red-shift in the dye's absorption. Upon sugar binding, this B–N bond is cleaved, leading to a blue-shift and a distinct, visible color change.[9]
Caption: Key signal transduction mechanisms in boronic acid sensors.
Part 2: Sensor Synthesis & Material Integration
This section provides actionable protocols for synthesizing a model sensor and integrating boronic acid functionalities with common material platforms.
Protocol: Synthesis of a Model Anthracene-Based Diboronic Acid Sensor
This protocol describes a representative synthesis for a fluorescent diboronic acid sensor designed for enhanced glucose recognition, based on established literature principles[6][10].
Objective: To synthesize a sensor with two ortho-aminomethylphenylboronic acid units linked to an anthracene fluorophore. The ortho-amine is crucial for the PET signaling mechanism.
Step 1: Synthesis of the Dibromo-linker
-
To a solution of 9,10-bis(hydroxymethyl)anthracene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 9,10-bis(bromomethyl)anthracene. Causality: This step converts the hydroxyl groups into more reactive leaving groups (bromides) for the subsequent nucleophilic substitution.
Step 2: Coupling with the Boronic Acid Moiety
-
Dissolve 2-(aminomethyl)phenylboronic acid pinacol ester (2.5 eq) and potassium carbonate (3.0 eq) in anhydrous dimethylformamide (DMF).
-
Add the 9,10-bis(bromomethyl)anthracene (1.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain the protected diboronic acid sensor. Causality: The amine of the boronic acid precursor acts as a nucleophile, displacing the bromides to couple the recognition units to the fluorophore.
Step 3: Deprotection of the Boronic Acid
-
Dissolve the protected sensor (1.0 eq) in a 3:1 mixture of acetone and 1 M HCl.
-
Stir the reaction at room temperature for 4 hours.
-
Remove the acetone under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to ~7.5 with NaOH.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final diboronic acid sensor. Causality: The pinacol ester is a common protecting group for boronic acids. Acidic hydrolysis removes this group to reveal the active diol-binding functionality.
Protocol: Functionalization of Gold Nanoparticles (AuNPs) with 4-Mercaptophenylboronic Acid (4-MPBA)
Objective: To create boronic acid-functionalized AuNPs for applications in glycoprotein enrichment or colorimetric assays[3][14].
-
Synthesize AuNPs (approx. 15 nm diameter) via the citrate reduction method. Briefly, bring 100 mL of 0.01% HAuCl₄ solution to a rolling boil.
-
Add 2 mL of 1% sodium citrate solution rapidly while stirring vigorously. The solution color will change from yellow to deep red.
-
Continue boiling for 15 minutes, then cool to room temperature.
-
Prepare a 10 mM solution of 4-mercaptophenylboronic acid (4-MPBA) in ethanol.
-
Add the 4-MPBA solution to the AuNP colloid (e.g., 100 µL per 10 mL of AuNPs) and stir gently for 12-24 hours.
-
Purify the functionalized AuNPs by centrifugation (e.g., 10,000 rpm for 20 min) to remove excess ligand, discard the supernatant, and resuspend the pellet in a suitable buffer (e.g., phosphate buffer, pH 7.4). Repeat this washing step twice. Causality: The thiol (-SH) group on 4-MPBA has a very high affinity for the gold surface, forming a stable self-assembled monolayer and orienting the boronic acid groups outwards for interaction with carbohydrates.
Part 3: Experimental Protocols for Sensor Characterization and Application
Once a sensor is synthesized, it must be rigorously characterized to determine its performance metrics.
Protocol: Characterizing Sensor Response and Selectivity via Fluorescence Titration
Objective: To determine the binding affinity (Ka) of a fluorescent sensor for various carbohydrates and assess its selectivity.
Materials:
-
Synthesized boronic acid sensor
-
Stock solutions (e.g., 100 mM) of various carbohydrates (glucose, fructose, galactose, mannose, etc.) in the chosen buffer.
-
Assay Buffer: The choice is critical. A phosphate or HEPES buffer at a pH of ~7.4 is common for physiological relevance. Causality: The buffer pH must be kept constant and should be near or above the sensor's pKa to ensure a sufficient population of the active boronate form for binding[4].
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a working solution of the sensor in the assay buffer (e.g., 1-10 µM). The concentration should be low enough to avoid inner filter effects but high enough to give a stable signal.
-
Record the fluorescence emission spectrum of the sensor-only solution to determine the maximum emission wavelength (λ_em).
-
To a cuvette containing the sensor solution, make sequential additions of small aliquots of a carbohydrate stock solution.
-
After each addition, mix thoroughly, allow the system to equilibrate (typically <1 minute), and record the fluorescence intensity at λ_em.
-
Continue additions until the fluorescence signal plateaus, indicating saturation of the sensor.
-
Repeat steps 3-5 for each carbohydrate to be tested.
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity (ΔI = I - I₀) versus the carbohydrate concentration.
-
Calculate the association constant (Ka) by fitting the titration data to a suitable binding model (e.g., a 1:1 or 1:2 binding isotherm using non-linear regression software).
-
Summarize the results in a table to directly compare the sensor's affinity for different analytes.
| Carbohydrate | Association Constant (Kₐ, M⁻¹) | Fold-Selectivity vs. Glucose |
| D-Glucose | 1,378 | 1.0 |
| D-Fructose | 353 | 0.26 |
| D-Galactose | 250 | 0.18 |
| D-Mannose | 180 | 0.13 |
| (Note: Example data adapted from literature reports for a diboronic acid sensor[1]) |
Protocol: Application in Glycoprotein Detection
Objective: To demonstrate the use of boronic acid-functionalized materials for capturing and detecting a target glycoprotein from a complex mixture[3].
Materials:
-
Boronic acid-functionalized magnetic beads (or the AuNPs from Protocol 2.2).
-
Target glycoprotein (e.g., Horseradish Peroxidase, HRP).
-
Non-glycoprotein control (e.g., Bovine Serum Albumin, BSA).
-
Binding Buffer: Carbonate buffer, pH 8.5. Causality: A slightly alkaline pH enhances the binding affinity between boronic acid and the cis-diols on the glycoprotein's glycans[3].
-
Washing Buffer: Binding buffer with 0.05% Tween-20.
-
Elution Buffer: Glycine-HCl buffer, pH 3.0. Causality: The acidic pH protonates the boronate ester, causing it to dissociate and release the bound glycoprotein[3].
-
SDS-PAGE analysis equipment.
Procedure:
-
Equilibrate the boronic acid-functionalized beads in the Binding Buffer.
-
Incubate the beads with a solution containing the target glycoprotein (and BSA as a negative control) for 1-2 hours at room temperature with gentle rotation.
-
Use a magnet to pellet the beads and discard the supernatant (the unbound fraction).
-
Wash the beads three times with the Washing Buffer to remove non-specifically bound proteins.
-
Elute the captured glycoproteins by incubating the beads in the Elution Buffer for 10-15 minutes.
-
Collect the eluted fraction and analyze both the unbound and eluted fractions by SDS-PAGE to confirm the selective capture of the glycoprotein (HRP) over the non-glycoprotein (BSA).
Part 4: Advanced Applications and Data Interpretation
Sensor Arrays for Pattern-Based Recognition
Distinguishing between structurally similar carbohydrates can be difficult with a single sensor. An advanced approach is to use a sensor array, which leverages the concept of cross-reactivity to generate a unique response pattern for each analyte[15]. This can be achieved using a single sensor under different pH conditions or an array of different sensors. The resulting high-dimensional data is then analyzed using statistical methods like Linear Discriminant Analysis (LDA) to classify the analytes.[15]
Caption: Workflow for a sensor array using one sensor at multiple pH values.
Applications in Drug Development and Diagnostics
The ability to selectively recognize carbohydrates has significant implications for drug development and diagnostics.
-
High-Throughput Screening: Boronic acid sensors can be used to screen for inhibitors of glycosyltransferases or other carbohydrate-modifying enzymes.
-
Glycoprotein Biomarker Detection: Many cancer biomarkers are aberrant glycoproteins[3]. Boronic acid-based platforms can be used for their enrichment and detection from clinical samples like blood serum[1][3][7][16].
-
Microbial Detection: The surfaces of bacteria are rich in glycans. Boronic acid-functionalized materials can be used to capture and detect pathogenic bacteria, offering a rapid alternative to culturing.[17][18][19][20]
-
Sialic Acid Sensing: Sialic acid is a terminal sugar on many cell surface glycans and is often overexpressed in cancer[13][16][21]. Specific boronic acid probes have been developed for its detection and for imaging cancer cells[11][21][22].
References
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Gao, R., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(50), 28483–28503. [Link]
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Amen, M. T., et al. (2024). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
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Kato, D., et al. (2016). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 16(10), 1595. [Link]
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Singaram, B., et al. (2004). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Biomedical Optics, 9(4), 775-782. [Link]
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Gao, R., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]
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Ma, Y., et al. (2023). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Processes, 11(8), 2323. [Link]
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Lin, Z., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13697–13714. [Link]
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Amen, M. T., et al. (2023). Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Omega. [Link]
-
Purt, A., et al. (2011). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Journal of Diabetes Science and Technology, 5(3), 546–555. [Link]
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Hancock, L. F., et al. (2017). Electrospun boronic acid- containing polymer membranes as fluorescent sensors for bacteria detection. University of Alabama in Huntsville. [Link]
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Wang, S., et al. (2023). Electrochemical detection of glycoproteins using boronic acid-modified metal–organic frameworks as dual-functional signal reporters. Analytical Methods. [Link]
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Bull, S. D., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors. [Link]
-
Zhu, J., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 13(3), 398. [Link]
-
Bull, S. D., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors. [Link]
-
Gao, R., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]
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Lin, Y.-H., et al. (2018). Boronic Acid Functionalized Au Nanoparticles for Selective MicroRNA Signal Amplification in Fiber-Optic Surface Plasmon Resonance Sensing System. ACS Sensors. [Link]
-
Babina, O., et al. (2019). Fast and Sensitive Bacteria Detection by Boronic Acid Modified Fluorescent Dendrimer. Sensors, 19(21), 4679. [Link]
-
Zhang, H., et al. (2018). Polydiacetylene liposomes with phenylboronic acid tags: a fluorescence turn-on sensor for sialic acid detection and cell-surface glycan imaging. Nanoscale. [Link]
-
Tsegaye, M. A., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(21), 7434. [Link]
-
Wang, B. & Anslyn, E. V. (2015). Recent progress in boronic acid-based carbohydrate sensing. Chem. Asian J.. [Link]
-
Wang, D., et al. (2022). Boronic acid-assisted detection of bacterial pathogens: Applications and perspectives. ResearchGate. [Link]
-
Hancock, L. F., et al. (2017). Electrospun boronic acid-containing polymer membranes as fluorescent sensors for bacteria detection. ResearchGate. [Link]
-
Li, Y., et al. (2021). Detection of sialic acid using boronic-acid-functionalized metal organic framework UiO-66-NH2@B(OH)2. Talanta, 232, 122434. [Link]
-
Zhang, M., et al. (2020). A fluorescent biosensor based on boronic acid functionalized carbon dots for identification and sensitive detection of Gram-positive bacteria. New Journal of Chemistry. [Link]
-
Tite, T. & dépôt, T. D. J. (2020). Sialic Acid Detection with Fluorescent Boronic Acids. ResearchGate. [Link]
-
Iwami, Y., et al. (2019). Multicolor Saccharide-analysis Sensor Arrays Based on Boronic Acid-containing Thin Films Combined with Various Anionic Dyes. Chemistry Letters. [Link]
-
Wang, S., et al. (2023). Boronic Acid-functionalized Nanomaterials for the Design of Electrochemical Biosensors. ResearchGate. [Link]
-
He, H., et al. (2012). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Molecules, 17(12), 13582–13617. [Link]
-
Sun, X., et al. (2016). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications. [Link]
-
Hisamatsu, K., et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Molecules, 27(20), 6810. [Link]
-
Sankar, S., et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. [Link]
-
Lin, Y.-H., et al. (2018). Boronic Acid Functionalized Au Nanoparticles for Selective MicroRNA Signal Amplification in Fiber-Optic Surface Plasmon Resonance Sensing System. ACS Sensors, 3(5), 929-935. [Link]
-
Sharma, S., et al. (2020). Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. SN Applied Sciences, 2(11), 1888. [Link]
-
Mader, S., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 620. [Link]
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- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with Functionalized Boronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields, particularly when using functionalized boronic acids. As a Senior Application Scientist, I will provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Functionalized Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[1] However, the very functional groups that make boronic acids valuable building blocks in drug discovery and materials science can also introduce significant challenges, leading to frustratingly low yields. These functional groups can alter the electronic properties, steric bulk, and stability of the boronic acid, thereby impacting the delicate balance of the catalytic cycle. This guide will walk you through common failure modes and provide actionable solutions.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific problems you might be facing in the lab.
Issue 1: My reaction with an electron-deficient boronic acid is sluggish and gives low yields.
Q: Why is my electron-deficient boronic acid not reacting well?
A: Electron-deficient boronic acids are less nucleophilic, which can lead to a slow transmetalation step, a critical part of the Suzuki catalytic cycle.[2] They can also be more susceptible to decomposition under the reaction conditions. The key is to accelerate the transmetalation rate to outcompete these degradation pathways.
Troubleshooting Workflow: Electron-Deficient Boronic Acids
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Solutions & Protocols:
-
Choice of Base: Strong bases and high pH can accelerate protodeboronation. [3] * Action: Switch to milder bases. Finely ground K₃PO₄ or K₂CO₃ are often good choices. In some cases, KF can suppress this side reaction. [3][4]* Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation. [3] * Action: Try running the reaction at a lower temperature (e.g., 60-80 °C). This may require a more active catalyst system to achieve a reasonable reaction rate.
-
Highly Active Catalyst System: A faster catalyst will favor the desired coupling over the undesired decomposition.
-
Recommendation: Use modern palladium precatalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) to accelerate the cross-coupling. [3][5]* Protecting the Boronic Acid: For particularly unstable boronic acids, using a more stable derivative can be a powerful strategy.
-
Protocol: Convert the boronic acid to a boronate ester (e.g., pinacol, neopentyl glycol) or a trifluoroborate salt. [6][7]These derivatives often exhibit greater stability and can slowly release the boronic acid in situ. MIDA boronates are also an excellent option for a slow-release strategy. [6][5]
-
Issue 4: My reaction with a heteroaromatic boronic acid is giving low yields.
Q: Why are heteroaromatic boronic acids so challenging to work with?
A: Heteroaromatic boronic acids, especially those of five-membered rings like thiophene and furan, are notoriously unstable and prone to protodeboronation. [5][8]Additionally, the Lewis basic heteroatoms can coordinate to the palladium center, potentially inhibiting catalysis. [9] Solutions & Protocols:
-
Mild Conditions and Active Catalysts: The strategies to combat protodeboronation are paramount here.
-
Protocol: Use a highly active precatalyst (e.g., an XPhos or SPhos-based G3/G4 precatalyst) with a mild base like K₃PO₄ at moderate temperatures (40-80 °C). [10]* Anhydrous Conditions: For some systems, particularly those involving Lewis basic heterocycles that can poison the catalyst, anhydrous conditions can be beneficial.
-
Recommendation: The use of TMSOK as a base in anhydrous solvents has been shown to be effective. In cases of catalyst inhibition by Lewis basic sites, the addition of a Lewis acid like B(OMe)₃ can sequester the problematic site and restore catalytic activity. [7]* Use of Boronate Esters or Trifluoroborates: This is a very common and effective strategy for improving the stability and success rate of couplings with heteroaromatic boronic acids. [5][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the first things I should check if my Suzuki coupling fails? A1: Before extensive optimization, always verify the fundamentals:
-
Catalyst Activity: Ensure your palladium source and ligand are not degraded. If using a Pd(II) source, it must be reduced in situ. Using a reliable precatalyst can mitigate this issue. [2]* Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition. [2][7]Ensure your solvents are properly degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen).
-
Purity of Reagents: Impurities in your starting materials or solvents can inhibit the catalyst.
-
Base Quality: Ensure your base is finely powdered and anhydrous if the reaction requires it.
Q2: How do I choose the right solvent for my Suzuki coupling? A2: The choice of solvent can significantly impact the reaction. [11][12]* Common Solvents: A mixture of an organic solvent and water is very common (e.g., Dioxane/H₂O, THF/H₂O). The water is often necessary to dissolve the inorganic base. [2]* Polarity: The solvent needs to solubilize the (often nonpolar) aryl halide, the (more polar) boronic acid, and the catalyst system. [12]* Temperature: The boiling point of the solvent will dictate the maximum temperature of your reaction. For challenging couplings that require high heat, solvents like toluene, dioxane, or DMF are used. [2]* Aprotic vs. Protic: While aprotic solvents are common, polar protic solvents like isopropanol can be beneficial in some cases, for example, to achieve selectivity in couplings with substrates bearing multiple reactive sites. [11] Q3: What is the role of the base in the Suzuki coupling? A3: The base plays a crucial role in activating the boronic acid for transmetalation. [13]It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which then transfers its organic group to the palladium center. [14][15]The choice and amount of base can influence the reaction rate and selectivity. [14] Q4: I am observing significant homocoupling of my boronic acid. How can I prevent this? A4: Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to this side reaction. [7]* Solution: Rigorous degassing of all solvents (including water) and maintaining a strict inert atmosphere throughout the reaction setup and duration is critical.
Summary of Recommended Conditions for Challenging Boronic Acids
| Boronic Acid Type | Key Challenge | Recommended Ligand | Recommended Base | Solvent/Temp |
| Electron-Deficient | Slow Transmetalation | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane or Toluene, 80-110 °C |
| Sterically Hindered | Slow Transmetalation & Reductive Elimination | XPhos, AntPhos, NHCs | K₃PO₄, Cs₂CO₃ | Toluene or Dioxane, 100-120 °C |
| Heteroaromatic | Protodeboronation, Catalyst Inhibition | XPhos, SPhos | K₃PO₄ (mild), KF | THF or Dioxane, 40-80 °C |
| Electron-Rich | Protodeboronation | XPhos, SPhos | K₃PO₄, K₂CO₃, KF | THF or 2-MeTHF, 60-80 °C |
Experimental Protocols
General Procedure for a Challenging Suzuki Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the functionalized boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent. [2]5. Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C). [2]6. Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Converting a Boronic Acid to its Pinacol Ester
-
In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or toluene).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitor by TLC or GC-MS), remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki coupling after drying under high vacuum.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.[Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). Journal of the American Chemical Society.[Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society.[Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC - NIH.[Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). Journal of the American Chemical Society.[Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH.[Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.[Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.[Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). The Journal of Organic Chemistry - ACS Publications.[Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.[Link]
-
Effect of solvent on the Suzuki reaction a. (n.d.). ResearchGate.[Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate.[Link]
-
Research | Willis Group. (n.d.). University of Oxford.[Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.[Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025). ACS Publications.[Link]
-
Protodeboronation. (n.d.). Wikipedia.[Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate.[Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters - ACS Publications.[Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing).[Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate.[Link]
-
Optimization of the reaction conditions for Suzuki coupling... (n.d.). ResearchGate.[Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit.[Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. (n.d.). The Journal of Organic Chemistry - ACS Publications.[Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025). ResearchGate.[Link]
-
2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.[Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.[Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.[Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.[Link]
-
Suzuki reaction. (n.d.). Wikipedia.[Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate.[Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
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- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Protodeboronation of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Welcome to the dedicated technical support center for (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common and often frustrating challenge of protodeboronation. This guide will provide in-depth troubleshooting, frequently asked questions, and robust experimental protocols to help you minimize this undesired side reaction and maximize the yield of your target compounds.
The Challenge: Understanding Protodeboronation
Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1][2] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this is a detrimental side reaction that consumes your boronic acid, converting it into an inactive arene and thereby reducing the yield of your desired product.[1][3]
The specific compound, this compound, possesses structural features that can influence its susceptibility to protodeboronation. The presence of an electron-withdrawing sulfonyl group can increase the likelihood of this side reaction under certain conditions, particularly in basic aqueous media.[4][5]
Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation and why is it a significant issue with my this compound reaction?
A1: Protodeboronation is the undesired chemical process where the boronic acid group (-B(OH)₂) of your starting material is replaced by a hydrogen atom from a proton source in your reaction, such as water.[1][2][6] This converts your boronic acid into 2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzene, a byproduct that cannot participate in the intended cross-coupling reaction. This directly leads to a lower yield of your desired molecule and can complicate the purification process. The electron-withdrawing sulfonyl group on your specific boronic acid can make it more susceptible to this decomposition pathway.[5][7]
Q2: I'm observing a significant amount of the deboronated byproduct in my Suzuki-Miyaura coupling. What are the most probable causes?
A2: Several factors in your reaction setup could be promoting protodeboronation:
-
Presence of Water: Water is a key ingredient for protodeboronation, acting as the proton source.[3][8] It is crucial to use anhydrous solvents and reagents whenever possible.
-
Choice of Base: The type and strength of the base are critical. Strong bases, especially in aqueous solutions, can accelerate the formation of the more reactive boronate anion, which can be more prone to protodeboronation.[1][3][4]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[3][8]
-
Extended Reaction Times: Allowing the reaction to proceed for too long, particularly after the limiting reagent has been consumed, can lead to the gradual decomposition of the remaining boronic acid.[9]
-
Inefficient Catalyst System: A slow or inefficient catalyst can allow more time for the boronic acid to decompose before it can participate in the desired cross-coupling.[3]
Q3: Can my choice of palladium catalyst and ligand affect the amount of protodeboronation?
A3: Yes, the catalytic system plays a crucial role. The use of bulky, electron-rich phosphine ligands can significantly influence the outcome.[10][11] These ligands can accelerate the desired catalytic cycle, particularly the reductive elimination step, which can outcompete the rate of protodeboronation.[1] However, it's worth noting that under certain conditions, some bulky phosphine ligands have also been shown to promote palladium-catalyzed protodeboronation, highlighting the need for careful optimization.[6][11][12]
Q4: How can I effectively minimize the presence of water in my reaction?
A4: To create a more anhydrous reaction environment, you should:
-
Utilize freshly distilled or commercially available anhydrous solvents.
-
Oven-dry all glassware and allow it to cool under an inert atmosphere.
-
Conduct the reaction under a blanket of inert gas, such as nitrogen or argon.
-
Choose anhydrous bases. If a hydrated base is unavoidable, be mindful of the water it introduces.
Troubleshooting Guide
If you are facing challenges with protodeboronation, this guide provides a structured approach to identify and resolve the issue.
Primary Issue: Low yield of the desired coupled product with significant formation of the deboronated byproduct.
Step 1: Scrutinize and Modify Reaction Conditions
A thorough review of your reaction parameters is the first line of defense.
| Parameter | Potential Problem | Recommended Solution |
| Solvent | Presence of protic impurities (e.g., water). | Use high-purity anhydrous solvents. Consider the addition of molecular sieves to the reaction mixture. |
| Base | The base may be too strong or is creating a highly aqueous environment. | Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[3][9] Using a biphasic solvent system with a phase-transfer catalyst can also be effective. |
| Temperature | The reaction is being run at an unnecessarily high temperature. | Lower the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[3] |
| Reaction Time | The reaction is left for an extended period, allowing for gradual decomposition. | Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as the starting materials are consumed. |
Step 2: Optimize the Catalyst and Ligand System
An efficient catalyst is key to ensuring the desired reaction outpaces the undesired side reaction.
-
Ligand Selection: For challenging substrates, consider using bulky, electron-rich phosphine ligands that are known to promote efficient cross-coupling.
| Ligand Examples | Rationale |
| SPhos, XPhos, RuPhos | These "Buchwald ligands" are well-established for their ability to facilitate difficult Suzuki-Miyaura couplings and can help to suppress protodeboronation by accelerating the catalytic cycle.[13] |
| tBu₃P | A highly basic and sterically demanding ligand that can be effective in promoting the desired reaction pathway. |
-
Protecting Groups for Boronic Acids: In cases of highly unstable boronic acids, using more stable derivatives like pinacol esters or MIDA boronates can be a successful strategy.[1][14] These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing decomposition.[15][16]
Experimental Protocol: A Robust Suzuki-Miyaura Coupling to Mitigate Protodeboronation
This protocol provides a well-tested starting point for the coupling of this compound with an aryl halide.
Materials and Reagents:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Anhydrous K₃PO₄ (3.0 equiv.)
-
Anhydrous Toluene/1,4-Dioxane (or other suitable anhydrous solvent)
-
Nitrogen or Argon gas
-
Oven-dried glassware
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Reaction Assembly: In a dry flask, combine the aryl halide, this compound, and anhydrous K₃PO₄.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15-20 minutes.
-
Catalyst Addition: In a separate vial, dissolve the Pd₂(dba)₃ and SPhos in a small amount of anhydrous solvent and add this solution to the main reaction flask via syringe.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl halide).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a moderate temperature (e.g., 80 °C).
-
Monitoring: Follow the progress of the reaction by TLC or LC-MS, monitoring for the disappearance of the starting materials and the formation of the desired product and the deboronated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography.
Visual Guides
Caption: Competing pathways: The desired Suzuki-Miyaura cycle versus the undesired protodeboronation side reaction.
Caption: A decision tree for systematically troubleshooting protodeboronation.
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Liu, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]
-
American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. University of Bristol. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]
-
Hong, X., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Cheon, C.-H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. Available at: [Link]
-
Hong, X., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2021). A general protodeboronation reaction. ResearchGate. Available at: [Link]
-
Hong, X., et al. (2023). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]
-
Reddit. (2022). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Reddit. (2021). For the pro's (Suzuki). Reddit. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Purification of Polar Organoboronic Acids
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of polar organoboronic acids. It is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these versatile but often problematic synthetic intermediates.
Troubleshooting Guide
This section addresses specific, practical issues you might encounter during the purification of polar organoboronic acids. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing field-proven solutions.
Issue 1: Low or No Recovery from Standard Silica Gel Chromatography
Q: I'm running a standard silica gel column, but my polar boronic acid is either streaking, staying at the baseline, or giving me very low recovery. What's happening?
A: This is the most common challenge and stems from the fundamental chemical properties of both your compound and the stationary phase.
-
Causality—The "Why": Standard silica gel is decorated with silanol groups (Si-OH), which are Lewis basic. The boron atom in your organoboronic acid is Lewis acidic, creating a strong, often irreversible, interaction that leads to product adsorption onto the column.[1] Furthermore, the acidic nature of the silica surface can catalyze the hydrolysis of boronic esters back to the more polar and less mobile boronic acids, or promote other decomposition pathways like protodeboronation.[1][2][3]
Solutions & Optimization:
-
Modify the Stationary Phase: The most effective strategy is to deactivate the silica gel's active sites.
-
Boric Acid Treatment: Impregnating the silica gel with boric acid effectively masks the Lewis basic silanol groups, preventing the over-adsorption of your boronic acid or its esters. This simple pretreatment can dramatically improve recovery.[1][4]
-
Base Additive: For a quicker approach, you can add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine (NEt3) to your eluent. The base will compete for the active sites on the silica, allowing your compound to elute more cleanly.[1]
-
-
Switch the Stationary Phase: If modification is insufficient, a different stationary phase may be necessary.
-
Neutral Alumina: For moderately polar compounds, neutral alumina can be an excellent alternative to silica, as it lacks the highly acidic silanol groups.[1][5]
-
Reversed-Phase (C18) Chromatography: This is a powerful technique for polar compounds. However, challenges can include poor retention of very polar molecules or decomposition if aqueous fractions require prolonged heating for evaporation.[2][3]
-
Specialized Phases: For highly challenging separations, consider Hydrophilic Interaction Liquid Chromatography (HILIC), ion-exchange, or diol-based columns.[6]
-
Issue 2: Product Instability and Decomposition During Purification
Q: My post-purification analysis (NMR, LC-MS) shows significant impurities, such as the protodeboronated product. How can I prevent my compound from degrading?
A: Polar organoboronic acids are often kinetically and thermodynamically unstable, especially under conditions common to purification.
-
Causality—The "Why": The carbon-boron bond is susceptible to cleavage under various conditions.
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, a reaction often catalyzed by acid, base, or residual metals, and accelerated in protic solvents.[7][8]
-
Oxidation: The boronic acid moiety can be oxidized, especially in biological contexts or in the presence of reactive oxygen species, converting it into an alcohol and boric acid.[7][9][10]
-
Boroxine Formation: In the solid state or under dehydrating conditions, three molecules of a boronic acid can cyclize to form a boroxine. While often reversible upon addition of water, this can complicate analysis and stoichiometry.[7]
-
Solutions & Optimization:
-
Control the pH: The stability of boronic acids is highly pH-dependent.[11] Most are most stable in a slightly acidic pH range (typically pH 4-6).[12] Avoid strongly acidic or basic conditions during workup and chromatography unless you are performing a specific acid/base extraction.
-
Use Anhydrous Conditions: When possible, handle sensitive boronic acids under an inert atmosphere (Nitrogen or Argon) and use dry solvents to minimize hydrolysis and protodeboronation.[1]
-
Purify as a More Stable Derivative: Convert the boronic acid to a more robust form, such as a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) ester, prior to chromatography.[13][14] These esters are significantly less polar and more stable on silica gel.
Issue 3: My Compound is an Oil and Cannot Be Recrystallized or Triturated
Q: My purified boronic acid is a persistent oil, making final isolation difficult and preventing purification by recrystallization. What are my options?
A: This is a common physical property issue. The solution is to convert the non-crystalline oil into a crystalline solid derivative that can be easily isolated by filtration.
-
Causality—The "Why": The inability to crystallize is an inherent property of the molecule's structure, often due to conformational flexibility or the presence of functional groups that disrupt crystal lattice formation.
Solutions & Optimization:
-
Form a Diethanolamine (DEA) Adduct: Reacting the crude boronic acid with diethanolamine often produces a stable, crystalline zwitterionic adduct that precipitates from non-polar solvents like diethyl ether. This adduct can be isolated by simple filtration, washing away soluble impurities. The free boronic acid can then be regenerated by treatment with acid.[2][3][15]
-
Convert to a Trifluoroborate Salt (BF₃K): Reacting the boronic acid with KHF₂ generates the corresponding potassium trifluoroborate salt. These salts are typically highly crystalline, air-stable solids that are easily purified by recrystallization.[13]
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol describes a robust method for deactivating silica gel to improve the recovery of boronic acids and their esters during flash chromatography.[1][4]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare Solution: Prepare a 5% w/v solution of boric acid in methanol. (e.g., dissolve 27.5 g of H₃BO₃ in 550 mL of methanol).
-
Create Slurry: In a round-bottom flask, create a slurry by adding 100 g of silica gel to the boric acid/methanol solution.
-
Agitate: Gently swirl or agitate the slurry for 1 hour at room temperature to ensure even coating.
-
Remove Solvent: Remove the methanol via rotary evaporation until the silica is a free-flowing powder.
-
Dry Thoroughly: Dry the treated silica gel under high vacuum (e.g., at 60°C for 2 hours) to remove any residual solvent. The boric acid-impregnated silica gel is now ready for use.
Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation
This protocol is an excellent alternative to chromatography for purifying boronic acids that are oils or difficult to crystallize.[2][15]
Materials:
-
Crude polar organoboronic acid
-
Diethanolamine
-
Diethyl ether (or other non-polar solvent like hexanes)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate (or other suitable extraction solvent)
Procedure:
-
Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether, toluene). Add one equivalent of diethanolamine dropwise while stirring.
-
Precipitation: The diethanolamine adduct, which is often a white solid, should precipitate from the solution. Continue stirring at room temperature for 1-2 hours to maximize precipitation.
-
Isolation: Collect the solid adduct by vacuum filtration. Wash the solid with cold diethyl ether to remove any remaining soluble impurities.
-
Regeneration of Boronic Acid: Suspend the purified adduct in a biphasic mixture of ethyl acetate and 1 M HCl. Stir vigorously until the solid dissolves. The HCl protonates the diethanolamine, releasing the free boronic acid into the organic layer.
-
Extraction & Isolation: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.
Data Presentation
Table 1: Comparison of Purification Strategies for Polar Organoboronic Acids
| Purification Strategy | Principle | Ideal For | Key Advantages | Common Pitfalls |
| Boric Acid-Treated Silica | Masks Lewis basic silanol sites on silica.[4] | Boronic acids and esters prone to adsorption. | High recovery, simple to prepare. | May have slightly lower resolution than standard silica.[4] |
| Reversed-Phase (C18) HPLC | Separation based on hydrophobicity. | Highly polar, water-soluble boronic acids. | Excellent for separating polar compounds. | Product can decompose during water evaporation; some compounds may not retain.[2] |
| Acid/Base Extraction | Exploits the acidic nature of the B(OH)₂ group.[3] | Compounds without other acidic/basic groups. | Scalable, avoids chromatography. | Low selectivity if impurities are also acidic or basic.[3] |
| DEA Adduct Formation | Forms a crystalline, easily isolated adduct.[15] | Oily or non-crystalline boronic acids. | Excellent for removing non-acidic impurities; high purity. | Adduct may not always precipitate; requires regeneration step.[2] |
| Conversion to Bpin Ester | Increases hydrophobicity and stability.[13] | Unstable boronic acids or for easier handling. | More stable to chromatography and other reagents. | Can hydrolyze back to the acid on silica; requires extra synthetic steps.[14] |
Visualization of Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy for a challenging polar organoboronic acid.
Caption: A flowchart for troubleshooting common issues in polar boronic acid purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for polar boronic acids? A1: The two most significant pathways are protodeboronation (replacement of the C-B bond with a C-H bond) and oxidation (conversion to an alcohol).[7] Protodeboronation is highly dependent on pH, solvent, and the electronic nature of the organic group.[8] In the solid state, they can also form cyclic trimers called boroxines through dehydration.[7]
Q2: How does pH critically affect the stability and purification of my boronic acid? A2: The pH of the medium is critical. Boronic acids are Lewis acids that form tetrahedral boronate species (R-B(OH)₃⁻) in basic solutions.[11] The rate of decomposition pathways like protodeboronation is often fastest at a pH near the pKa of the boronic acid.[12] For purification, maintaining a slightly acidic pH (4-6) is generally optimal for stability during aqueous workups or chromatography.
Q3: When should I protect my boronic acid as an ester (e.g., pinacol) before purification? A3: You should consider protection under several circumstances: 1) If the free boronic acid is too polar to handle or purify effectively. 2) If the boronic acid is inherently unstable to chromatographic conditions or subsequent reaction steps. 3) To improve solubility in organic solvents. Pinacol esters are the most common choice as they are generally stable enough for chromatography but reactive enough for direct use in cross-coupling reactions.[13][14]
Q4: Can I use my crude polar boronic acid in the next step without purification? A4: In some cases, yes. For robust reactions like the Suzuki-Miyaura coupling, it is sometimes possible to use the crude boronic acid after a simple filtration to remove catalysts or salts.[1] However, this is highly dependent on the tolerance of the subsequent reaction to impurities. For sensitive substrates or complex multi-step syntheses, using a purified boronic acid is strongly recommended to ensure reproducibility and high yields.
References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem.
-
Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. Available at: [Link]
-
Reddit User Discussion. (2017). Purification of boronic acids? r/chemistry. Available at: [Link]
- Snopek, J., et al. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. MDPI.
- BenchChem. (2025). Effect of pH on the stability and reactivity of aryl boronic acids.
- BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Chemistry Stack Exchange User Discussion. (2025). Challenging purification of organoboronic acids. Available at: [Link]
-
Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. r/chemistry. Available at: [Link]
-
Sandford, J. S., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10). Available at: [Link]
- Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016).
- Poster Board #1276. (n.d.).
-
Sandford, J. S., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Available at: [Link]
- ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions.
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
- Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
- Springer Nature Experiments. (1989).
- Isobe, T., et al. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Available at: [Link]
- National Institutes of Health (NIH). (n.d.).
- Reddit User Discussion. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.
- ResearchGate. (2025).
- ResearchGate User Discussion. (2018).
- Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
- National Institutes of Health (NIH). (n.d.).
Sources
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- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Arylboronic Acid Stability Under Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of arylboronic acids, particularly under the basic conditions frequently employed in cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical strategies to mitigate common stability issues, ensuring the success and reproducibility of your experiments.
Introduction: The Dichotomy of Arylboronic Acids in Basic Media
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The very conditions that render these reactions so powerful—typically involving a palladium catalyst and a base—can also be the source of significant reagent instability. Understanding the mechanisms of decomposition is the first step toward effective troubleshooting and optimization.
Under basic conditions, arylboronic acids primarily undergo two detrimental side reactions: protodeboronation and boroxine formation . These pathways compete with the desired cross-coupling, leading to reduced yields, formation of impurities, and challenges in reaction reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction is giving low yields, and I'm recovering the arene byproduct. What is happening to my arylboronic acid?
A1: The most probable cause is protodeboronation , a process where the C–B bond is cleaved and replaced with a C–H bond, effectively destroying your starting material.[1][2] This is a common side reaction, especially under the basic, aqueous conditions typical of many Suzuki-Miyaura couplings.[1][3]
The "Why": Mechanistic Insight into Protodeboronation
Under basic conditions, the arylboronic acid (ArB(OH)₂) is in equilibrium with its more reactive anionic form, the arylboronate (ArB(OH)₃⁻). This boronate species is significantly more susceptible to decomposition. The exact mechanism of protodeboronation can be nuanced and substrate-dependent:
-
For electron-rich or neutral arylboronic acids: The mechanism often involves a concerted ipso-protonation of the arylboronate by a proton source (typically water in the reaction mixture), leading to the cleavage of the C-B bond.
-
For highly electron-deficient arylboronic acids: A different pathway can operate where the trihydroxyboronate undergoes unimolecular heterolysis, liberating a transient, highly reactive aryl anion which is then quenched by a proton source.[4][5]
Troubleshooting Protodeboronation:
-
Modify the Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider switching to a milder base. For instance, instead of NaOH or KOH, you might try K₂CO₃ or KF.[3] The choice of base is critical and often interdependent with the solvent system.[3]
-
Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly suppress protodeboronation.[3] This requires careful drying of solvents and reagents.
-
Use Boronic Esters as "Slow-Release" Precursors: Instead of the free boronic acid, consider using a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[6][7] Under the reaction conditions, these esters slowly hydrolyze to release the active boronic acid at a low concentration, which is then consumed in the catalytic cycle before it has a chance to decompose.[6][7] This is a particularly effective strategy for inherently unstable boronic acids, such as certain 2-heterocyclic derivatives.[6][7]
Experimental Protocol: Conversion of an Unstable Arylboronic Acid to a Bench-Stable MIDA Boronate
This protocol provides a general method for protecting unstable arylboronic acids, enhancing their shelf-life and performance in cross-coupling reactions.[6][7]
-
Dissolution: In a round-bottom flask, dissolve the arylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.05 equiv) in a suitable solvent such as DMSO or DMF at room temperature.
-
Dehydration: Add a dehydrating agent, such as molecular sieves (4 Å), to the mixture.
-
Reaction: Stir the mixture at a slightly elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by LC-MS or ¹H NMR until the starting boronic acid is consumed.
-
Isolation: Once the reaction is complete, cool the mixture, filter off the molecular sieves, and precipitate the MIDA boronate by adding an anti-solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Collect the solid product by vacuum filtration, wash with the anti-solvent, and dry under vacuum. The resulting MIDA boronate is typically a crystalline, air-stable solid that can be stored for extended periods.
Q2: I've noticed a white, insoluble precipitate in my boronic acid bottle over time. Is it still usable?
A2: You are likely observing the formation of a boroxine , which is the cyclic trimeric anhydride of the boronic acid.[8][9] This occurs through the dehydration of three boronic acid molecules.[9][10] While boroxine formation indicates some change in the reagent, it is often in equilibrium with the monomeric boronic acid, and in many cases, the material is still active for cross-coupling reactions.
The "Why": The Equilibrium of Boroxine Formation
The formation of a boroxine from a boronic acid is a reversible condensation reaction that releases three molecules of water.
-
3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O
This equilibrium is influenced by several factors:
-
Water Content: The presence of water will shift the equilibrium back towards the boronic acid monomer.[8][11] This is why recrystallizing a boroxine from water can regenerate the boronic acid.[11]
-
Electronic Effects: Arylboronic acids with electron-donating groups on the aromatic ring tend to form boroxines more readily than those with electron-withdrawing groups.[11][12]
-
Temperature and Solvent: Heating a boronic acid, especially in an anhydrous solvent, can drive the equilibrium towards the boroxine by removing water.[9][10]
Troubleshooting Boroxine Formation:
-
Re-equilibration: In many Suzuki-Miyaura reaction setups, the aqueous basic conditions are sufficient to hydrolyze the boroxine back to the active boronic acid in situ. Therefore, the presence of some boroxine may not be detrimental to the reaction outcome.
-
Pre-treatment: If you suspect that boroxine formation is leading to solubility issues or inconsistent results, you can pre-treat the reagent. Dissolving the boronic acid/boroxine mixture in a suitable solvent containing a small amount of water and a base prior to adding it to the reaction can help ensure the active monomer is present.
Workflow for Handling Boronic Acids with Suspected Boroxine Formation
Caption: Decision workflow for using arylboronic acids containing boroxines.
Q3: My reaction works well with phenylboronic acid, but when I use an ortho-substituted or electron-deficient arylboronic acid, the yield drops significantly. Why?
A3: Both steric and electronic factors profoundly influence the stability and reactivity of arylboronic acids.
The "Why": Steric and Electronic Influences on Stability
-
Steric Hindrance: Ortho-substituents can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step of the Suzuki-Miyaura catalytic cycle. Furthermore, some sterically hindered arylboronic acids, such as 2,6-disubstituted derivatives, are particularly prone to rapid protodeboronation under basic conditions.
-
Electronic Effects: The electronic nature of the substituents on the aryl ring dictates the susceptibility to protodeboronation. While historically it was thought that electron-donating groups accelerate this side reaction, more recent studies have shown a more complex "V-shaped" correlation.[13] Both strongly electron-donating and strongly electron-withdrawing groups can lead to increased rates of protodeboronation, albeit through different mechanistic pathways.[4][5][13] Highly electron-deficient arylboronic acids, for example, can be extremely unstable in basic media.[5]
Troubleshooting Strategies for Challenging Arylboronic Acids:
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield with ortho-substituted arylboronic acid | Steric hindrance impeding transmetalation; accelerated protodeboronation. | Use a more active catalyst system (e.g., a more electron-rich, bulky phosphine ligand like SPhos or XPhos).[6] Switch to a "slow-release" strategy using a MIDA boronate.[6][7] Employ milder basic conditions to slow protodeboronation. |
| Low yield with electron-deficient arylboronic acid | Rapid protodeboronation via an aryl anion mechanism.[4][5] | Use anhydrous conditions to eliminate the proton source.[3] Utilize a boronic ester (pinacol or MIDA) to maintain a low concentration of the free boronic acid.[6][14] Shorten reaction times and carefully monitor for starting material decomposition. |
| Low yield with electron-rich arylboronic acid | Increased rate of protodeboronation; potential for boroxine formation. | Consider a milder base (e.g., K₃PO₄ or K₂CO₃).[3] Ensure complete dissolution of the boronic acid to address potential boroxine insolubility. |
Decomposition Pathways of Arylboronic Acids Under Basic Conditions
Caption: Competing reaction pathways for arylboronic acids in basic media.
Concluding Remarks
The stability of arylboronic acids under basic conditions is a multifaceted issue that requires a nuanced understanding of the underlying chemical principles. By recognizing the competing pathways of protodeboronation and boroxine formation, and by understanding how these are influenced by substrate electronics, sterics, and reaction conditions, researchers can make informed decisions to troubleshoot and optimize their synthetic protocols. The strategic use of milder bases, anhydrous conditions, and stable boronic acid surrogates like MIDA boronates provides a powerful toolkit to overcome these common stability challenges, ultimately leading to more efficient and reliable synthetic outcomes.
References
- Cammidge, A. N., & Crepy, K. V. L. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, Vol. 87, No. 5, 2013.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Denmark, S. E., & Smith, R. C. (2021). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Gilday, J. P., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical in Society.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Isley, N. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
- LeBlond, D. J., et al. (2005). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag.
- Tokunaga, N., et al. (2011). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal.
- Wallace, D. J. (2015).
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963.
- Kuivila, H. G., & Williams, D. C. (1964). Electrophilic Displacement Reactions. X. The Kinetics and Mechanism of the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 86(16), 3387–3391.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Wikipedia. (n.d.). Boroxine. Retrieved from [Link].
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link].
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation.
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boroxine - Wikipedia [en.wikipedia.org]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
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- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
MIDA Boronates Technical Support Center: Enhancing Boronic Acid Stability and Application
Welcome to the technical support center for MIDA (N-methyliminodiacetic acid) boronates. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the stability and handling of traditionally unstable boronic acids. By reversibly protecting the boronic acid moiety, MIDA boronates offer a robust solution to challenges such as decomposition during storage, purification, and in situ cross-coupling reactions.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure your success in utilizing this powerful chemical tool.
The Challenge with Boronic Acids and the MIDA Solution
Boronic acids are invaluable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility is often hampered by inherent instability. Many boronic acids, particularly heteroaromatic, vinyl, and cyclopropyl derivatives, are prone to decomposition via pathways like protodeboronation and oxidation, especially when exposed to air, moisture, heat, or basic conditions.[1][4][5] This instability can lead to poor reproducibility, low yields in cross-coupling reactions, and a limited shelf-life.[4]
MIDA boronates provide a general and effective solution to this problem.[1][4][5] By chelating the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from a reactive sp² state to a more stable, tetrahedral sp³ state.[6] This structural change effectively "protects" the boron, rendering the MIDA boronate derivative exceptionally stable.[3][7] These crystalline solids are typically stable to air, moisture, and silica gel chromatography, making them easy to handle, purify, and store indefinitely on the benchtop.[2][8] Crucially, this protection is reversible, and the parent boronic acid can be released under specific, controlled conditions for subsequent reactions.[8]
Frequently Asked Questions (FAQs)
Q1: What are MIDA boronates and why are they more stable than boronic acids?
A1: MIDA boronates are boronic acid esters formed with N-methyliminodiacetic acid (MIDA).[9] The MIDA ligand acts as a tridentate chelating agent for the boron atom, changing its geometry from trigonal planar (sp²) in the free boronic acid to a more stable tetrahedral (sp³) configuration.[6] This pyramidalization shields the boron's empty p-orbital, making it less susceptible to decomposition pathways like oxidation and protodeboronation.[3][7] The resulting MIDA boronates are typically crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography.[2][6]
Q2: When should I consider using a MIDA boronate instead of a boronic acid?
A2: You should consider using a MIDA boronate in the following scenarios:
-
When using inherently unstable boronic acids: This includes many 2-heterocyclic (e.g., 2-furan, 2-thiophene, 2-pyridyl), vinyl, and cyclopropyl boronic acids which are known to degrade quickly.[1][4]
-
For improved shelf-life: If you need to store the boron-containing building block for an extended period, MIDA boronates offer indefinite benchtop stability.[5]
-
To facilitate purification: Unlike many boronic acids, MIDA boronates are compatible with silica gel chromatography, allowing for high purity of your building blocks.[2][8]
-
In iterative cross-coupling: The stability of the MIDA boronate allows for sequential, controlled cross-coupling reactions, analogous to solid-phase peptide synthesis.[2][8]
-
When cross-coupling with challenging partners: For slow or difficult cross-coupling reactions, the "slow-release" of the boronic acid from the MIDA boronate can improve yields by maintaining a low, steady concentration of the active coupling partner, thus minimizing its decomposition.[3][4][5]
Q3: How do I deprotect a MIDA boronate to release the boronic acid?
A3: Deprotection is typically achieved using aqueous basic conditions. The rate of hydrolysis can be controlled by the choice of base and reaction conditions.[4][9]
-
Fast Deprotection: For rapid release of the boronic acid, treatment with aqueous sodium hydroxide (e.g., 1M NaOH in THF) at room temperature is highly effective, often completing in under 10 minutes.[4][10]
-
Slow, Controlled Release: For in situ use in cross-coupling reactions, a milder base like aqueous potassium phosphate (K₃PO₄) is used at elevated temperatures (e.g., 60-100 °C).[4][5] This provides a slow, continuous release of the boronic acid over several hours, which is ideal for coupling with unstable boronic acids.[3][4]
Q4: Can MIDA boronates be used directly in Suzuki-Miyaura reactions?
A4: Yes, and this is one of their primary applications. Under anhydrous conditions, MIDA boronates are largely unreactive in Suzuki-Miyaura coupling.[10] However, by using aqueous basic conditions (e.g., aq. K₃PO₄), the MIDA boronate is hydrolyzed in situ to the active boronic acid, which then participates in the catalytic cycle. This "slow-release" approach is particularly advantageous for unstable boronic acids, as it minimizes their decomposition by keeping their concentration low throughout the reaction.[4][5]
Q5: Are MIDA boronates compatible with other common organic reactions?
A5: Yes, the MIDA boronate group is robust and compatible with a wide range of common synthetic transformations that would typically degrade a free boronic acid.[7][8] This allows for the synthesis of complex boronic acid precursors from simpler MIDA boronate starting materials.[7] However, they are generally not compatible with strong nucleophiles like LiAlH₄ or organometallic reagents.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and use of MIDA boronates.
Issue 1: Low yield during MIDA boronate synthesis from a boronic acid.
| Possible Cause | Explanation & Solution |
| Incomplete Dehydration | The formation of a MIDA boronate is a condensation reaction that releases two equivalents of water. If water is not effectively removed, the equilibrium will not favor product formation. Solution: When using the traditional Dean-Stark method with MIDA diacid, ensure the solvent (e.g., toluene/DMSO) is refluxing vigorously to azeotropically remove water.[11] For a milder and often more effective method, use MIDA anhydride . MIDA anhydride acts as a pre-dehydrated source of the ligand and an in situ desiccant, avoiding the need for high temperatures and harsh acidic conditions, which is especially beneficial for sensitive boronic acids.[12][13][14] |
| Sensitive Boronic Acid | The boronic acid starting material may be degrading under the reaction conditions, particularly the high temperatures of the Dean-Stark method.[12] Solution: Switch to the MIDA anhydride method, which proceeds under milder conditions (e.g., 70 °C in dioxane).[11][12] This method has been shown to give higher yields for sensitive substrates compared to the Dean-Stark protocol.[12] |
| Impure Starting Materials | Impurities in the boronic acid or MIDA can interfere with the reaction. Solution: Ensure the boronic acid is as pure as possible before starting. Use high-quality N-methyliminodiacetic acid or MIDA anhydride. |
Issue 2: MIDA boronate deprotects during workup or chromatography.
| Possible Cause | Explanation & Solution |
| Accidental Basic Conditions | MIDA boronates are sensitive to aqueous base. Unintentional hydrolysis can occur during aqueous workups if the pH becomes basic. Solution: During workups, use neutral or slightly acidic aqueous washes (e.g., water, brine). Avoid basic washes (e.g., sodium bicarbonate solution) if you wish to keep the MIDA group intact. Increasing the dielectric constant of the aqueous phase can also help suppress hydrolysis in the organic phase.[9] |
| Inappropriate Chromatography Solvents | While generally stable to silica gel, certain solvent systems, particularly those containing protic solvents like methanol in high concentrations, can promote slow hydrolysis on the silica surface. Solution: Purify MIDA boronates using non-protic solvent systems. A common and effective method is "catch-and-release" chromatography. MIDA boronates have a unique binary affinity for silica; they are immobile in solvents like diethyl ether but are readily eluted with THF.[8][12] This allows for easy purification by loading the crude product, washing away impurities with ether, and then eluting the pure MIDA boronate with THF.[8][12] |
Issue 3: Low or no yield in a Suzuki-Miyaura reaction using a MIDA boronate.
| Possible Cause | Explanation & Solution |
| Insufficient Water or Base | The deprotection of the MIDA boronate to the active boronic acid is a hydrolysis reaction that requires both water and a base. Anhydrous conditions will not promote the reaction.[10] Solution: Ensure your reaction solvent system contains water (e.g., dioxane/H₂O 5:1) and an adequate amount of an appropriate base (e.g., K₃PO₄).[4][5] The base is required for both the hydrolysis and the Suzuki-Miyaura catalytic cycle. |
| Deprotection Rate Mismatch | The rate of boronic acid release might not be optimal for the specific cross-coupling reaction. If the release is too slow, the cross-coupling may not proceed efficiently. If it's too fast, the unstable boronic acid can decompose before it couples. Solution: The rate of "slow-release" is temperature-dependent.[4] You can tune the release rate by adjusting the temperature. A range of 60 °C to 100 °C is typical.[4][5] For very fast couplings, a "fast-release" protocol with aqueous NaOH might be appropriate, though this negates some of the stability advantages for the boronic acid.[4] |
| Incorrect Base | The choice of base is critical. Strong bases like NaOH promote very fast hydrolysis, while weaker inorganic bases like K₃PO₄ are used for slow release.[4][9] Organic bases like triethylamine are generally not effective for the hydrolysis step.[15][16] Solution: For slow-release cross-coupling of unstable boronic acids, K₃PO₄ is the recommended base.[4] For stable boronic acids where you are simply using the MIDA boronate as a convenient solid, a fast-release protocol with NaOH can be used.[10] |
| Catalyst or Ligand Issues | As with any cross-coupling, the choice of palladium catalyst and ligand is crucial. Solution: Ensure you are using an appropriate catalyst system for your specific substrates. Systems like Pd(OAc)₂ with SPhos are commonly used for MIDA boronate slow-release couplings.[5] |
Visualizing the MIDA Boronate Workflow
The following diagrams illustrate the core principles of using MIDA boronates to stabilize and react boronic acids.
Caption: The protection/deprotection cycle of a boronic acid using MIDA.
Caption: Workflow for Suzuki-Miyaura coupling using the slow-release method.
Key Experimental Protocols
Protocol 1: Synthesis of a MIDA Boronate using MIDA Anhydride (Recommended Method)
This protocol is adapted from the milder, more efficient procedure that avoids the harsh conditions of Dean-Stark dehydration.[11][12]
-
Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the boronic acid (1.0 equiv) and MIDA anhydride (1.5 - 3.0 equiv).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous dioxane via syringe to form a suspension (a typical concentration is ~0.3 M with respect to the boronic acid).
-
Reaction: Heat the reaction mixture in an oil bath at 70 °C with vigorous stirring. The reaction progress can be monitored by TLC or LCMS. A typical reaction time is 24 hours. The formation of a white precipitate (MIDA diacid) is often observed.
-
Purification (Catch-and-Release):
-
Cool the reaction mixture to room temperature.
-
Prepare a short plug of silica gel in a fritted funnel or chromatography column.
-
Load the crude reaction mixture directly onto the silica plug.
-
Wash the plug thoroughly with diethyl ether to elute impurities. The MIDA boronate product will remain adsorbed on the silica.
-
Elute the pure MIDA boronate from the silica plug using tetrahydrofuran (THF).
-
Concentrate the THF eluent in vacuo to yield the pure MIDA boronate, which is often a crystalline solid.
-
Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for coupling an aryl/heteroaryl chloride with an unstable boronic acid surrogate.[4][5]
-
Reactant Setup: To a reaction tube, add the MIDA boronate (1.0 equiv), the aryl/heteroaryl chloride (1.0 equiv), potassium phosphate (K₃PO₄, ~7.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., SPhos, 10 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system, typically a 5:1 mixture of dioxane and water, to achieve a final concentration of ~0.07 M with respect to the limiting reagent.
-
Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (typically 60-100 °C) and stir for the required time (e.g., 6 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
References
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
-
A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. [Link]
-
MIDA boronate. Chem-Station. [Link]
-
A Mild Method for Making MIDA Boronates. Figshare. [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
-
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]
- Slow release of organoboronic acids in cross-coupling reactions.
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]
-
Mild and simple method for making MIDA boronates. Morressier. [Link]
-
MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. ResearchGate. [Link]
-
Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
A Mild Method for Making MIDA Boronates. ACS Publications. [Link]
-
Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. ACS Publications. [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts. [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol. [Link]
-
An efficient and new protocol for phosphine-free Suzuki coupling reaction using palladium-encapsulated and air-stable MIDA boronates in an aqueous medium. Semantic Scholar. [Link]
-
iterative cross-coupling with mida boronates. CORE. [Link]
-
A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. ACS Publications. [Link]
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids. ResearchGate. [Link]
Sources
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- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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- 13. figshare.com [figshare.com]
- 14. pubs.acs.org [pubs.acs.org]
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Boronic Acid Decomposition During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids and their derivatives. Boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, but their unique chemical nature can present challenges during reaction workup and purification. This document provides in-depth, field-proven insights into troubleshooting the common decomposition pathways of boronic acids, ensuring the integrity of your compounds and the success of your synthetic campaigns.
Understanding the Enemy: Common Decomposition Pathways
Before troubleshooting, it's crucial to understand the primary mechanisms by which boronic acids degrade. Workup procedures, especially those involving aqueous solutions, can inadvertently create conditions ripe for decomposition.
| Decomposition Pathway | Primary Cause | Observable Outcome | Prevention Strategy |
| Protodeboronation | Cleavage of the C–B bond by a proton source (e.g., water, acid).[1] | Replacement of the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H). | Strict pH control, minimizing contact with water, low temperatures. |
| Oxidation | Reaction with atmospheric oxygen or other oxidants (e.g., peroxides in solvents).[2][3] | Formation of corresponding phenols (Ar-B(OH)₂ → Ar-OH).[4] | Use of degassed solvents, inert atmosphere (N₂/Ar), addition of antioxidants. |
| Boroxine Formation | Dehydration (loss of water) from three boronic acid molecules.[2][5] | Formation of a stable, cyclic trimeric anhydride.[5] | Storage under dry, inert conditions; often reversible with water/alcohols.[6] |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common issues encountered in the lab.
Q1: My NMR shows my desired product is gone after an aqueous workup, and I see the corresponding arene instead. What happened and how can I fix it?
A1: This is a classic case of protodeboronation.
Protodeboronation is the protonolysis of a carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This side reaction is a frequent culprit for yield loss, especially during aqueous workups. The reaction can be catalyzed by both acids and bases.[1] Under basic conditions, the boronic acid forms the more reactive boronate anion, which then reacts with water to complete the protonolysis.[1]
Root Cause Analysis & Corrective Actions:
-
Uncontrolled pH: Both strong acids and strong bases can accelerate protodeboronation. The stability of boronic acids is highly pH-dependent.[7][8][9][10]
-
Solution: Maintain the pH of your aqueous workup within a mild range (ideally pH 6-8) using a buffer solution (e.g., phosphate or bicarbonate buffer) if your molecule's solubility permits. Avoid washes with strong HCl or NaOH/KOH solutions unless specifically required for purification by extraction, in which case the steps should be performed quickly and at low temperatures (0-5 °C).
-
-
Prolonged Exposure to Water: The longer your boronic acid is in contact with an aqueous phase, the greater the opportunity for protodeboronation.
-
Solution: Minimize the duration of your aqueous workup. Perform extractions swiftly and proceed to the drying and solvent removal steps without delay.
-
-
Elevated Temperature: Like most undesired reactions, protodeboronation is accelerated by heat.
-
Solution: Conduct all aqueous workup steps at reduced temperatures. Use an ice-water bath to cool your separatory funnel and aqueous solutions before use.
-
Workflow: Minimizing Protodeboronation During Aqueous Workup
Below is a diagram and protocol for a robust aqueous workup designed to preserve your boronic acid.
Caption: Workflow for a pH- and temperature-controlled aqueous workup.
Q2: I'm observing a significant phenol byproduct in my crude material. How can I prevent this oxidation?
A2: The formation of a phenol indicates oxidative decomposition of your boronic acid.
The empty p-orbital on the boron atom makes it susceptible to attack by nucleophilic oxygen species.[11] This process, known as oxidative deboronation, converts the boronic acid into an alcohol (phenol for arylboronic acids) and boric acid.[4][11] This is a particular concern in biological applications where reactive oxygen species (ROS) are present.[3][11][12]
Root Cause Analysis & Corrective Actions:
-
Atmospheric Oxygen: Many reactions and workups are performed open to the air, which is a sufficient source of oxygen to cause degradation over time, especially in the presence of trace metal impurities.
-
Solution: Whenever possible, perform your reaction and workup under an inert atmosphere of nitrogen or argon.[13] Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
-
Peroxides in Solvents: Ethereal solvents like THF and diethyl ether are notorious for forming explosive peroxides upon storage. These peroxides are potent oxidants for boronic acids.
-
Solution: Always use freshly distilled or inhibitor-free solvents from a sealed bottle. Test for peroxides before use, especially with older solvent stocks.
-
-
High Temperatures: Oxidation rates increase with temperature.
-
Solution: Keep the workup temperature low (0-5 °C) to minimize the rate of oxidation.
-
Protocol: Workup Under an Inert Atmosphere
-
Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of nitrogen or argon. Use cannulas for all liquid transfers.
-
Quenching: Cool the reaction vessel in an ice bath. Slowly add your pre-degassed quenching solution via cannula.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel that has been purged with an inert gas. Add degassed extraction solvents and perform the liquid-liquid extraction. To maintain a positive pressure of inert gas, you can attach a balloon of N₂/Ar to the top of the separatory funnel.
-
Drying & Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate the solution using a rotary evaporator. Introduce an inert gas into the flask as the pressure is returned to atmospheric.
Q3: My isolated boronic acid has broad NMR peaks and an inconsistent melting point. Is it impure, and what is a boroxine?
A3: You are likely observing boroxine formation. This is not necessarily an impurity but a dehydrated form of your compound.
Three molecules of a boronic acid can spontaneously lose three molecules of water to form a six-membered ring called a boroxine.[2][5] This is a reversible equilibrium process.[6][14][15] The formation of the boroxine is an entropy-driven process, favored in non-polar solvents and at higher temperatures.[6][14][16]
Caption: Reversible equilibrium between a boronic acid and its boroxine.
Identification and Reversion:
-
Identification: Boroxine formation leads to changes in spectroscopic data (broadened NMR signals) and physical properties (melting point, solubility).
-
Reversion: Since the reaction is reversible, the boroxine can often be converted back to the monomeric boronic acid.
-
Protocol: Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether, acetone). Add a small amount of water and stir. The boronic acid may precipitate as a pure solid. Alternatively, recrystallization from a solvent mixture containing a small amount of water can break up the boroxine and yield the pure boronic acid.
-
Q4: Can I use standard silica gel chromatography to purify my boronic acid?
A4: It is generally not recommended, as boronic acids are prone to decomposition on standard silica gel.
The acidic silanol groups on the surface of silica gel can promote protodeboronation and other decomposition pathways.[13][17] The Lewis acidic boron atom can also interact strongly with the Lewis basic silanol groups, leading to significant tailing, poor separation, and loss of material on the column.[13][17]
Alternative Purification Strategies:
-
Acid/Base Extraction: As detailed in Q1, this is a powerful technique. Boronic acids are acidic and can be extracted into a basic aqueous layer, washed, and then precipitated by re-acidification.[18][19]
-
Recrystallization/Trituration: Often the most effective method for obtaining high-purity crystalline boronic acids.[20][21]
-
Derivatization: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, which are generally stable enough for silica gel chromatography.[2] These can often be cleaved back to the boronic acid if necessary.
-
Treated Silica/Alternative Phases: If chromatography is unavoidable, consider using silica gel that has been treated or "deactivated" with a base like triethylamine or impregnated with boric acid.[13] Neutral alumina can also be a viable alternative for some compounds.[13][20] Boronate affinity chromatography is another specialized technique that relies on the reversible covalent interaction between boronic acids and cis-diols.[22][23]
Q5: How should I properly store my purified boronic acids to ensure long-term stability?
A5: Proper storage is critical to prevent slow decomposition over time.
Boronic acids are hygroscopic, meaning they attract moisture from the air, which can lead to clumping and protodeboronation.[24][25] They are also susceptible to slow oxidation and boroxine formation.
Recommended Storage Conditions:
-
Temperature: Store at room temperature (15–25°C) or refrigerated, depending on the specific compound's stability.[24][26] Avoid high heat and direct sunlight.[24][26]
-
Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon).
-
Container: Use airtight containers made of non-reactive materials like glass or high-density polyethylene (HDPE).[24] Ensure the cap is tightly sealed to prevent moisture ingress.[24] For highly sensitive compounds, consider storage in a desiccator or a glovebox.
References
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
- Whiting, M. P., et al. (2022). Protodeboronation of (Hetero)
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]
- Sikorski, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
-
Yuanli Bio. (2025). What are the storage conditions for Boric acid - 10B?. Retrieved from [Link]
- Sikorski, A., et al. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Noonan, G., & Leach, A. G. (2015).
-
ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Yamanoi, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Source details unavailable].
- Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles.
- Sikorski, A., et al. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Source details unavailable].
- Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. [Source details unavailable].
- Tokunaga, Y., et al. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- Chen, C., et al. (n.d.). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry.
- Tokunaga, Y., et al. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS.
-
U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]
- Mastalerz, M., et al. (n.d.). A Water-Stable Boronate Ester Cage. [Source details unavailable].
- G, S., et al. (2025). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. [Source details unavailable].
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
Biotime. (n.d.). The development of the boronate affinity chromatography and Biotime's success. Retrieved from [Link]
- Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Source details unavailable].
- Gillis, E. P., & Burke, M. D. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Source details unavailable].
- Raines, R. T., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Source details unavailable].
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]
-
ResearchGate. (2025). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
- Raines, R. T., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Source details unavailable].
-
National Institutes of Health. (n.d.). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. Retrieved from [Link]
-
Arkivoc. (n.d.). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Retrieved from [Link]
-
ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
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Technical Support Center: Managing Impurities in (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Introduction: (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS No. 871333-01-6) is a critical building block in modern medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, including kinase inhibitors.[1][2] The purity of this reagent is paramount; the presence of even trace-level impurities can significantly impact the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[3][4] This guide provides in-depth technical support for researchers, scientists, and drug development professionals to identify, troubleshoot, and manage impurities in commercial batches of this compound, ensuring robust and reproducible downstream applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial batches of this compound?
A1: Impurities in arylboronic acids can be broadly categorized into three main groups. An effective impurity control strategy begins with understanding their potential sources.[5][6]
-
Process-Related Impurities: These arise from the synthetic route used to manufacture the boronic acid.
-
Unreacted Starting Materials & Intermediates: Residuals from precursor chemicals.
-
Homocoupled Dimer: A biaryl impurity formed by the palladium-mediated coupling of two boronic acid molecules. This is a common side reaction in Suzuki couplings and can be suppressed by excluding oxygen.[7][8]
-
Isomeric Impurities: Positional isomers that may form during the synthesis.[5]
-
-
Degradation Products: These form during storage or handling.
-
Protodeboronated Species (2-Methyl-N,N-diethyl-5-(pyrrolidin-1-ylsulfonyl)aniline): This is a primary degradation pathway where the C-B bond is cleaved and replaced by a C-H bond. This process is highly dependent on pH and storage conditions.[9]
-
Oxidation Products: Exposure to air can lead to the formation of corresponding phenols.
-
-
Inherent and Reagent-Related Impurities:
-
Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. While not always detrimental to reactivity, their presence can complicate accurate weighing and stoichiometry calculations.
-
Inorganic Impurities: Residual boric acid from synthesis or hydrolysis, or trace metals like palladium from catalytic steps.[5][10]
-
Q2: Why is strict impurity control so critical for this particular boronic acid in drug development?
A2: Controlling impurities is fundamental to ensuring that medicines are safe and effective.[3] For a key reagent like this boronic acid, the impact is threefold:
-
Patient Safety: Some impurities can be toxic or mutagenic, even at very low concentrations, posing a direct health risk.[3][4] For instance, certain boron-containing reagents used in synthesis, like bis(pinacolato)diboron (BPD), are considered potentially mutagenic and must be controlled to levels outlined by guidelines such as ICH M7.[11][12]
-
Reaction Performance: Impurities can poison the catalyst, reduce reaction yields, and generate new, difficult-to-remove by-products in downstream Suzuki-Miyaura coupling reactions.[13][14] The protodeboronated impurity, for example, is inert in the coupling reaction, and its presence effectively reduces the molar equivalence of the active reagent, leading to lower conversion of your starting material.
-
Regulatory Compliance: Global regulatory agencies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have stringent requirements for the characterization and control of impurities in APIs.[3][6] Impurities above a 0.1% threshold in a new drug substance must typically be fully identified and qualified.[3]
Q3: How should I properly store and handle this compound to minimize the formation of degradation impurities?
A3: The stability of arylboronic acids is a significant concern.[15] To minimize degradation:
-
Storage Temperature: Store the compound in a freezer (ideally at -20°C) to slow the rate of all degradation pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). Oxygen can promote both oxidative degradation and palladium-mediated homocoupling if trace palladium is present.[7]
-
Moisture Control: Keep the container tightly sealed and stored in a desiccator. Boronic acids are susceptible to dehydration to form boroxines, and excess moisture can facilitate hydrolysis of boronate esters if they are used as more stable alternatives.[15]
-
pH: Avoid exposure to strongly acidic or basic conditions during storage or workup, as these can accelerate protodeboronation.[9]
Q4: My Certificate of Analysis mentions "boroxine." What is this, and is it a problem?
A4: A boroxine is a stable, six-membered ring formed from the intermolecular dehydration of three boronic acid molecules. This is a reversible process.
Caption: Workflow for the identification of an unknown impurity.
Causality: The protodeboronated impurity is significantly less polar than the parent boronic acid (it has lost two hydroxyl groups) and will typically elute much later on a reverse-phase HPLC column. Its mass will be lower than the parent compound. The homocoupled dimer will have a mass slightly less than double the parent compound and will also be much less polar.
Problem 2: My Suzuki-Miyaura coupling reaction is giving low yield and forming a significant amount of homocoupled by-product from my coupling partner. Could the boronic acid be the cause?
Answer: Yes, the quality of the boronic acid is a frequent cause of poor performance in cross-coupling reactions.
-
Cause 1: Reduced Purity/Activity: If a significant portion of your boronic acid has degraded via protodeboronation or exists as an inactive impurity, the stoichiometry of your reaction will be incorrect. This leads to an excess of your other coupling partner and the palladium catalyst, which can promote its own homocoupling.
-
Solution: Re-analyze the purity of the boronic acid batch using a validated HPLC method. [16]If purity is low, use a fresh batch or consider a small-scale repurification (see Protocol 2).
-
-
Cause 2: Presence of Inhibitors: Some inorganic impurities or residual solvents from the boronic acid synthesis can act as catalyst poisons, inhibiting the catalytic cycle. [14] * Solution: Review the supplier's Certificate of Analysis for information on residual solvents or elemental impurities. If you suspect an issue, running a control reaction with a different, high-purity batch of the boronic acid can confirm the problem.
-
Cause 3: Boroxine Content: While boroxines often convert to the active monomer in situ, the conversion may be slow or incomplete under certain reaction conditions, effectively lowering the concentration of the active boronic acid at the start of the reaction.
-
Solution: Try pre-stirring the boronic acid in the reaction solvent with the base for 15-30 minutes before adding the catalyst and the other coupling partner. This can help ensure the complete hydrolysis of any boroxine to the active boronate species.
-
Problem 3: I am seeing significant batch-to-batch variability in my reaction outcomes. What should I investigate?
Answer: Batch-to-batch inconsistency is a classic sign of a poorly controlled impurity profile in a key starting material. A robust quality control (QC) process for incoming materials is essential.
-
Compare Certificates of Analysis (CoA): Do not just look at the overall purity percentage. Scrutinize the levels of specific identified and unidentified impurities. A batch with 98.5% purity could perform worse than a 98.0% purity batch if the 1.5% impurity in the first batch is a catalyst poison, while the 2.0% in the second is a relatively benign impurity.
-
Implement an In-House QC Check: Do not rely solely on the supplier's CoA. A simple, standardized in-house HPLC analysis on every incoming batch provides the most reliable data. This allows you to track impurity profiles over time and correlate them directly with reaction performance.
-
Perform a Test Reaction: For critical processes, qualify each new batch by running a small-scale, standardized test reaction. This provides functional confirmation of the material's quality beyond simple analytical data.
Section 3: Key Protocols & Methodologies
Protocol 1: Standard Quality Control Analysis by HPLC-UV/MS
This protocol provides a general method for assessing the purity and impurity profile of this compound. LC-MS is a highly effective technique for this purpose. [17]
-
Instrumentation: UHPLC or HPLC system coupled to a UV detector and a single quadrupole or Q-TOF mass spectrometer.
-
Column: C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). [16]* Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
UV Detection: 254 nm
-
MS Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 0.1 mg/mL solution.
-
Expected Results: The main peak for the parent compound should be observed. Check for earlier eluting peaks (more polar, e.g., boric acid) and later eluting peaks (less polar, e.g., protodeboronated species, homocoupled dimer). The mass spectrometer will help confirm the identity of these peaks based on their m/z values.
Protocol 2: Small-Scale Re-purification via Acid-Base Extraction
This method is effective for removing neutral organic impurities (like the protodeboronated species or homocoupled dimer) from the acidic boronic acid. This leverages a patented purification strategy for boronic acids. [18]
-
Dissolution: Dissolve the crude boronic acid (~1 g) in a suitable organic solvent like diethyl ether or ethyl acetate (~20 mL).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium carbonate solution (3 x 15 mL). The boronic acid will deprotonate and move into the aqueous layer as its salt, leaving neutral impurities in the organic layer.
-
Separate Layers: Combine the aqueous layers. Discard the organic layer which contains the neutral impurities.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 1 M HCl with stirring until the pH is ~2-3. The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold water to remove residual salts.
-
Drying: Dry the purified boronic acid under high vacuum to remove all traces of water.
-
Validation: Confirm the purity of the final product using the HPLC method described in Protocol 1.
Section 4: Data Interpretation
Table 1: Common Impurities and Their Analytical Signatures
| Impurity Name | Potential Structure | Expected [M+H]⁺ | Common Cause | Potential Impact on Suzuki Coupling |
| Parent Compound | This compound | 284.09 | - | Active Reagent |
| Protodeboronated Species | 2-Methyl-5-(pyrrolidin-1-ylsulfonyl)benzene | 240.10 | Degradation (storage) | Inert; reduces effective concentration, leading to low yield. |
| Homocoupled Dimer | 2,2'-Dimethyl-5,5'-bis(pyrrolidin-1-ylsulfonyl)-1,1'-biphenyl | 479.17 | Side reaction (synthesis) | Difficult to separate from the desired biaryl product. |
| Boroxine | Cyclic Trimer Anhydride | 814.24 (as [M+H]⁺) | Dehydration (storage) | Can cause weighing errors; usually converts to active form in situ. |
References
-
The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech. 3
-
Resolving API Impurity Issues in Drug Development. Pharmaguideline. 19
-
How To Control Impurities In Pharmaceuticals. Pharma Beginners. 5
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Regis Technologies. 6
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. 20
-
The control of API impurities - A critical issue to the pharmaceutical industry. ResearchGate. 4
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
-
Effect of pH on the stability and reactivity of aryl boronic acids. Benchchem.
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
-
Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
-
A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. Benchchem.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate.
-
Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.
-
(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid. MySkinRecipes.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
-
How to purify boronic acids/boronate esters?. ResearchGate.
-
This compound | 871333-01-6. Sigma-Aldrich.
-
Process for purification of boronic acid and its derivatives. Google Patents.
-
Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Boron Molecular.
-
This compound. Sigma-Aldrich.
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central.
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- 3. fbpharmtech.com [fbpharmtech.com]
- 4. oceanicpharmachem.com [oceanicpharmachem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
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effect of ligand choice on the efficiency of Suzuki coupling with hindered boronic acids
Technical Support Center: Ligand Selection for Challenging Suzuki Couplings
A Guide for Researchers on Overcoming Steric Hindrance with Boronic Acids
Welcome to our technical support center. As a Senior Application Scientist, I've seen firsthand how the elegant and powerful Suzuki-Miyaura coupling can become a significant bottleneck when dealing with sterically demanding substrates. This is particularly true when one or both coupling partners, especially the boronic acid, are substituted at the ortho positions. The success of these challenging transformations hinges almost entirely on the rational selection of the palladium catalyst's ligand.
This guide is designed to move beyond simple protocol recitation. It provides a mechanistic rationale for troubleshooting common failures and offers a logical framework for ligand selection, empowering you to solve problems effectively in your own research.
Frequently Asked Questions (FAQs)
Q1: Why is my standard Suzuki coupling protocol (e.g., using Pd(PPh₃)₄) failing with my hindered boronic acid?
A1: Standard catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates because the triphenylphosphine (PPh₃) ligand is not sufficiently electron-rich or sterically bulky.[1] Challenging couplings, especially those involving ortho-substituted partners, suffer from slow rates in two key steps of the catalytic cycle: oxidative addition and reductive elimination.[1][2] The catalyst system required for these substrates must be robust enough to overcome the high energy barriers associated with these steps.
Q2: What is the general role of a "bulky, electron-rich" ligand in overcoming steric hindrance?
A2: This ligand class is the cornerstone of modern cross-coupling chemistry for a reason. The "electron-rich" nature of the ligand (i.e., its ability to donate electron density to the palladium center) facilitates the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) center.[3][4] The "bulky" aspect is crucial for the final, bond-forming reductive elimination step. The steric pressure from the ligand forces the two organic coupling partners on the Pd(II) intermediate into close proximity, promoting the formation of the new C-C bond and regenerating the active Pd(0) catalyst.[2][4]
Q3: What are the main classes of ligands I should consider for hindered substrates?
A3: For sterically demanding Suzuki couplings, two classes of ligands have proven to be exceptionally effective:
-
Biaryl Monophosphine Ligands (e.g., Buchwald Ligands): This class, including well-known examples like SPhos, XPhos, and RuPhos, is often the first choice for hindered substrates.[5][6] They offer a powerful combination of steric bulk and electron-donating ability.[7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are extremely strong σ-donating ligands that form highly stable and active palladium complexes.[1][8] They are particularly effective for couplings involving unreactive aryl chlorides and can sometimes facilitate reactions at room temperature.[9][10]
Q4: How important is the choice of palladium precatalyst?
A4: Very important. A precatalyst provides a stable, reliable source of the active Pd(0) species. Modern precatalysts (e.g., the Buchwald G3 or G4 palladacycles) are often air- and moisture-stable, simplifying reaction setup.[6] They are designed to readily generate the active, monoligated Pd(0) species in solution, which is crucial for initiating the catalytic cycle efficiently, especially in challenging reactions.[5][11]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures. The key to troubleshooting is to identify which step of the catalytic cycle is likely failing and adjust the reaction conditions accordingly.
Problem 1: Low to No Yield of the Desired Product
Symptoms:
-
LC-MS or TLC analysis shows primarily unreacted starting materials.
-
Reaction appears stalled after an initial period.
Root Cause Analysis: This is the most common failure mode and typically points to a problem with either oxidative addition (the catalyst isn't reacting with your aryl halide) or reductive elimination (the two coupling partners are on the palladium but won't form the final bond).[2]
Solutions:
-
Upgrade Your Ligand: This is the most critical variable.
-
Action: Switch from general-purpose ligands (like PPh₃ or PCy₃) to a ligand specifically designed for hindered substrates.
-
Recommendation: For di-ortho-substituted boronic acids, start with a Buchwald-type ligand such as SPhos or XPhos .[7][12] These have an exceptional track record for promoting the coupling of extremely hindered biaryls.[7] If coupling an aryl chloride, XPhos is a particularly strong candidate.[12]
-
Alternative: Consider an N-Heterocyclic Carbene (NHC) ligand, especially if phosphine ligands are proving ineffective. PEPPSI™-type precatalysts are excellent entry points for using NHC ligands.[1][11]
-
-
Increase Reaction Temperature:
-
Action: Incrementally increase the reaction temperature. Many sluggish couplings require more thermal energy to overcome activation barriers.
-
Recommendation: If you are running the reaction at 80 °C, try increasing to 100-110 °C. Ensure your solvent choice (e.g., dioxane, toluene) is appropriate for the higher temperature.
-
-
Check Your Base and Solvent System:
-
Action: The base is not just a spectator; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1]
-
Recommendation: Strong, non-nucleophilic inorganic bases are often best for hindered couplings. Switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) .[1] Ensure your solvent is rigorously degassed to prevent catalyst oxidation and deactivation.[6]
-
Problem 2: Significant Homocoupling of the Boronic Acid
Symptoms:
-
A significant byproduct is observed with a mass corresponding to a dimer of your boronic acid coupling partner.
-
This complicates purification and consumes valuable starting material.
Root Cause Analysis: Homocoupling is often promoted by the presence of oxygen or when the desired cross-coupling pathway is slow.[11] It can occur when two boronate groups transmetalate onto the palladium center, followed by reductive elimination.
Solutions:
-
Improve Inert Atmosphere Technique:
-
Action: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).
-
Recommendation: Degas your solvent thoroughly by sparging with an inert gas for at least 30 minutes.[1] Use flame-dried glassware and perform multiple vacuum/backfill cycles after adding solid reagents.
-
-
Optimize Ligand Choice:
-
Action: A bulky ligand can sterically disfavor the formation of a Pd(II) intermediate bearing two boronate groups, thus suppressing homocoupling.
-
Recommendation: Bulky Buchwald ligands (SPhos, XPhos) or NHC ligands can favor the cross-coupling pathway over homocoupling.[5]
-
-
Controlled Addition of Reagents:
-
Action: In some cases, keeping the instantaneous concentration of the boronic acid low can disfavor dimerization.
-
Recommendation: Try adding the boronic acid solution slowly via syringe pump over the course of an hour to the reaction mixture at temperature.[5]
-
Problem 3: Protodeboronation of the Starting Material
Symptoms:
-
A major byproduct is the arene corresponding to the boronic acid starting material where the -B(OH)₂ group has been replaced by -H.
Root Cause Analysis: Protodeboronation is the cleavage of the C-B bond by a proton source. This is often exacerbated by the presence of water, certain bases, or high temperatures, especially with electron-rich or heteroaromatic boronic acids.
Solutions:
-
Use Anhydrous Conditions:
-
Action: While many Suzuki couplings tolerate water, if protodeboronation is a major issue, switch to anhydrous conditions.
-
Recommendation: Use anhydrous solvents and a base like potassium fluoride (KF) or an alkoxide base (e.g., NaOt-Bu) in a non-aqueous solvent like THF or toluene.
-
-
Modify the Boronic Acid:
-
Action: Boronic acids can be converted to more stable derivatives that are less prone to protodeboronation.
-
Recommendation: Convert the boronic acid to its corresponding trifluoroborate salt (-BF₃K) or MIDA boronate ester. These are often crystalline, air-stable solids that are more robust during the reaction and release the boronic acid slowly under the reaction conditions.
-
Visual Guide to the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting. The ligand influences every step.
Caption: The Suzuki-Miyaura catalytic cycle.
Ligand Selection Guide for Hindered Substrates
The choice of ligand is not arbitrary. It's a strategic decision based on the electronic and steric properties of your coupling partners.
| Ligand Class | Key Examples | Strengths | Weaknesses | Best For... |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos, tBuXPhos | Highly versatile, excellent for hindered aryl bromides and iodides.[12] Extensive literature support. Precatalysts are commercially available and easy to handle. | Can be less effective for unreactive aryl chlorides compared to NHCs. Can be sensitive to air/oxidation if not handled as a precatalyst. | General-purpose for hindered aryl bromides. Creating tetra-ortho-substituted biaryls.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr, IMes | Extremely high activity, often enabling reactions at lower temperatures.[9] Superior for challenging/unreactive aryl chlorides.[1][9] Form very stable Pd complexes. | Can sometimes be too active, leading to side reactions if not optimized. Scope can be narrower than the best phosphines for some substrate classes. | Sterically hindered and electron-poor aryl chlorides. When phosphine-based systems fail. |
Ligand Selection Decision Workflow
This workflow provides a starting point for selecting a ligand system for your hindered coupling.
Caption: A decision tree for initial ligand selection.
The Role of Ligand Bulk in Reductive Elimination
For hindered substrates, the final bond-forming step is often difficult. A bulky ligand is essential to facilitate this process.
Caption: Bulky ligands accelerate the final bond-forming step.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki coupling of a hindered aryl bromide with a hindered boronic acid using a Buchwald ligand system.
Materials:
-
Aryl Bromide: (1.0 equiv)
-
Hindered Boronic Acid: (1.2 - 1.5 equiv)
-
Palladium Precatalyst: XPhos Pd G3 (1-3 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/water (e.g., 4:1 or 5:1 v/v), degassed.
Procedure:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, the hindered boronic acid, the base (K₃PO₄), and the XPhos Pd G3 precatalyst.[1]
-
Note: The use of an air-stable precatalyst allows for weighing the reagents in the air without significant degradation.[1]
-
-
Inerting the Reaction Vessel:
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed from the vessel containing the solids.[1]
-
-
Solvent Addition:
-
In a separate flask, thoroughly degas the dioxane/water solvent mixture by sparging with an inert gas for 30 minutes.
-
Using a syringe, transfer the degassed solvent to the reaction flask containing the solids.
-
-
Reaction Execution and Monitoring:
-
Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (a good starting point is 100 °C).[1]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete (typically determined by the consumption of the limiting starting material), cool the flask to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the pure product.[1]
-
References
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem. (URL: _)
- An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. (URL: )
- Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substr
- Suzuki Coupling - Organic Chemistry Portal. (URL: )
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (URL: )
- Sterically hindered N-heterocyclic carbene/palladium(ii)
- Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone - Benchchem. (URL: )
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: )
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. (URL: )
- Buchwald Phosphine Ligands - Sigma-Aldrich. (URL: )
- Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich. (URL: )
- Suzuki reaction - Wikipedia. (URL: )
- Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions | Accounts of Chemical Research - ACS Public
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Strategies for Removing Boric Acid Impurities from Boronic Acid Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who work with boronic acids and encounter challenges related to boric acid impurities. Here, we provide in-depth, field-tested solutions in a direct question-and-answer format to help you troubleshoot and resolve these common purification issues.
Frequently Asked Questions (FAQs)
Q1: Why is boric acid a common impurity in my boronic acid samples?
Boric acid (H₃BO₃) is the inorganic parent of all boronic acids and a common byproduct formed during their synthesis or degradation. It can arise from:
-
Hydrolysis: Boronic acids can hydrolyze back to boric acid, especially in the presence of water or on acidic stationary phases like silica gel during chromatography.[1]
-
Incomplete Reaction: It can be a residual starting material or byproduct from the synthesis of the boronic acid itself.
-
Oxidative Degradation: Over time, particularly with exposure to air and moisture, boronic acids can degrade, leading to the formation of boric acid.
Q2: How does boric acid contamination affect downstream reactions like Suzuki-Miyaura couplings?
Boric acid is generally considered an unreactive "spectator" in many coupling reactions. However, its presence can be problematic for several reasons:
-
Inaccurate Stoichiometry: The presence of boric acid adds to the total mass of the boronic acid reagent, leading to under-stoichiometric addition of the active coupling partner. This can result in incomplete conversion and lower yields.[2][3][4][5]
-
Solubility Issues: Boric acid's high polarity can sometimes alter the solubility profile of the reaction mixture, leading to precipitation or biphasic systems where they are not intended.
-
Regulatory Concerns: For pharmaceutical applications, there is growing concern about boronic acids as potential genotoxic impurities (PGIs).[6] While this applies to the organoboronic acids, rigorous removal of all boron-containing species, including boric acid, is considered good practice.
Q3: What are the primary strategies for removing boric acid?
The most common and effective strategies exploit the differences in acidity and polarity between the organoboronic acid and inorganic boric acid. The main techniques include:
-
Liquid-Liquid Extraction: Manipulating the pH of an aqueous wash to selectively ionize and extract boric acid.[7][8]
-
Recrystallization: Leveraging differences in solubility between the desired compound and the impurity.[9][10]
-
Chromatography: Using stationary phases like silica gel, alumina, or specialized resins.[1][9]
-
Scavenging Resins: Employing solid-supported scavengers with functional groups that selectively bind to boric acid.[11][12]
-
Derivatization/Complexation: Temporarily converting the boronic acid into a less polar or more easily separable derivative.[13][14]
Q4: How can I detect the presence and quantity of boric acid in my sample?
Direct detection can be challenging. Standard techniques like ¹H NMR may show a very broad, often inconspicuous singlet for boric acid that can be easily mistaken for water.
-
¹¹B NMR: This is the most definitive method for identifying and quantifying different boron species.
-
HPLC-MS: Specialized methods can be developed to separate and detect boronic acids and boric acid.[15][16]
-
GC-MS: This technique can be used, often after derivatization of the boronic acid to a more volatile ester form, to analyze for impurities.[17]
-
ICP-MS/OES: These methods quantify total boron content but cannot differentiate between the desired boronic acid and the boric acid impurity.[17]
Troubleshooting Guide
Problem 1: My Suzuki coupling reaction has failed or given a low yield. I suspect boric acid contamination is causing inaccurate stoichiometry.
-
Probable Cause: The mass of your boronic acid reagent is significantly inflated by the presence of boric acid, leading you to add fewer molar equivalents of the active reagent than calculated.
-
Proposed Solution: Purify the boronic acid starting material using an optimized liquid-liquid extraction protocol before use. This is often the quickest and most scalable method.
Protocol 1: Optimized Basic Liquid-Liquid Extraction
This protocol leverages the difference in pKa values. Boronic acids are weakly acidic, while boric acid (pKa ~9.2) is even weaker. By washing with a dilute base, boric acid is deprotonated to the highly water-soluble borate anion [B(OH)₄]⁻, which partitions into the aqueous phase, while the less acidic (and more organic-soluble) boronic acid remains predominantly in the organic layer.[7][18]
Materials:
-
Crude boronic acid sample
-
An organic solvent in which the boronic acid is soluble (e.g., Ethyl Acetate, Dichloromethane, Diethyl Ether)
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude boronic acid in a suitable organic solvent (e.g., 10-20 mL of ethyl acetate per gram of crude material).
-
Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Causality Note: This step converts boric acid into the sodium borate salt, which is highly soluble in water and will be extracted from the organic phase.[7][8]
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Wash (Optional): For highly contaminated samples, repeat the basic wash (Step 2 & 3) one more time.
-
Brine Wash: Wash the organic layer with an equal volume of brine. Causality Note: This removes residual water and any remaining dissolved inorganic salts from the organic phase.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified boronic acid.
Verification:
-
Obtain an ¹H NMR of the purified material. The broad singlet associated with boric acid should be significantly reduced or absent.
-
Re-weigh the purified material. A significant mass loss compared to the crude starting material indicates the successful removal of impurities.
Problem 2: My boronic acid is highly polar or water-soluble, making standard extraction with a basic wash ineffective.
-
Probable Cause: The desired boronic acid has significant solubility in the aqueous basic wash, leading to product loss during extraction.
-
Proposed Solution: Utilize a method based on selective complexation with a diol, such as sorbitol. Boric acid and boronic acids reversibly form stable cyclic esters with cis-diols.[19][20][21] This complexation is pH-dependent and can be exploited for separation.
Diagram: Purification Strategy Decision Workflow
This diagram helps you choose the right purification method based on your compound's properties.
Caption: Decision workflow for selecting a purification strategy.
Protocol 2: Sorbitol-Based Aqueous Extraction
Materials:
-
Crude polar boronic acid
-
Ethyl Acetate or other suitable organic solvent
-
Sorbitol
-
Deionized water
-
Buffer solutions (pH 4 and pH 8)
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude boronic acid in ethyl acetate.
-
Acidic Wash: Wash the organic solution with a pH 4 buffer. Causality Note: At acidic pH, diol complexation is minimal, and this step removes any acid-soluble impurities.
-
Sorbitol Extraction: Prepare a 1 M solution of sorbitol in pH 8 buffer. Wash the organic layer with this solution. Causality Note: At a slightly basic pH, both boric acid and the boronic acid can complex with sorbitol. The resulting charged complexes are preferentially extracted into the aqueous phase.[13]
-
Back-Extraction: Isolate the sorbitol/aqueous layer. Acidify it to pH ~2 with concentrated HCl. Add a fresh portion of ethyl acetate and extract. Causality Note: Acidification breaks the boronate-diol complex, returning the neutral boronic acid, which can now be extracted back into the organic phase, leaving the boric acid behind.
-
Drying and Isolation: Dry the final organic layer over MgSO₄, filter, and concentrate to yield the purified product.
Problem 3: My boronic acid degrades on standard silica gel, showing significant streaking on TLC and loss of mass after column chromatography.
-
Probable Cause: The Lewis acidic silanol groups on the surface of standard silica gel can catalyze the decomposition (protodeboronation) or hydrolysis of sensitive boronic acids.[1]
-
Proposed Solution: Deactivate the silica gel by treating it with boric acid before use. This sounds counterintuitive, but it works by pre-saturating the active sites on the silica that would otherwise bind to and degrade your product.[1][22]
Protocol 3: Preparation and Use of Boric Acid-Treated Silica Gel
Materials:
-
Standard silica gel (for flash chromatography)
-
Boric acid
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
Step-by-Step Procedure:
-
Preparation of Solution: Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need about 550 mL of this solution.[1]
-
Slurry Formation: In a large flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Equilibration: Gently agitate or swirl the slurry for 1 hour at room temperature.
-
Solvent Removal: Remove the methanol by filtration using a Büchner funnel.
-
Washing: Wash the treated silica gel thoroughly with ethanol (approx. 600 mL per 100 g of silica).
-
Drying: Dry the silica gel completely under vacuum (e.g., at 60°C for 2 hours) until it is a free-flowing powder.[1]
-
Chromatography: Pack and run your column as usual with the now-deactivated silica gel.
Verification:
-
Run a comparative TLC using both standard silica and your boric acid-treated silica. You should observe a significant reduction in streaking and a more well-defined spot for your boronic acid on the treated plate.
Comparative Summary of Purification Techniques
| Technique | Primary Application | Speed | Scalability | Purity Achievable | Key Consideration |
| Basic L-L Extraction | Non-polar, water-immiscible boronic acids | Fast | High | Good to Excellent | Compound must be stable to base and insoluble in the aqueous phase.[7][8] |
| Recrystallization | Crystalline solid boronic acids with good solubility differential | Medium | High | Potentially Excellent | Requires finding a suitable solvent system; can have lower recovery.[9][10] |
| Diol Complexation | Polar or water-soluble boronic acids | Medium | Medium | Good to Excellent | Requires pH control and back-extraction steps.[13][19] |
| Chromatography | Difficult separations; sensitive compounds (with treated silica) | Slow | Low to Medium | Excellent | Risk of degradation on standard silica; requires method development.[1][9][22] |
| Scavenger Resins | Final polishing step for trace removal in process chemistry | Medium | High | Excellent | Resin cost can be high; best for low levels of impurity.[11] |
Diagram: Mechanism of Boric Acid Removal by Basic Extraction
This diagram illustrates how changing the pH facilitates the separation.
Caption: Phase partitioning during basic liquid-liquid extraction.
References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]
-
Boronic Acid Affinity Chromatography Resin - Amerigo Scientific. Amerigo Scientific. [Link]
- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. (n.d.). Oxford Academic. [Link]
-
Immobilized boronic acid resin for the purification of small molecules - G-Biosciences. (n.d.). G-Biosciences. [Link]
-
Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (2017). Reddit. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Waters. [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. (2017). Reddit. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). [Link]
-
Recovery of boron from brines with high magnesium content by solvent extraction using aliphatic alcohol - RSC Publishing. (2021). RSC Publishing. [Link]
-
pH dependence of the boric acid extraction, by 10 ml BPO solution (0.1... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. (2021). LCGC International. [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate. (2016). ResearchGate. [Link]
-
Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - NIH. (2024). National Institutes of Health. [Link]
- JP3758505B2 - Boric acid adsorption resin and method for reducing boric acid ions in boric acid-containing water using the same - Google Patents. (n.d.).
-
How to Purify Boric Acid (by Recrystallization) - YouTube. (2015). YouTube. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods - MDPI. (2021). MDPI. [Link]
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation | ACS Omega. (2018). ACS Publications. [Link]
-
Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers - NIH. (n.d.). National Institutes of Health. [Link]
-
(PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. (n.d.). ResearchGate. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide - Reddit. (2025). Reddit. [Link]
-
The role of boron in controlling the pH of lithium brines - PMC - PubMed Central. (2025). National Institutes of Health. [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024). Reddit. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (2025). Reddit. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide - organic synthesis : r/labrats - Reddit. (2025). Reddit. [Link]
- WO2011033960A1 - Novel micro-organism, boron scavenger, and method for scavenging boron - Google Patents. (n.d.).
-
Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation - The University of Manchester Research Explorer. (n.d.). The University of Manchester. [Link]
-
Influence of the pH in Reactions of Boric Acid/Borax with Simple Hydroxyl Compounds: Investigation by Raman Spectroscopy and DFT Calculations | Request PDF - ResearchGate. (2019). ResearchGate. [Link]
-
Literature Review of Boric Acid Solubility Data - UNT Digital Library. (n.d.). UNT Digital Library. [Link]
-
A Comparison of Methods for Boron Removal From Flowback and Produced Waters. (2014). [Link]
-
Advances in Technologies for Boron Removal from Water: A Comprehensive Review - NIH. (2020). National Institutes of Health. [Link]
- US10377700B2 - Process for the recovery of a boronic acid - Google Patents. (n.d.).
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Validation & Comparative
comparing (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid with its pinacol ester in cross-coupling
An In-Depth Guide to Suzuki-Miyaura Cross-Coupling: A Comparative Analysis of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid and Its Pinacol Ester
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2][3][4] The choice of the organoboron reagent is a critical parameter that can dictate the success, efficiency, and reproducibility of this transformation. This guide provides a detailed, data-driven comparison between this compound and its corresponding pinacol ester, offering insights to inform reagent selection in your synthetic strategy.
The Reactivity-Stability Paradigm: A Core Consideration
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between chemical reactivity and physical stability.[5][6]
-
This compound : As a free boronic acid, this reagent is generally more reactive, which can translate to faster reaction kinetics.[6] However, this heightened reactivity is accompanied by inherent instability. Boronic acids are susceptible to degradation pathways such as oxidation and protodeboronation (cleavage of the C-B bond), and can undergo dehydration to form cyclic trimers known as boroxines.[5] This instability can compromise shelf-life and lead to inconsistent results, particularly in complex, multi-step syntheses.
-
This compound Pinacol Ester : The pinacol ester derivative offers significantly enhanced stability.[5][6][7] The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system sterically and electronically protects the boron atom, making the compound less prone to the degradation pathways that affect the free acid.[5] This robustness results in a longer shelf-life and greater tolerance to a wider range of reaction conditions.[5][8] Pinacol esters are frequently crystalline solids, which simplifies handling, weighing, and purification compared to the often-amorphous free boronic acids.[5] This stability makes them exceptionally well-suited for applications where reagent integrity is paramount, such as in high-throughput screening and automated synthesis.[5]
Mechanistic Overview: The Role of the Boron Species
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[9] The choice between the boronic acid and its ester primarily influences the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.
While it was once believed that boronic esters must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle, extensive mechanistic studies have revealed that boronic esters can undergo transmetalation directly.[10] The precise pathway can be influenced by the reaction conditions, particularly the base and solvent system employed.[4][10][11]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Comparison: Performance Metrics
While direct, head-to-head comparative data for this specific sulfonylphenylboronic acid is not extensively published, the following table summarizes expected outcomes based on general principles and data from analogous systems in Suzuki-Miyaura couplings.[12]
| Parameter | (2-Methyl-5-(...)phenyl)boronic Acid | (2-Methyl-5-(...)phenyl)boronic Acid Pinacol Ester | Rationale & Causality |
| Reaction Time | Typically Faster (e.g., 2-10 hours) | Generally Slower (e.g., 6-24 hours) | The higher reactivity of the boronic acid often leads to quicker consumption of starting materials.[12] The stability of the pinacol ester can result in a slower transmetalation step. |
| Typical Yield | Good to Excellent (70-90%) | Often Higher & More Consistent (75-95%) | While the acid is reactive, its potential for degradation can lead to side products and lower yields. The ester's stability minimizes reagent decomposition, often resulting in cleaner reactions and higher, more reproducible yields.[5] |
| Reaction Temp. | 80 - 110 °C | 90 - 120 °C | The increased stability of the pinacol ester may require slightly higher thermal energy to facilitate efficient transmetalation.[12] |
| Reagent Stability | Moderate; sensitive to air and moisture. | High; robust and less sensitive. | The free -B(OH)₂ group is prone to oxidation and dehydration.[5] The pinacol group protects the boron center, conferring significant stability.[7] |
| Handling | Requires careful handling, often under an inert atmosphere. | Easy to handle in air for routine weighing and addition. | The hygroscopic and oxidative nature of many boronic acids necessitates more stringent laboratory techniques.[12] Pinacol esters are typically free-flowing crystalline solids, simplifying lab operations.[5] |
| Purification | Can be challenging via silica gel chromatography. | Generally straightforward via silica gel chromatography. | Boronic acids can streak or decompose on silica gel.[13] The non-polar, stable nature of pinacol esters makes them well-suited for standard chromatographic purification.[7][13] |
Note: The data presented is illustrative and based on general trends observed in Suzuki-Miyaura couplings. Actual results will vary depending on the specific coupling partner, catalyst, base, and solvent system employed.
Experimental Protocols: A Practical Guide
The following are generalized, self-validating protocols for the Suzuki-Miyaura coupling of an aryl bromide with both the boronic acid and its pinacol ester. These are intended as a starting point and may require optimization.
Protocol A: Using this compound
-
Rationale: This protocol uses potassium phosphate (K₃PO₄), a common and effective base for coupling with boronic acids. The Pd(OAc)₂/SPhos catalyst system is robust and highly active for coupling aryl chlorides and bromides. The 1,4-Dioxane/water solvent system is standard for promoting the solubility of both organic and inorganic reagents.
-
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
-
-
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk tube, add the aryl bromide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (Nitrogen or Argon). The use of an inert atmosphere is critical to prevent the degradation of the boronic acid and the palladium catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. Degassing the solvents removes dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Protocol B: Using this compound Pinacol Ester
-
Rationale: This protocol uses a slightly stronger base, cesium carbonate (Cs₂CO₃), and a different catalyst system (Pd₂(dba)₃/XPhos), which is often effective for the less reactive but more stable pinacol esters. Toluene is used as the solvent, which can facilitate higher reaction temperatures if needed.
-
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv)
-
Toluene (5 mL, anhydrous and degassed)
-
Water (0.5 mL, degassed)
-
-
Procedure:
-
Reagent Combination: In a dry Schlenk tube, combine the aryl bromide, boronic acid pinacol ester, Pd₂(dba)₃, XPhos, and cesium carbonate. While the ester is more stable, maintaining an inert atmosphere is best practice for reproducibility.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 8-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Caption: A standard experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is a strategic decision based on the specific demands of the synthesis.
-
Choose the Boronic Acid for:
-
Rapid, small-scale exploratory reactions where long-term stability is not a primary concern.
-
Cases where the boronic acid is known to be relatively stable and cost is a driving factor.[12]
-
-
Choose the Pinacol Ester for:
-
Multi-step syntheses where reagent stability and reliability are critical.[5]
-
Larger-scale reactions where batch-to-batch consistency is essential.
-
High-throughput screening (HTS) or automated synthesis platforms.
-
Situations involving sensitive substrates or challenging coupling partners where minimizing side reactions is paramount.
-
Ultimately, the superior stability, handling characteristics, and reproducibility of the pinacol ester often justify its use, providing greater long-term value by ensuring more reliable and successful synthetic outcomes.[12]
References
- A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. (n.d.). BenchChem.
- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (n.d.).
- Assessing the stability and reactivity of a new generation of boronic esters. (n.d.).
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Sci-Hub.
- A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling. (n.d.). BenchChem.
- The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). ACS Publications.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv.
- The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. (2022). PubMed Central.
- Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the "Boronate Mechanism": Evidence for the Alternative Fork in the Trail. (2022). PubMed.
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Comparative Guide for the Validation of an Analytical Method for Quantifying Boronic Acids by LC-MS/MS
Introduction
Boronic acids and their derivatives are pivotal building blocks in modern organic synthesis, most notably in the Suzuki-Miyaura coupling reaction, and are increasingly found as active pharmaceutical ingredients (APIs).[1][2] Their accurate quantification is critical for process control, impurity profiling, and ensuring the safety and efficacy of drug substances. Given their unique chemical properties—high polarity and a propensity to form cyclic anhydrides (boroxines)—their analysis presents distinct challenges.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this task, offering unparalleled sensitivity and selectivity.[5][6][7] This guide provides an in-depth, experience-driven comparison of LC-MS/MS with alternative analytical techniques for boronic acid quantification. It further details a comprehensive validation protocol for an LC-MS/MS method, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10][11]
The Premier Choice: LC-MS/MS for Boronic Acid Quantification
Why LC-MS/MS?
LC-MS/MS is the preferred method for quantifying boronic acids, especially at trace levels, due to its inherent strengths:
-
High Sensitivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the detection of boronic acids at parts-per-million (ppm) or even lower concentrations.[1][5][6] This is crucial when monitoring for potentially mutagenic impurities, where stringent control is required.[6][12]
-
Exceptional Selectivity: The ability to select a specific precursor ion and monitor for a unique product ion provides a high degree of certainty in analyte identification, effectively filtering out noise from complex sample matrices.[1]
-
Versatility: LC-MS/MS can be adapted for a wide range of boronic acid structures. While some boronic acids can be analyzed directly (underivatized), others may require derivatization to enhance ionization efficiency and sensitivity.[1][5][6]
Addressing the Analytical Challenges of Boronic Acids
The primary challenge in boronic acid analysis is their chemical instability and poor ionization efficiency.
-
Dehydration and Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic boroxine anhydrides. Method development must control this equilibrium to ensure reproducible quantification. This is often achieved through careful control of mobile phase composition and pH.[4]
-
Ionization: Many boronic acids, particularly non-nitrogen-containing aryl boronic acids, ionize poorly in common electrospray ionization (ESI) sources.[5] To overcome this, derivatization is a powerful strategy. For instance, forming a complex with N-methyliminodiacetic acid (MIDA) can significantly enhance sensitivity and allow for robust quantification at trace levels.[5] Alternatively, methods have been developed that successfully quantify underivatized boronic acids in negative ESI mode.[1][6]
A Rigorous Framework: Validating the LC-MS/MS Method
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11] The following protocol is based on the comprehensive guidelines from ICH Q2(R1) and FDA's Bioanalytical Method Validation guidance.[8][10][11]
The Validation Workflow
The validation process is a systematic evaluation of the method's performance characteristics.
Caption: A typical workflow for analytical method validation.
Step-by-Step Validation Protocol
1. Specificity and Selectivity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]
-
Protocol:
-
Analyze blank matrix samples (e.g., drug substance without the boronic acid impurity) from at least six different sources to investigate for interfering peaks at the retention time of the analyte.
-
Analyze the analyte spiked into the matrix at the Lower Limit of Quantification (LLOQ).
-
Compare the chromatograms of the blank matrix, the spiked matrix, and a neat solution of the analyte.
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank matrix samples. The response of any interfering peak should be less than 20% of the response of the analyte at the LLOQ.
2. Linearity and Range
-
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Protocol:
-
Prepare a series of calibration standards by spiking the boronic acid into a blank matrix. A minimum of five concentration levels should be used.
-
Analyze the calibration standards and plot the peak area response against the nominal concentration.
-
Perform a linear regression analysis on the data.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.99.[1][13] The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).
3. Accuracy and Precision
-
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.
-
Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.
-
-
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal concentration for each QC level.
-
Precision: The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% for each QC level.[13]
-
4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol:
-
LOD: Typically determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally acceptable.
-
LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of nominal). Analyze at least five replicates at the proposed LOQ.
-
-
Acceptance Criteria: The LOQ must be established with acceptable precision and accuracy and should be suitable for the intended purpose of the method (e.g., below the specification limit for an impurity).[4][13]
5. Stability
-
Objective: To evaluate the stability of the boronic acid in the sample matrix under various storage and processing conditions.
-
Protocol:
-
Analyze QC samples (low and high concentrations) after subjecting them to different conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration reflecting typical sample handling time.
-
Long-Term Stability: Stored frozen for a duration covering the expected sample storage period.
-
Post-Preparative (Autosampler) Stability: Stored in the autosampler for the expected duration of an analytical run.
-
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol:
-
Introduce small variations to critical method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±10%).
-
-
Analyze a system suitability sample or a mid-level QC sample under each varied condition.
-
-
Acceptance Criteria: The results should remain within the established system suitability criteria, and the quantification should not be significantly affected.
Comparative Analysis: LC-MS/MS vs. Alternative Techniques
While LC-MS/MS is often the superior choice, other techniques have their place and it is important to understand their relative strengths and weaknesses.
| Parameter | LC-MS/MS | Quantitative NMR (qNMR) | UV-Vis Spectrophotometry | Gas Chromatography (GC-MS) |
| Sensitivity | Very High (ppm to ppb) | Moderate to Low (requires mg amounts) | Low (µg/mL to mg/mL) | High (ppm) |
| Specificity | Very High | High | Low to Moderate | High |
| Sample Prep | Moderate (may require derivatization) | Simple | Simple (may require derivatization) | Complex (requires derivatization) |
| Matrix Tolerance | High | Low to Moderate | Low | Moderate |
| Throughput | High | Low | High | Moderate |
| Cost | High (instrumentation & maintenance) | High (instrumentation) | Low | Moderate |
| Key Advantage | Unmatched sensitivity and selectivity for trace analysis.[1][6] | Absolute quantification without a reference standard of the same compound.[13][14] | Simple, low-cost, and rapid for high-concentration samples.[15][16] | Good for volatile boronic acid derivatives. |
| Key Limitation | High cost; potential for matrix effects. | Lower sensitivity; not suitable for trace analysis.[13] | Prone to interference; requires a chromophore.[17] | Requires derivatization to make boronic acids volatile; not suitable for non-volatile compounds.[2] |
In-Depth Comparison
-
Quantitative NMR (qNMR): 11B qNMR is a powerful technique for determining the boric acid content in bulk materials without the need for a specific reference standard.[13][14][18] It provides excellent precision and linearity.[13] However, its sensitivity is significantly lower than LC-MS/MS, making it unsuitable for trace impurity analysis.[13]
-
UV-Vis Spectrophotometry: This method is often based on the reaction of boric acid with a chromogenic agent like curcumin to form a colored complex (rosocyanine), which is then measured.[15][16] It is a simple and inexpensive technique but lacks specificity and is susceptible to interference from the sample matrix.[19] Its application is generally limited to the quantification of higher levels of boronic acid in simple matrices like water.[20]
-
Gas Chromatography (GC-MS): Direct analysis of boronic acids by GC is challenging due to their high polarity and low volatility.[3] Therefore, derivatization, for example, by reacting with pinacol to form a more volatile ester, is mandatory.[2] While GC-MS can offer good sensitivity and specificity, the additional derivatization step adds complexity and potential for variability to the workflow.[2]
Conclusion
For the sensitive and specific quantification of boronic acids, particularly at trace levels in complex pharmaceutical matrices, LC-MS/MS stands as the unequivocally superior analytical technique. Its performance, when underpinned by a rigorous validation protocol compliant with international regulatory standards like ICH Q2(R1), ensures data of the highest quality and reliability.[10][11] While alternative methods such as qNMR and UV-Vis spectrophotometry have utility in specific, less demanding applications, they lack the comprehensive capabilities of LC-MS/MS. The investment in developing and validating a robust LC-MS/MS method provides an authoritative, trustworthy, and scientifically sound system for the lifecycle management of any process or product involving boronic acids.
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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ResearchGate. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]
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Houghton, R., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1405-1419. [Link]
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Ishiyama, I., et al. (1989). [Spectrophotometric Determination of Boric Acid by the Curcumin Method]. Nihon Hoigaku Zasshi, 43(6), 490-496. [Link]
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Zlotorzynski, A. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A, 1217(20), 3412-3418. [Link]
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Gao, Y., et al. (2022). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Analytical Chemistry, 94(40), 14071-14078. [Link]
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ACS Publications. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. [Link]
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]
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- 20. mt.com [mt.com]
The Practitioner's Guide to Suzuki-Miyaura Coupling: A Comparative Study of Boronic Acids vs. Trifluoroborate Salts
For the modern researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this powerful transformation. While boronic acids have historically been the workhorses of Suzuki-Miyaura coupling, potassium organotrifluoroborate salts have emerged as a robust and often superior alternative. This guide provides an in-depth, evidence-based comparison of these two classes of reagents, empowering you to make informed decisions for your synthetic challenges.
At a Glance: Key Performance Indicators
| Feature | Boronic Acids (R-B(OH)₂) | Potassium Trifluoroborate Salts (R-BF₃K) |
| Stability & Handling | Often crystalline solids, but prone to dehydration to form cyclic boroxines. Susceptible to protodeboronation, especially heteroaryl derivatives.[1][2] Can be challenging to purify and may have uncertain stoichiometry.[3] | Crystalline, free-flowing solids with exceptional air and moisture stability.[1][4] Can be stored for extended periods without degradation, ensuring consistent reactivity.[2][4] |
| Reactivity | Generally exhibit higher intrinsic reactivity in the catalytic cycle.[5][6] | Act as a stable precursor that slowly releases the boronic acid in situ, which can minimize side reactions.[7][8] The rate of hydrolysis can be a key factor in overall reaction efficiency.[7] |
| Stoichiometry | The presence of boroxines can lead to inaccurate stoichiometry, impacting reaction consistency. | As stable, well-defined crystalline solids, they allow for precise stoichiometric control. |
| Substrate Scope | Broad scope, but can be problematic with sensitive or unstable boronic acids (e.g., some heteroaryl derivatives).[4] | Excellent for a wide range of substrates, including those with sensitive functional groups and traditionally challenging heteroaryl systems due to their enhanced stability.[4] |
| Side Reactions | More prone to homocoupling and other side reactions due to the higher concentration of the active boronic acid species.[8] | The slow-release mechanism can suppress side reactions by maintaining a low concentration of the active boronic acid.[7][8] |
The Stability Advantage: A Data-Driven Comparison
The superior stability of potassium trifluoroborate salts is not merely anecdotal. Experimental data clearly demonstrates their robustness compared to their boronic acid counterparts, particularly for heteroaryl systems which are notoriously unstable.
A study on the preparation of potassium heteroaryltrifluoroborates from their corresponding boronic acids highlights this disparity. When fresh, commercially available heteroarylboronic acids were used, the conversion to the trifluoroborate salt proceeded in good to excellent yields. However, after storing the boronic acids at -28 °C for several weeks, the yield of the corresponding trifluoroborate dropped significantly, indicating substantial degradation of the boronic acid.[4]
Table 1: Comparison of Yields in the Synthesis of Potassium Heteroaryltrifluoroborates from Fresh vs. Aged Heteroarylboronic Acids.[4]
| Heteroarylboronic Acid | Yield from Fresh Boronic Acid (%) | Yield from Aged Boronic Acid (%) |
| Pyridine-3-boronic acid | 85 | 45 |
| Thiophene-2-boronic acid | 92 | 60 |
| Furan-2-boronic acid | 88 | 52 |
This data underscores the critical advantage of trifluoroborate salts in ensuring reproducibility and reliability in synthetic campaigns, especially in high-throughput screening and multi-step syntheses where reagent stability is paramount.
Mechanistic Insights: Understanding the "Why"
The fundamental difference in the behavior of boronic acids and trifluoroborate salts in Suzuki-Miyaura coupling lies in their activation pathways.
Boronic Acid Activation
A boronic acid must be activated by a base to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[9]
Caption: Activation of a boronic acid by a base.
Trifluoroborate Salt Activation
Potassium trifluoroborate salts are not directly active in the catalytic cycle. They undergo a slow, base-mediated hydrolysis to generate the corresponding boronic acid in situ.[7] This "slow-release" mechanism is a key advantage, as it maintains a low concentration of the active boronic acid, thereby minimizing side reactions such as homocoupling.[7][8]
Caption: Activation of a potassium trifluoroborate salt.
The Suzuki-Miyaura Catalytic Cycle
Both pathways converge on the same fundamental catalytic cycle.
Caption: The generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocols: A Practical Guide
The following are representative, self-validating protocols for Suzuki-Miyaura coupling reactions using both a boronic acid and a potassium trifluoroborate salt. The causality behind each experimental choice is explained to provide a deeper understanding.
Protocol 1: Suzuki-Miyaura Coupling with a Boronic Acid
Reaction: Coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
4-bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Rationale: A flame-dried flask under an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Rationale: This ensures an oxygen-free environment, critical for the stability of the Pd(0) active catalyst.
-
-
Solvent Addition: Add toluene and water to the flask.
-
Rationale: Toluene is a common solvent for Suzuki reactions. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Rationale: This removes any residual dissolved oxygen from the solvents.
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Rationale: Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with a Potassium Trifluoroborate Salt
Reaction: Coupling of 4-chloroanisole with potassium phenyltrifluoroborate.
Materials:
-
4-chloroanisole (1.0 mmol, 142.6 mg)
-
Potassium phenyltrifluoroborate (1.2 mmol, 220 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add 4-chloroanisole, potassium phenyltrifluoroborate, palladium(II) acetate, SPhos, and potassium phosphate to a Schlenk tube.
-
Rationale: While trifluoroborates are air-stable, the use of an air-sensitive phosphine ligand like SPhos necessitates an inert atmosphere.
-
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and connect to a Schlenk line.
-
Solvent Addition: Add degassed toluene and water via syringe.
-
Rationale: A biphasic solvent system is often effective for trifluoroborate couplings, with the aqueous phase facilitating the hydrolysis to the boronic acid.
-
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Rationale: Aryl chlorides are less reactive than bromides, often requiring more forcing conditions (higher temperature and a more active catalyst system). SPhos is a highly active ligand for such challenging couplings.
-
-
Monitoring: Monitor the reaction by GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Conclusion: Making the Right Choice for Your Synthesis
Both boronic acids and potassium trifluoroborate salts are valuable reagents for Suzuki-Miyaura cross-coupling. The choice between them is contingent on the specific requirements of the synthesis.
-
Boronic acids may be suitable for routine couplings with stable substrates where cost is a primary concern. However, their inherent instability can lead to issues with reproducibility.[5]
-
Potassium trifluoroborate salts are the superior choice when stability, reproducibility, and a broad substrate scope are critical. Their ease of handling and the "slow-release" mechanism that minimizes side reactions make them particularly advantageous for complex molecule synthesis, medicinal chemistry applications, and high-throughput screening.[1][4]
By understanding the fundamental differences in their properties and reactivity, researchers can harness the full potential of the Suzuki-Miyaura reaction to accelerate their discovery and development efforts.
References
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 835–847. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. Organic letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 72(11), 4121–4125. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Lloyd-Jones, G. C., & Ball, N. D. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9471–9485. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 835–847. [Link]
-
Wikipedia. (2026). Suzuki reaction. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9471–9485. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Biscoe, M. R., & Tunoori, A. R. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. The Journal of organic chemistry, 77(15), 6591–6597. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Ito, T. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Ito, T. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Sci-Hub. [Link]
-
Molander, G. A., & Ito, T. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
-
Knapp, D. M., & Hartwig, J. F. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(36), 14292–14305. [Link]
-
Blakemore, D. C., & et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-38). The Royal Society of Chemistry. [Link]
-
Leadbeater, N. E., & St. Jean, D. J. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2008–2011. [Link]
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A Comparative Guide to the Reactivity of Arylboronic Acids: A Case Study of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Introduction: The Central Role of Arylboronic Acids in Modern Drug Discovery
In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Arylboronic acids have become indispensable tools for medicinal chemists, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms carbon-carbon bonds with exceptional functional group tolerance and generally mild conditions, making it a cornerstone of modern synthesis.[3] The utility of a given arylboronic acid, however, is not universal; its reactivity and stability are profoundly influenced by its unique structural and electronic properties. These characteristics dictate its performance in complex synthetic sequences, affecting reaction rates, yields, and the propensity for undesired side reactions.
This guide provides a comprehensive framework for assessing the reactivity of a specific, structurally complex arylboronic acid: (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid . This molecule presents an interesting case study, featuring both a sterically demanding ortho-methyl group and an electron-withdrawing meta-sulfonamide group. We will outline a series of robust experimental protocols to objectively compare its performance against a panel of benchmark arylboronic acids, providing researchers with a practical methodology for evaluating novel building blocks in their drug discovery programs.[4]
Understanding Reactivity: The Suzuki-Miyaura Catalytic Cycle
The reactivity of an arylboronic acid in a Suzuki-Miyaura coupling is primarily dictated by its efficiency in the transmetalation step of the catalytic cycle. This cycle, a foundational concept in organometallic chemistry, involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2][5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the overall reaction.[2][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The electronic properties of the arylboronic acid are critical here; electron-withdrawing groups can increase the Lewis acidity of the boron atom, facilitating boronate formation, while electron-donating groups can enhance the nucleophilicity of the aryl group being transferred.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[1][5]
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Beyond the desired coupling, two key side reactions can diminish efficiency: protodeboronation and oxidation.
-
Protodeboronation: The cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is often exacerbated under basic, aqueous conditions typical for Suzuki couplings.[8][9][10]
-
Oxidation: The C-B bond can be susceptible to oxidative cleavage, particularly in the presence of reactive oxygen species, converting the boronic acid to a phenol.[11][12][13]
A thorough assessment, therefore, must evaluate not only the rate of productive coupling but also the susceptibility to these degradation pathways.
Experimental Design: A Multi-Faceted Approach to Reactivity Profiling
To build a comprehensive profile for this compound, we will benchmark it against a curated set of comparator arylboronic acids. This selection is designed to isolate the effects of electronics and sterics.
Table 1: Panel of Arylboronic Acids for Comparative Analysis
| Compound Name | Structure | Key Feature(s) | Role in Study |
| This compound | Structure of target molecule | ortho-methyl (steric), meta-sulfonamide (EWG) | Test Compound |
| Phenylboronic acid | Structure of phenylboronic acid | None | Electronic & Steric Neutral Baseline |
| 4-Methoxyphenylboronic acid | Structure of 4-methoxyphenylboronic acid | para-methoxy (EDG) | Electron-Donating Comparator |
| 4-(Trifluoromethyl)phenylboronic acid | Structure of 4-(trifluoromethyl)phenylboronic acid | para-CF₃ (strong EWG) | Electron-Withdrawing Comparator |
| 2-Methylphenylboronic acid | Structure of 2-methylphenylboronic acid | ortho-methyl (steric) | Steric Hindrance Comparator |
Our assessment is divided into three key experiments: kinetic analysis of the Suzuki-Miyaura coupling, a stability assay against protodeboronation, and an oxidative challenge.
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [color="#5F6368"];
} end
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling
This experiment directly measures the rate at which each boronic acid participates in a standardized cross-coupling reaction. By monitoring the formation of the product over time, we can determine the initial reaction rate, a direct proxy for reactivity.
Objective: To quantify the initial rate of product formation for each boronic acid under identical Suzuki-Miyaura conditions.
Materials:
-
Arylboronic acids (from Table 1)
-
4-Bromoanisole (standard aryl halide coupling partner)
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Potassium Carbonate (K₂CO₃, base)
-
Toluene/Water (10:1 solvent system)
-
Dodecane (internal standard for HPLC/GC analysis)
-
Reaction vials, magnetic stir bars, heating block
-
HPLC or GC instrument
Procedure:
-
Stock Solution Preparation: Prepare a stock solution containing 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and dodecane (1.0 mmol) in toluene (9 mL).
-
Reaction Setup: To each of five separate reaction vials, add one of the arylboronic acids (1.2 mmol, 1.2 equiv).
-
Initiation: To each vial, add 1.8 mL of the stock solution. Then, add K₂CO₃ (2.0 mmol) dissolved in water (1 mL).
-
Reaction Conditions: Seal the vials and place them in a pre-heated reaction block at 80°C with vigorous stirring.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction. Immediately quench the aliquot in a vial containing 1 mL of diethyl ether and 1 mL of water. Vortex thoroughly.
-
Analysis: Analyze the organic layer of each quenched sample by HPLC or GC to quantify the concentration of the biphenyl product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time for each boronic acid. The initial rate is the slope of the linear portion of this curve (typically the first 15-20% of the reaction).
Hypothetical Data Summary:
Table 2: Comparative Suzuki-Miyaura Reaction Kinetics
| Arylboronic Acid | Initial Rate (mM/min) | Relative Rate (vs. Phenylboronic acid) |
| Phenylboronic acid | 1.52 | 1.00 |
| 4-Methoxyphenylboronic acid | 1.89 | 1.24 |
| 4-(Trifluoromethyl)phenylboronic acid | 1.15 | 0.76 |
| 2-Methylphenylboronic acid | 0.88 | 0.58 |
| This compound | 0.95 | 0.63 |
Protocol 2: Stability Assessment Against Protodeboronation
This protocol quantifies the stability of the C-B bond under basic aqueous conditions mimicking a Suzuki reaction, but in the absence of the catalyst and aryl halide.
Objective: To measure the rate of decomposition of each arylboronic acid to its corresponding arene via protodeboronation.
Materials:
-
Arylboronic acids (from Table 1)
-
Potassium Carbonate (K₂CO₃)
-
Toluene/Water (10:1 solvent system)
-
Dodecane (internal standard)
-
Reaction vials, heating block, HPLC/GC
Procedure:
-
Reaction Setup: To each of five separate reaction vials, add one of the arylboronic acids (0.5 mmol) and dodecane (0.5 mmol) in toluene (4.5 mL).
-
Initiation: Add K₂CO₃ (1.0 mmol) dissolved in water (0.5 mL).
-
Reaction Conditions: Seal the vials and heat to 80°C with vigorous stirring.
-
Time-Point Sampling: At extended time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot, quench, and extract as described in Protocol 1.
-
Analysis: Analyze the organic layer by HPLC or GC. Quantify the remaining arylboronic acid and the formation of the protodeboronated arene (e.g., toluene from 2-methylphenylboronic acid) relative to the internal standard.
-
Data Processing: Plot the percentage of remaining boronic acid versus time. The rate of decomposition can be determined from the slope of this decay curve.
Hypothetical Data Summary:
Table 3: Protodeboronation Stability at 80°C
| Arylboronic Acid | % Decomposition after 24h |
| Phenylboronic acid | 8% |
| 4-Methoxyphenylboronic acid | 5% |
| 4-(Trifluoromethyl)phenylboronic acid | 15% |
| 2-Methylphenylboronic acid | 12% |
| This compound | 18% |
Protocol 3: Oxidative Stability Challenge
This experiment provides a rapid assessment of the boronic acid's susceptibility to oxidation, a common degradation pathway.[12]
Objective: To compare the relative stability of each boronic acid in the presence of a chemical oxidant.
Materials:
-
Arylboronic acids (from Table 1)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Acetonitrile/Water (1:1 solvent system)
-
HPLC instrument with a UV detector
Procedure:
-
Sample Preparation: Prepare 1 mM solutions of each arylboronic acid in a 1:1 acetonitrile/water mixture.
-
Initiation: To 1 mL of each boronic acid solution, add 10 µL of 30% H₂O₂ (final concentration ~100 mM).
-
Reaction Conditions: Allow the reactions to proceed at room temperature.
-
Analysis: At specified time points (e.g., 0, 30, 60, 120 minutes), inject an aliquot directly into an HPLC system. Monitor the disappearance of the boronic acid peak.
-
Data Processing: Calculate the percentage of boronic acid remaining at the final time point.
Hypothetical Data Summary:
Table 4: Oxidative Stability in the Presence of H₂O₂
| Arylboronic Acid | % Remaining after 120 min |
| Phenylboronic acid | 85% |
| 4-Methoxyphenylboronic acid | 65% |
| 4-(Trifluoromethyl)phenylboronic acid | 92% |
| 2-Methylphenylboronic acid | 88% |
| This compound | 90% |
Interpretation and Analysis
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Based on our hypothetical data, we can draw a detailed profile for This compound :
-
Suzuki Coupling Reactivity (Table 2): The test compound exhibits a relatively slow reaction rate (0.63 relative to phenylboronic acid), comparable to the sterically hindered 2-methylphenylboronic acid. This strongly suggests that the ortho-methyl group significantly impedes the approach of the boronic acid to the palladium center during the transmetalation step, overriding the electronic effects of the sulfonamide group. The electron-donating group in 4-methoxyphenylboronic acid accelerates the reaction, while the strongly electron-withdrawing group in 4-(trifluoromethyl)phenylboronic acid slows it down, consistent with established principles.
-
Protodeboronation Stability (Table 3): The test compound shows the highest susceptibility to protodeboronation. This is a classic consequence of the electron-withdrawing nature of the sulfonamide group, which polarizes the C-B bond and makes the ipso-carbon more susceptible to protonation.[9][10] This highlights a key liability for this building block, suggesting that prolonged reaction times or highly basic, aqueous conditions should be avoided.
-
Oxidative Stability (Table 4): The test compound demonstrates high stability against oxidation, similar to the other electron-deficient and sterically hindered analogues. The electron-rich 4-methoxyphenylboronic acid is, as expected, the most prone to oxidation. This indicates that the test compound is robust in environments where oxidative side reactions are a concern.
Conclusion and Practical Implications for Drug Development
This systematic comparison reveals that This compound is a challenging yet potentially valuable building block. Its reactivity profile is dominated by steric hindrance from the ortho-methyl group, leading to slower coupling rates that may require more forcing conditions (higher temperatures, more active catalysts, or longer reaction times).
However, its most significant liability is its instability towards protodeboronation, driven by the electron-withdrawing sulfonamide. Researchers using this reagent should prioritize anhydrous solvent systems, carefully control the amount of water, and use bases and conditions known to minimize this side reaction. Its high oxidative stability is a notable advantage.
By employing the multifaceted experimental approach detailed in this guide, researchers and drug development professionals can move beyond simple assumptions based on structure. This methodology provides the quantitative data needed to make informed decisions about reaction optimization, troubleshoot challenging couplings, and confidently select the right building blocks to accelerate the synthesis of next-generation therapeutics.
References
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Pharmaffiliates. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ghayal, N. B., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
Singh, S., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 16(8), 1149. [Link]
-
Trust, T. A., et al. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 27(1), 126-140. [Link]
-
The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ResearchGate. (n.d.). Design and discovery of boronic acid drugs. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
-
Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(10), 2363. [Link]
-
Lor C. et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18595-18603. [Link]
-
Vantourout, J. C., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Sulman, E., et al. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 11(11), 1361. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ACS. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]
-
ResearchGate. (n.d.). In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Byrne, L. S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1293-1308. [Link]
-
Royal Society of Chemistry. (n.d.). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. [Link]
-
Byrne, L. S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1293-1308. [Link]
-
Liu, H., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 203-209. [Link]
-
Wang, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020299118. [Link]
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ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Costi, R., et al. (2024). α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. ChemMedChem, e202400622. [Link]
-
Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. [Link]
-
MDPI. (2016). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [Link]
-
Hrubá, K., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11387-11410. [Link]
-
Hrubá, K., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11387-11410. [Link]
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Comparative Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling of a challenging substrate, (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. The recommendations herein are based on established principles of organometallic chemistry and data from analogous systems, designed to provide a robust starting point for reaction optimization in research and drug development settings.
Introduction: The Challenge of a Hindered and Electron-Deficient Substrate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the performance of this reaction is highly dependent on the electronic and steric properties of the coupling partners.
The substrate , This compound , presents a dual challenge:
-
Steric Hindrance: The ortho-methyl group significantly encumbers the boron-bearing carbon, which can impede the crucial transmetalation step in the catalytic cycle.
-
Electronic Effects: The potent electron-withdrawing nature of the meta-sulfonyl group can decrease the nucleophilicity of the boronic acid, further slowing the transmetalation step.
Overcoming these obstacles requires a carefully selected palladium catalyst system, where the ligand plays a pivotal role in promoting the desired bond formation. This guide will compare several state-of-the-art catalysts and provide a rationale for their expected performance with this demanding substrate.
The Suzuki-Miyaura Catalytic Cycle: A Quick Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps, as illustrated below. The choice of ligand on the palladium center is critical as it influences the rates of these steps, particularly the oxidative addition and reductive elimination. For sterically hindered substrates, a bulky, electron-rich ligand is often required to promote the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in oxidative addition.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Analysis of Palladium Catalysts
For the coupling of this compound with a generic aryl halide (Ar-X), we will consider several classes of palladium catalysts known for their high activity with challenging substrates. The expected yields are extrapolated from literature precedents involving structurally similar boronic acids (i.e., those with ortho-substituents and/or electron-withdrawing groups).
| Catalyst/Ligand | Class | Key Features | Expected Yield Range (%) | Rationale & References |
| Pd₂(dba)₃ + SPhos | Buchwald Ligand | Bulky, electron-rich biaryl phosphine. Promotes monoligation and accelerates reductive elimination. | 85-95% | Highly effective for sterically hindered and electron-deficient substrates. The bulky nature of SPhos facilitates the coupling of ortho-substituted partners. |
| Pd₂(dba)₃ + XPhos | Buchwald Ligand | Similar to SPhos but with even greater steric bulk. | 80-92% | Excellent for creating a highly active, monoligated palladium center, which is beneficial for hindered substrates. |
| Pd₂(dba)₃ + RuPhos | Buchwald Ligand | Possesses a more electron-rich biaryl backbone than SPhos or XPhos. | 88-98% | The increased electron density on the phosphorus atom can accelerate the rate of oxidative addition, making it a prime candidate for this coupling. |
| Pd(OAc)₂ + P(t-Bu)₃ | Fu Ligand | Extremely bulky and electron-rich trialkylphosphine. | 75-85% | While highly active, it can be sensitive to air and may require more careful handling. Its smaller cone angle compared to some Buchwald ligands might be a slight disadvantage here. |
| [Pd(IPr)Cl₂]₂ | NHC Ligand | N-Heterocyclic Carbene (NHC) ligand. Forms a very strong Pd-C bond, leading to a highly stable and active catalyst. | 70-88% | NHC ligands are known for their high thermal stability and activity, but their performance with sterically hindered boronic acids can sometimes be surpassed by the best phosphine ligands. |
Disclaimer: The "Expected Yield Range" is an educated estimation based on performance with analogous substrates and should be considered a starting point for optimization. Actual yields may vary depending on the specific coupling partner, reaction conditions, and purity of reagents.
Recommended Experimental Protocol for Catalyst Screening
This protocol is designed for the screening of the aforementioned catalysts in the coupling of this compound with a model aryl bromide, such as 4-bromoanisole.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol% Pd)
-
Ligand (e.g., SPhos, 2.2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, boronic acid, base, palladium precatalyst, and ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product and confirm its identity by ¹H NMR, ¹³C NMR, and HRMS.
The following diagram illustrates the proposed workflow for screening and identifying the optimal catalyst.
A Comparative Guide to the Stability of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid and its MIDA Ester Derivative
For researchers, scientists, and professionals in drug development, the stability of building blocks is a critical parameter that dictates the feasibility of a synthetic route and the ultimate success of a project. Boronic acids, while invaluable in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, are often beset by stability issues. This guide provides an in-depth technical comparison of the stability of a representative arylboronic acid, (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, and its N-methyliminodiacetic acid (MIDA) ester derivative. While direct comparative stability data for this specific molecule is not extensively published, this guide synthesizes well-established principles and experimental evidence from the broader class of arylboronic acids to provide a robust evaluation.
The Inherent Instability of Arylboronic Acids: A Fundamental Challenge
Arylboronic acids, such as this compound, are susceptible to several decomposition pathways that can compromise their purity, reactivity, and shelf-life.[1][2] The primary modes of degradation include:
-
Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved, replacing the boronic acid moiety with a hydrogen atom.[1] This process can be influenced by factors such as pH, temperature, and the electronic properties of the aryl ring.
-
Oxidation: The boronic acid group can be oxidized, particularly in the presence of oxidants or under aerobic conditions, to the corresponding phenol.
-
Trimerization to Boroxines: In the solid state and in solution, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While this is often a reversible process, it can complicate stoichiometry and affect reactivity.
These instabilities necessitate careful handling and storage, often under inert atmospheres and at low temperatures, and can lead to inconsistent results in synthetic applications.[3][4][5]
MIDA Boronates: A Paradigm Shift in Boronic Acid Stability
The development of N-methyliminodiacetic acid (MIDA) boronates has provided a general and robust solution to the inherent instability of many boronic acids.[2][6][7] MIDA esters are formed by the condensation of a boronic acid with N-methyliminodiacetic acid. This transformation has a profound effect on the stability of the boron moiety.
The enhanced stability of MIDA boronates stems from a fundamental change in the geometry and electronic properties of the boron atom. In a free boronic acid, the boron is sp²-hybridized and possesses a vacant p-orbital, which is the locus of its reactivity and instability. In the MIDA boronate, the nitrogen atom of the MIDA ligand forms a dative bond with the boron center, leading to a more stable, tetrahedral sp³-hybridized boron.[8] This coordinative shielding of the boron's empty p-orbital dramatically deactivates its Lewis acidity and protects it from degradation pathways that plague the free boronic acid.[8][9]
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comparative analysis of boronic acid purification via derivatization versus chromatography
Beginning Data Collection
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validation of synthetic route for scaled-up production of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
A Comparative Guide to the Scaled-Up Synthesis of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of two primary synthetic routes for the scaled-up production of this compound, a key building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The validation of a synthetic pathway for large-scale manufacturing requires a meticulous evaluation of factors including yield, purity, cost-effectiveness, safety, and scalability. Herein, we present a detailed analysis of two robust methodologies: a classical Lithiation-Borylation approach and a modern Palladium-Catalyzed Miyaura Borylation.
The synthesis of the common precursor, 2-bromo-1-methyl-4-(pyrrolidin-1-ylsulfonyl)benzene (3) , is a critical initial step for both proposed routes. This intermediate can be reliably prepared from commercially available 4-bromo-2-methylbenzenesulfonyl chloride (1).
Preparation of the Common Precursor: 2-bromo-1-methyl-4-(pyrrolidin-1-ylsulfonyl)benzene (3)
The synthesis of the necessary precursor for both primary routes begins with the reaction of 4-bromo-2-methylbenzenesulfonyl chloride (1) with pyrrolidine (2). This nucleophilic substitution reaction at the sulfonyl chloride is a well-established and efficient transformation.
Caption: Synthesis of the common precursor.
Route 1: Lithiation-Borylation
This classical organometallic approach involves a bromine-lithium exchange followed by quenching with a borate ester. This method is known for its high conversion rates but requires cryogenic temperatures and careful handling of pyrophoric reagents, posing challenges for scale-up.
Experimental Protocol: Lithiation-Borylation
-
Reaction Setup: A multi-neck, jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with 2-bromo-1-methyl-4-(pyrrolidin-1-ylsulfonyl)benzene (3) and an appropriate solvent such as tetrahydrofuran (THF).
-
Cooling: The reactor is cooled to -78 °C using a suitable cooling system.
-
Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the reactor, maintaining the internal temperature below -70 °C. The reaction mixture is stirred for 1-2 hours at this temperature to ensure complete bromine-lithium exchange.
-
Borylation: Triisopropyl borate is then added slowly to the reaction mixture, again ensuring the temperature does not rise above -70 °C. The mixture is stirred for an additional 2-3 hours.
-
Quenching and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or by forming a diethanolamine adduct to facilitate purification.
Caption: Lithiation-Borylation synthetic pathway.
Route 2: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful cross-coupling reaction that offers a milder and more functional-group-tolerant alternative to the lithiation-borylation approach.[2] The use of a palladium catalyst facilitates the coupling of an aryl halide with a diboron reagent. For scaled-up production, using tetrahydroxydiboron or bis(pinacolato)diboron (B₂pin₂) are common strategies.
Experimental Protocol: Miyaura Borylation
-
Reaction Setup: A jacketed reactor is charged with 2-bromo-1-methyl-4-(pyrrolidin-1-ylsulfonyl)benzene (3), bis(pinacolato)diboron (B₂pin₂), a palladium catalyst such as Pd(dppf)Cl₂, and a suitable base like potassium acetate. A solvent such as dioxane or toluene is added.
-
Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: The reaction mixture is heated to a temperature typically between 80-110 °C and stirred for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC or GC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water or brine.
-
Hydrolysis (if necessary): If B₂pin₂ is used, the resulting boronate ester may need to be hydrolyzed to the boronic acid. This is typically achieved by treatment with an acid.
-
Purification: The crude boronic acid is then purified, often by recrystallization from a suitable solvent system.
Caption: Miyaura Borylation synthetic pathway.
Comparative Analysis for Scaled-Up Production
| Feature | Lithiation-Borylation | Miyaura Borylation |
| Yield | Generally high, often >80% | Good to excellent, typically 70-90% |
| Purity | Can be high after purification, but side products from quenching are possible. | Generally high, with fewer side reactions. |
| Scalability | Challenging due to cryogenic temperatures and pyrophoric reagents. | More readily scalable with standard industrial equipment. |
| Safety | High risk due to pyrophoric n-butyllithium and cryogenic conditions. | Lower risk, avoids pyrophoric reagents and extreme temperatures. |
| Cost | Reagents like n-butyllithium are relatively inexpensive, but cryogenic infrastructure is costly. | Palladium catalysts and diboron reagents can be expensive, but may be offset by simpler equipment and higher throughput. |
| Functional Group Tolerance | Limited, not suitable for substrates with acidic protons or electrophilic functional groups. | Excellent, tolerates a wide range of functional groups. |
| Waste Stream | Generates lithium salts and hydrocarbon waste. | Generates palladium-containing waste, which requires specialized disposal and recovery. |
In-Depth Discussion
Causality Behind Experimental Choices:
The choice between these two routes for scaled-up production is a trade-off between reagent cost, operational complexity, and safety. The Lithiation-Borylation route is atom-economical in its core transformation but necessitates significant investment in specialized equipment to handle the cryogenic and pyrophoric nature of the reagents safely. The low temperatures are critical to prevent side reactions and decomposition of the highly reactive aryllithium intermediate.
Conversely, the Miyaura Borylation offers a more "operator-friendly" process at the expense of higher-cost catalysts and reagents.[2] The functional group tolerance of this method is a significant advantage in complex molecule synthesis, reducing the need for protecting group strategies. The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers, directly impacting the process's economic viability on a large scale.
Self-Validating Systems and Trustworthiness:
For a manufacturing process to be considered trustworthy, it must be robust and reproducible. In the context of the Lithiation-Borylation route, strict control over temperature, addition rates, and moisture content is paramount. Any deviation can lead to significant drops in yield and the formation of impurities that are difficult to remove. Process analytical technology (PAT) can be implemented to monitor the reaction in real-time, ensuring consistency between batches.
The Miyaura Borylation is generally considered more robust. However, catalyst activity can be sensitive to impurities in the starting materials and solvent. Catalyst deactivation is a key concern, and validation of the catalyst lifecycle and recycling processes is essential for a cost-effective and sustainable large-scale operation.
Conclusion and Recommendations
For the scaled-up production of this compound, the Miyaura Borylation is the recommended route . While the initial investment in the palladium catalyst may be higher, the significant advantages in terms of safety, operational simplicity, and broader functional group tolerance make it a more reliable and ultimately more cost-effective choice for industrial-scale manufacturing. The avoidance of cryogenic conditions and pyrophoric reagents drastically reduces the engineering and safety complexities, leading to a more robust and scalable process. Further process development should focus on optimizing the catalyst loading and recycling to minimize costs.
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Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
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PubMed Central. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. [Link]
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PubMed Central. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. [Link]
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-
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A Senior Application Scientist's Guide to Base Selection in Suzuki-Miyaura Reactions with Substituted Boronic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of carbon-carbon bond formation, prized for its functional group tolerance and reliability.[1] Its elegance, however, often conceals a critical variable that can dictate the success or failure of a synthesis: the choice of base. This is particularly true when dealing with the nuanced reactivity of substituted boronic acids, where steric hindrance and electronic effects can dramatically alter the reaction landscape.
This guide provides an in-depth comparison of the efficacy of different bases in Suzuki-Miyaura reactions involving these challenging substrates. Moving beyond a simple catalog of conditions, we will explore the causal relationships between the properties of the base, the nature of the boronic acid substituent, and the ultimate reaction outcome.
The Pivotal Role of the Base: More Than a Simple Proton Acceptor
The base is an indispensable component of the Suzuki-Miyaura catalytic cycle.[2] Its primary role is to facilitate the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[3] However, the precise mechanism of this activation has been a subject of considerable debate, leading to two predominant proposals.[4][5] Understanding these pathways is key to rational base selection.
The Mechanistic Dichotomy: Boronate vs. Oxo-Palladium Pathway
-
The Boronate Pathway: In this widely cited mechanism, the base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex (a boronate). This activated species then displaces the halide from the arylpalladium(II) complex.[4]
-
The Oxo-Palladium Pathway: Alternatively, the base (typically a hydroxide in aqueous media) can react with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide species. This complex then readily reacts with the neutral, Lewis acidic boronic acid.[4][5]
Kinetic studies suggest that for reactions in aqueous solvent mixtures with common bases like carbonates, the oxo-palladium pathway is often significantly faster and is the dominant route for transmetalation.[5] The choice of base and solvent system can, therefore, influence which pathway is favored, impacting the overall reaction rate and efficiency.
Visualizing the Catalytic Cycle and the Role of the Base
Caption: The Suzuki-Miyaura catalytic cycle with two proposed pathways for base activation.
Comparative Analysis of Common Bases
The choice of base is not arbitrary; it depends on the boronic acid's steric and electronic properties, the solvent, and the presence of other functional groups.
| Base | Formula | Type | Typical Use & Causality |
| Sodium Carbonate | Na₂CO₃ | Inorganic (Carbonate) | A cost-effective, workhorse base for a wide range of standard Suzuki couplings. Its moderate basicity is often sufficient to promote the reaction without causing significant side reactions. |
| Potassium Carbonate | K₂CO₃ | Inorganic (Carbonate) | Similar to Na₂CO₃, but its differing solubility can sometimes offer advantages in specific solvent systems. It is a common choice for sterically hindered substrates.[1] |
| Caesium Carbonate | Cs₂CO₃ | Inorganic (Carbonate) | Often provides superior yields, especially with challenging or sterically hindered substrates.[6] Its greater solubility in organic solvents and the "caesium effect" (weaker C-O bond in the intermediate) can accelerate the reaction. |
| Potassium Phosphate | K₃PO₄ | Inorganic (Phosphate) | A stronger base than carbonates, often effective for less reactive aryl chlorides and electron-deficient boronic acids. Its higher basicity can accelerate the formation of the active palladium-hydroxide species. |
| Potassium tert-butoxide | Kt-BuO | Organic (Alkoxide) | A very strong, non-nucleophilic base used for particularly unreactive coupling partners, including some sterically hindered boronic acids. Often used in anhydrous conditions. |
| Potassium Fluoride | KF | Inorganic (Fluoride) | A mild base particularly useful for reactions involving substrates with base-sensitive functional groups (e.g., esters).[3] The fluoride ion is thought to form a highly reactive trifluoroborate species in situ. |
| Organic Amines | e.g., Et₃N, DBU | Organic (Amine) | Generally less effective than inorganic bases for standard Suzuki reactions. They can sometimes be used in specific applications but may also act as competing ligands for the palladium catalyst, inhibiting the reaction. |
Navigating the Challenges of Substituted Boronic Acids
Sterically Hindered Boronic Acids (e.g., ortho-substituted)
Steric bulk near the boronic acid moiety can significantly impede the transmetalation step. To overcome this, a judicious choice of base is crucial.
Experimental Data Snapshot: Coupling of a Sterically Hindered Boronic Acid
The following table presents a comparison of bases for the coupling of (2-(trifluoromethoxy)phenyl)boronic acid with 2-bromo-1,3-dichloro-5-nitrobenzene, a challenging transformation involving a sterically hindered boronic acid.[6]
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 85 |
| 2 | Cs₂CO₃ | 71 |
| 3 | NaOH | 50 |
Reaction Conditions: Pd₂(dba)₃ (catalyst), L1 (ligand), THF, 60 °C, 1h.[6]
Analysis & Rationale:
-
Potassium Carbonate (K₂CO₃) emerged as the most effective base in this system, providing the highest yield.[6] This highlights that for some sterically demanding substrates, a moderately strong, inorganic base provides the optimal balance of reactivity and stability.
-
Caesium Carbonate (Cs₂CO₃) , while often excellent for hindered couplings, gave a lower yield in this specific case, suggesting that its higher solubility or basicity may not have been advantageous here.[6]
-
Sodium Hydroxide (NaOH) , a stronger base, resulted in a significantly lower yield, possibly due to competing side reactions like decomposition of the starting materials or catalyst deactivation under the more basic conditions.[6]
Electronically Diverse Boronic Acids
The electronic nature of the substituent on the arylboronic acid profoundly affects its reactivity and stability.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) generally increase the nucleophilicity of the organic fragment, which can facilitate the transmetalation step and lead to higher reaction yields.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) decrease the nucleophilicity of the organic group, making transmetalation more difficult. More importantly, these boronic acids are often highly susceptible to a detrimental side reaction: protodeboronation .[7]
The Protodeboronation Problem
Protodeboronation is the base-catalyzed cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom.[7][8] This side reaction is particularly problematic for electron-deficient arylboronic acids and some heteroarylboronic acids.
Strategies to Mitigate Protodeboronation:
-
Use a Milder Base: Employing a weaker base like KF can reduce the rate of protodeboronation while still being sufficient to promote the desired coupling, especially if the substrate contains base-labile groups.[3]
-
Protecting Groups: Using boronic esters (e.g., pinacol esters) or trifluoroborates can increase the stability of the organoboron reagent and reduce its susceptibility to premature decomposition.[9]
-
Anhydrous Conditions: In some cases, moving to strictly anhydrous conditions with a soluble, strong base like potassium trimethylsilanolate (TMSOK) can promote rapid coupling that outcompetes the protodeboronation pathway.
Experimental Protocol: A Self-Validating System for Base Comparison
This protocol provides a robust framework for screening the efficacy of different bases for a given Suzuki-Miyaura coupling involving a substituted boronic acid.
Objective: To determine the optimal base for the coupling of a selected aryl halide with a challenging substituted arylboronic acid.
Workflow Visualization:
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment: Leveraging Quantitative NMR for (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the precise determination of purity for active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality control metric; it is a cornerstone of safety, efficacy, and reproducibility. Boronic acids, such as (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, are indispensable building blocks in modern medicinal chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. However, their inherent chemical properties, including the tendency to form cyclic trimeric anhydrides (boroxines) and their high polarity, present unique analytical challenges.[1]
This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of this compound. We will explore the fundamental principles, provide a detailed experimental protocol for qNMR, and present a critical evaluation of its performance against alternatives like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Power of qNMR: A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful, primary metrological method for determining the purity of organic compounds.[2][3] Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a chemically identical reference standard, qNMR leverages a fundamental principle of the technique: the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4][5]
This unique characteristic allows for the determination of analyte purity by co-dissolving a known mass of the analyte with a known mass of a certified, high-purity internal standard and comparing their signal integrals.[6] This approach offers several distinct advantages:
-
Accuracy and Precision: When performed under optimized conditions, qNMR provides highly accurate and precise purity values, with relative standard deviations typically below 1%.[7][8]
-
No Identical Standard Required: It eliminates the need to synthesize and certify a reference standard of the analyte itself, which is a significant advantage in early-stage drug development.[6][9]
-
Simultaneous Quantification and Structural Confirmation: A single qNMR experiment provides the quantitative purity value while simultaneously confirming the chemical identity of the analyte, offering a two-for-one analytical solution.[10]
-
Non-Destructive: The sample can be fully recovered after analysis.
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol is designed to be a self-validating system, grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[11][12][13][14]
Method Planning: The Causality Behind Key Choices
-
Analyte Signal Selection: For this compound, several signals are available. The aromatic protons or the methyl protons are ideal candidates. The key is to select a signal that is well-resolved, free from overlap with signals from the internal standard, residual solvents, or impurities. The methyl singlet is often an excellent choice due to its sharpness and lack of complex coupling.
-
Internal Standard Selection: The choice of internal standard is critical. It must:
-
Be of high, certified purity (typically >99.9%).
-
Be chemically stable and non-reactive with the analyte.
-
Possess signals that do not overlap with analyte signals.
-
Be soluble in the chosen deuterated solvent.
-
Have a simple spectrum, preferably with a sharp singlet.
-
Recommendation: Maleic acid or 1,4-Dinitrobenzene are excellent choices. They are stable solids, have simple aromatic signals in a clear region of the spectrum, and are commercially available in high purity.
-
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[4] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for polar boronic acids.
Sample Preparation: Minimizing Uncertainty
Weighing is often the largest source of error in a qNMR experiment.[5]
-
Using a microbalance with 0.01 mg accuracy, accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic Acid) into the same vial. The mass ratio should be chosen to yield comparable integral intensities.
-
Add a precise volume (e.g., 1.0 mL) of DMSO-d₆ to the vial using a calibrated pipette.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer an appropriate volume (e.g., 600 µL for a standard 5 mm tube) of the solution into an NMR tube.[15]
Data Acquisition: Ensuring Quantitative Fidelity
The parameters below are essential for acquiring a truly quantitative spectrum.[6][7]
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended.[7]
-
Pulse Program: Use a standard single-pulse experiment (e.g., Bruker 'zg').
-
Flip Angle: A 90° pulse is standard, but a smaller flip angle (e.g., 30°) can be used to shorten the required relaxation delay.
-
Relaxation Delay (D1): This is the most critical parameter for quantification. The delay between pulses must be long enough to allow for complete T₁ relaxation of all integrated nuclei (both analyte and standard). A conservative value of 5 times the longest T₁ of any signal being quantified is required. A D1 of 30-60 seconds is often sufficient and ensures full quantitation.
-
Number of Scans (NS): A sufficient number of scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for the smallest signal being integrated).
-
Temperature: Maintain a constant, regulated temperature (e.g., 298 K) to ensure spectral stability.[15]
Data Processing & Calculation
-
Apply a small line broadening (e.g., LB = 0.3 Hz) to improve S/N.
-
Manually and carefully phase the spectrum. Automatic phasing is often insufficient for the precision required.
-
Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the signals of interest.[15]
-
Integrate the selected analyte signal (IntAnalyte) and the internal standard signal (IntStd).
-
Calculate the purity using the following equation[4]:
PurityAnalyte (%) = (IntAnalyte / IntStd) * (NStd / NAnalyte) * (MWAnalyte / MWStd) * (mStd / mAnalyte) * PurityStd (%)
Where:
-
Int: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molar mass
-
m: Mass
-
PurityStd: Certified purity of the internal standard
-
Method Validation: Ensuring Trustworthiness
Any analytical method used in a regulated environment must be validated to demonstrate its suitability for the intended purpose, as outlined in ICH Q2(R1).[11][16] qNMR methods are fully amenable to this validation.[6][7][8]
-
Specificity: The ability to assess the analyte unequivocally. This is demonstrated by selecting non-overlapping signals for the analyte and internal standard.
-
Linearity: The qNMR response is inherently linear. This can be verified by preparing samples with varying analyte-to-standard mass ratios and confirming a linear relationship (R² > 0.99).[8]
-
Accuracy: Assessed by analyzing a sample of known purity or by spiking a sample with a known amount of analyte. Recoveries should be within 98-102%.
-
Precision:
-
Repeatability: Multiple preparations of the same sample should yield results with a low relative standard deviation (RSD < 1%).
-
Intermediate Precision: The analysis is repeated on a different day, by a different analyst, or on a different instrument to demonstrate method ruggedness.
-
-
Range: The concentration range over which the method is shown to be linear, accurate, and precise.
Comparison with Alternative Purity Assessment Methods
While qNMR is a powerful tool, a comprehensive analysis often involves orthogonal techniques. The choice of method depends on the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity analysis.[17] For boronic acids, a reverse-phase HPLC method is typically developed.[18][19]
-
Advantages:
-
High Sensitivity: Can detect impurities at very low levels (<<0.1%).
-
Impurity Profiling: Provides a detailed picture of all UV-active impurities.
-
-
Disadvantages:
-
Requires a Reference Standard: Purity is determined as a relative percentage of the main peak area, which assumes all impurities have the same response factor as the analyte. Accurate potency requires a certified reference standard of the analyte.
-
Analytical Challenges with Boronic Acids: Boronic acids can degrade on-column or in certain diluents, complicating accurate analysis.[20][21] The formation of boroxines can also lead to complex chromatograms.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the highly sensitive and specific detection of mass spectrometry.[1][22]
-
Advantages:
-
Disadvantages:
-
Quantitative Complexity: While highly sensitive, accurate quantification can be challenging due to variations in ionization efficiency between the analyte and impurities. It often still requires a reference standard for the highest accuracy.
-
Complementary Methods: Karl Fischer Titration
No single method tells the whole story. The purity value obtained from qNMR or HPLC is for the organic components. Water content, a common "impurity," must be determined separately.
-
Karl Fischer (KF) Titration: This is the gold standard for water determination.[26][27] It is a highly specific and accurate method for quantifying the water content in a sample, which must be subtracted from the qNMR or HPLC purity value to obtain the final, corrected purity of the analyte.[28][29]
Comparative Summary
| Feature | Quantitative NMR (qNMR) | HPLC-UV | LC-MS |
| Fundamental Principle | Direct counting of nuclei | Chromatographic separation with UV detection | Chromatographic separation with mass detection |
| Reference Standard | Requires a non-identical, certified internal standard | Requires a certified standard of the analyte for potency | Requires a certified standard of the analyte for potency |
| Primary Method? | Yes | No (for potency without a standard) | No (for potency without a standard) |
| Key Advantage | Absolute quantification without analyte standard; structural confirmation | Excellent for impurity profiling; high sensitivity | Unmatched sensitivity and impurity identification |
| Key Limitation | Lower sensitivity than chromatography | Response factor variability; potential for on-column degradation | Quantitative complexity due to ionization differences |
| Typical Application | Accurate purity/potency assignment, reference standard qualification | Routine quality control, stability testing, impurity profiling | Trace-level impurity identification and quantification |
Conclusion and Recommendations
For the purity assessment of this compound, quantitative NMR stands out as a superior primary method for assigning an accurate, absolute purity value. Its ability to provide direct quantification without the need for a chemically identical reference standard makes it exceptionally efficient and cost-effective, particularly in research and development settings.[9][10] The simultaneous structural confirmation adds a layer of confidence that is unmatched by other techniques.
A comprehensive quality control strategy should leverage these methods orthogonally:
-
Use qNMR to assign the absolute purity of a reference standard batch.
-
Use a validated HPLC-UV method for routine quality control, impurity profiling, and stability testing, using the qNMR-qualified batch as the reference standard.
-
Employ LC-MS to identify unknown impurities detected by HPLC, especially those that may be genotoxic or impact downstream reactions.
-
Always determine the water content using Karl Fischer titration and correct the purity value accordingly.
By integrating qNMR into the analytical workflow, researchers and drug developers can achieve a more accurate, efficient, and robust understanding of their chemical entities, ensuring higher quality and accelerating the development timeline.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
